molecular formula C12H24O2 B1674561 Lauric Acid CAS No. 143-07-7

Lauric Acid

Cat. No.: B1674561
CAS No.: 143-07-7
M. Wt: 200.32 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauric Acid (Dodecanoic Acid) is a saturated medium-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . It is a white, powdery solid that occurs naturally in high concentrations in coconut oil, palm kernel oil, and human breast milk . This compound is provided as a high-purity substance for laboratory research applications. In biomedical research, this compound is extensively investigated for its potent, broad-spectrum antimicrobial properties . It has demonstrated significant activity against a range of Gram-positive bacteria, including Propionibacterium acnes and Staphylococcus aureus , with studies indicating its effectiveness may surpass that of common agents like benzoyl peroxide . Its primary mechanism involves disrupting microbial cell membranes, increasing cellular permeability, and causing cell lysis . Furthermore, it can inhibit biofilm formation and act as a persister cell inhibitor in E. coli , presenting a promising alternative in the face of antimicrobial resistance . Research into its anticancer potential reveals compelling activity. Studies on oral, breast, and endometrial cancer cells, among others, suggest that this compound can induce apoptosis and arrest cell proliferation . Proposed mechanisms for these effects include the downregulation of EGFR signaling, modulation of the PI3K/AKT pathway, and increased expression of the cell cycle inhibitor p21Cip1/WAF1 . Beyond these areas, this compound is a valuable compound for studying metabolic health. It is known to be metabolized differently than long-chain fatty acids, being transported directly to the liver via the portal vein and oxidized for energy production or ketogenesis . This makes it a compound of interest in research on energy metabolism, insulin resistance, and lipid regulation, with some studies indicating it can help reduce secondary diabetic complications and exhibit hypolipidemic activity by modulating enzymes like HMG-CoA reductase . Additional research applications include its neuroprotective role by reducing microglial activation and neuroinflammation through GPR40-dependent pathways, as well as its hepatoprotective effects against ethanol-induced liver damage . It is also used in the development of drug delivery systems and tissue engineering scaffolds . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt)
Record name Dodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021590
Record name Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lauric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Lauric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

437 °F at 100 mmHg (NTP, 1992), 91.4 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

235 °F (NTP, 1992), [HSDB] 113 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Lauric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated)
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless needles, Needles from alcohol, White, crystalline powder

CAS No.

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lauric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Antibacterial Mechanisms of Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12), has garnered significant attention for its broad-spectrum antimicrobial properties. Extensively studied for its activity against a wide range of bacteria, it presents a promising avenue for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its bactericidal and bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

The primary mode of action of this compound is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[1][2][3][4][5] However, its antibacterial activity is not limited to this single mechanism. Evidence suggests that this compound also inhibits essential cellular processes, including enzyme activity and energy production, induces oxidative stress, and interferes with bacterial signal transduction pathways. A notable characteristic of this compound is its preferential efficacy against Gram-positive bacteria, attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms.

This guide will systematically dissect these mechanisms, presenting the current scientific understanding in a structured and accessible format for researchers and professionals in the field of drug development.

Quantitative Data on Antibacterial Efficacy

The antibacterial activity of this compound has been quantified against various bacterial species using metrics such as the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC). The following tables summarize key quantitative findings from the literature.

Table 1: Zone of Inhibition of this compound Against Various Clinical Isolates

Bacterial SpeciesGram StainDilution FactorMean Zone of Inhibition (mm)
Staphylococcus aureusPositive1:1015 ± 1.414
Streptococcus pneumoniaePositive1:1015 ± 0.000
Mycobacterium tuberculosisN/A1:1014 ± 1.414
Escherichia coliNegative1:108 ± 0.000
Salmonella spp.Negative1:108 ± 0.000
Staphylococcus aureusPositive1:1000001 ± 1.414
Streptococcus pneumoniaePositive1:1000001 ± 0.000

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesGram StainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureusPositive156-
Clostridium difficile (R20291)Positive80 - 160310
Fusobacterium nucleatumNegative-375
Streptococcus sanguinisPositive-375
Streptococcus mitisPositive-375
Corynebacterium bovisPositive-6.8
Corynebacterium striatumPositive-6.8
Corynebacterium jeikeiumPositive-6.8
Escherichia coliNegative->500
Pseudomonas aeruginosaNegative->500
Serratia marcescensNegative->500

Core Mechanisms of Action

Disruption of the Bacterial Cell Membrane

The most widely accepted mechanism of this compound's antibacterial activity is its ability to compromise the integrity of the bacterial cell membrane. As an amphipathic molecule, this compound inserts itself into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and fluidity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions, nucleic acids, and proteins, ultimately resulting in cell death.

cluster_membrane Bacterial Cell Membrane cluster_lauric_acid This compound Molecules cluster_effects Consequences membrane Phospholipid Bilayer Head Tail permeability Increased Permeability membrane->permeability Disruption leads to la1 This compound la1->membrane Insertion la2 This compound la2->membrane Insertion la3 This compound la3->membrane Insertion leakage Leakage of Cellular Contents permeability->leakage lysis Cell Lysis leakage->lysis

Figure 1: Mechanism of cell membrane disruption by this compound.
Inhibition of Cellular Enzymes and Processes

This compound has been shown to interfere with critical enzymatic activities within bacteria. One notable target is the MurA enzyme, which is involved in the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound can impede cell wall synthesis, further compromising the structural integrity of the bacterium. Additionally, membrane-associated enzymes, such as glucosyltransferase, can be directly inhibited by this compound.

Furthermore, this compound can disrupt the electron transport chain and interfere with oxidative phosphorylation, which are essential processes for energy production in bacterial cells. This disruption leads to a depletion of cellular energy, hindering vital bacterial functions.

cluster_targets Intracellular Targets cluster_outcomes Resulting Effects lauric_acid This compound murA MurA Enzyme lauric_acid->murA Inhibits glucosyltransferase Glucosyltransferase lauric_acid->glucosyltransferase Inhibits etc Electron Transport Chain lauric_acid->etc Disrupts cell_wall_synthesis Inhibition of Cell Wall Synthesis murA->cell_wall_synthesis energy_production Disruption of Energy Production etc->energy_production

Figure 2: Inhibition of cellular enzymes and processes by this compound.
Induction of Oxidative Stress

Another significant mechanism of this compound's antibacterial action is the induction of oxidative stress. This compound can promote the generation of reactive oxygen species (ROS) within the bacterial cell. ROS, such as superoxide radicals and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids. This oxidative damage contributes to the overall bactericidal effect of this compound.

lauric_acid This compound bacterial_cell Bacterial Cell lauric_acid->bacterial_cell Enters ros Reactive Oxygen Species (ROS) Generation bacterial_cell->ros Induces damage Damage to DNA, Proteins, and Lipids ros->damage cell_death Cell Death damage->cell_death

Figure 3: Induction of oxidative stress by this compound.
Interference with Signal Transduction

This compound has been observed to interfere with bacterial signal transduction pathways, particularly in Staphylococcus aureus. By blocking these signaling cascades, this compound can inhibit the expression of virulence factors, which are molecules that contribute to the pathogenicity of bacteria. This mechanism suggests that this compound may not only kill bacteria but also reduce their ability to cause disease.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the antibacterial activity of this compound.

Bauer-Kirby Disc Diffusion Assay

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of this compound Discs: Sterile filter paper discs are impregnated with known concentrations of this compound (prepared as dilutions). These discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum streak Streak Inoculum onto Mueller-Hinton Agar inoculum->streak discs Apply this compound Impregnated Discs streak->discs incubate Incubate Plates discs->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

Figure 4: Workflow for the Bauer-Kirby disc diffusion assay.
Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that kills the bacteria (MBC).

  • Preparation of this compound Dilutions: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

Assessment of Cell Membrane Damage

Several methods can be employed to assess the extent of cell membrane damage caused by this compound.

  • Measurement of Cellular Leakage: Bacterial cells are treated with this compound. The supernatant is then collected, and the absorbance at 260 nm is measured to quantify the leakage of nucleic acids.

  • Fluorescent Staining:

    • Propidium Iodide (PI) and SYTO9 Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. SYTO9 can enter all cells and stains them green. The ratio of red to green fluorescence can be used to quantify the proportion of dead cells.

    • 8-anilino-1-naphthalenesulfonic acid (ANS) Staining: ANS is a fluorescent probe that binds to hydrophobic regions of proteins exposed upon membrane damage, leading to an increase in fluorescence. This can indicate changes in membrane fluidity.

cluster_methods Assessment Methods start Start treat Treat Bacterial Cells with this compound start->treat leakage Measure Nucleic Acid Leakage (A260) treat->leakage staining Fluorescent Staining (PI/SYTO9 or ANS) treat->staining analyze Analyze Results to Quantify Membrane Damage leakage->analyze staining->analyze end End analyze->end

Figure 5: Experimental workflow for assessing cell membrane damage.

Conclusion

The antibacterial action of this compound is a complex interplay of multiple mechanisms, with the disruption of the cell membrane being the most prominent. Its ability to also inhibit essential cellular enzymes, disrupt energy production, induce oxidative stress, and interfere with signal transduction pathways makes it a potent and versatile antimicrobial agent. The preferential activity of this compound against Gram-positive bacteria highlights its potential for targeted antibacterial therapies. Further research into synergistic combinations with other antimicrobial agents and the development of effective delivery systems will be crucial in harnessing the full therapeutic potential of this compound in the fight against bacterial infections. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to innovate in the field of antimicrobial therapies.

References

The Biological Virtues of Lauric Acid and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lauric acid, a 12-carbon saturated fatty acid, and its derivatives, most notably the monoglyceride monolaurin, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and metabolic properties of these compounds, intended for researchers, scientists, and professionals in drug development. We present a comprehensive review of the current literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document aims to serve as a foundational resource for future research and development of this compound-based therapeutics.

Introduction

This compound (dodecanoic acid) is a medium-chain fatty acid (MCFA) predominantly found in coconut oil and palm kernel oil[1][2]. While it is widely used in the food and cosmetic industries, its intrinsic biological properties and those of its derivatives are of increasing interest for pharmaceutical applications[2]. This guide will systematically detail the multifaceted biological effects of this compound and its derivatives, offering a technical overview of their mechanisms of action and potential therapeutic applications.

Antimicrobial Properties

This compound and its ester derivative, monolaurin, exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses[3][4]. The primary mechanism of action is the disruption of the pathogen's lipid bilayer membrane, leading to increased permeability and cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria. Its ability to integrate into the bacterial cell membrane disrupts its integrity and key cellular processes. Monolaurin often demonstrates even greater potency than this compound.

Table 1: Antibacterial Activity of this compound and Monolaurin (MIC/MBC Values)

CompoundBacteriumStrainMICMBCReference
This compoundStaphylococcus aureusATCC 259233.2 mg/mL-
MonolaurinStaphylococcus aureusATCC 259230.1 mg/mL-
This compoundStreptococcus pneumoniaeClinical Isolate--
This compoundMycobacterium tuberculosisClinical Isolate--
MonolaurinStaphylococcus aureus-≤100 µg/mL-
MonolaurinNeisseria gonorrhoeae-0.1-3.13 mM-
MonolaurinPseudomonas aeruginosa-0.1-3.13 mM-
MonolaurinEscherichia coli-600-10,000 mg/L-
MonolaurinCampylobacter jejuniATCC 33560600 mg/L-

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Dashes indicate data not specified in the cited source. A disc diffusion assay showed this compound has an inhibition zone of 15mm against S. aureus and S. pneumoniae, and 14mm against M. tuberculosis at a 1:10 dilution.

Antifungal Activity

The antifungal properties of this compound and monolaurin have been demonstrated against clinically relevant fungi, such as Candida albicans.

Table 2: Antifungal Activity of this compound and Monolaurin

CompoundFungusStrainMICMFCReference
This compoundCandida albicans-0.4637 mg-
MonolaurinCandida albicansMYA 827662.5–125 µM125–250 µM
MonolaurinCandida albicans96901 (Fluconazole-resistant)30 µM140 µM

Note: MFC (Minimum Fungicidal Concentration).

Antiviral Activity

Monolaurin is particularly effective against enveloped viruses. It is thought to disrupt the viral lipid envelope, thereby preventing viral attachment and entry into host cells. This activity has been observed against a variety of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Vesicular Stomatitis Virus (VSV). In vitro studies have shown that monolaurin can reduce the infectivity of 14 human enveloped RNA and DNA viruses by over 99.9%.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayTest SystemIC50Reference
Protein Denaturation InhibitionBovine Serum Albumin44.78 µg/mL
Proteinase Inhibition-35.5 µg/mL
Neuroinflammation InhibitionSH-SY5Y cells11.8 µM
Modulation of NF-κB and MAPK Signaling Pathways

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. In some cellular contexts, this compound can suppress the activation of NF-κB and the phosphorylation of MAP kinases like JNK and p38, leading to a reduction in the production of pro-inflammatory cytokines.

NF_kB_MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid This compound TLR TLR2/1 or TLR2/6 Lauric_Acid->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKK MAPKKs TAK1->MAPKK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation degradation IkB->degradation degrades NFkB_n NF-κB NFkB->NFkB_n translocates MAPK MAPKs (JNK, p38) MAPKK->MAPK phosphorylates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB_n->Gene_Expression

Modulation of NF-κB and MAPK Pathways by this compound.

Metabolic Effects

This compound plays a role in metabolic regulation, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of PPARα

This compound acts as a natural ligand for PPARα, a nuclear receptor that is a key regulator of lipid metabolism. Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.

PPARa_Activation Lauric_Acid This compound PPARa PPARα Lauric_Acid->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds Target_Genes Target Gene Expression PPRE->Target_Genes regulates

Activation of PPARα by this compound.

This compound Derivatives in Development

The synthesis of various this compound derivatives, such as esters and amides, is an active area of research to enhance its biological activities and improve its physicochemical properties for drug delivery. For example, sugar esters of this compound have been synthesized and shown to possess antibacterial properties, particularly against Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.

MIC_Workflow A Prepare this compound/Derivative Stock Solution (e.g., in DMSO) B Perform Serial 2-fold Dilutions in 96-well Plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->B D Inoculate each well with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland standard, diluted to ~5x10^5 CFU/mL) C->D E Incubate at 35-37°C for 16-20 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC Determination.

Materials:

  • This compound or its derivative

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound or its derivative in DMSO to a high concentration (e.g., 100 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (no antimicrobial) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., macrophages, cancer cell lines)

  • This compound or its derivative

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound or its derivative

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound and its derivatives, particularly monolaurin, represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their well-documented antimicrobial and anti-inflammatory properties, coupled with their favorable safety profile, make them attractive candidates for further investigation in the development of novel drugs and functional foods. The detailed experimental protocols and summaries of quantitative data provided in this guide are intended to facilitate and standardize future research in this exciting field. Further exploration of the synthesis and biological evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential.

References

Lauric Acid's Double-Edged Sword: A Technical Guide to its Signaling Pathways in Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

IZMIR, TURKEY – November 25, 2025 – Long relegated to the pantry as a key component of coconut oil, lauric acid is emerging as a significant modulator of inflammatory signaling pathways. A new technical guide details the nuanced role of this medium-chain fatty acid, revealing its capacity to both trigger and attenuate inflammatory responses through complex molecular interactions. This in-depth resource, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core signaling cascades, quantitative data on its effects, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

This compound, a 12-carbon saturated fatty acid, exerts its influence on the immune system primarily through its interaction with cell surface and intracellular receptors, including Toll-like receptor 4 (TLR4), G-protein coupled receptors (GPR40 and GPR84), and by modulating the activity of the NLRP3 inflammasome. These interactions initiate a cascade of downstream signaling events that ultimately regulate the expression of pro- and anti-inflammatory cytokines.

Key Signaling Pathways Activated by this compound

This compound's engagement with cellular receptors triggers a series of well-defined signaling pathways, each with distinct downstream consequences for inflammation.

TLR4-Mediated Inflammatory Signaling

One of the primary mechanisms by which this compound initiates an inflammatory response is through the activation of Toll-like receptor 4 (TLR4). This interaction promotes the dimerization of TLR4 and its recruitment into lipid rafts, leading to the activation of downstream signaling cascades.[1][2][3] The subsequent activation of MyD88-dependent and independent pathways results in the phosphorylation of IκB kinase (IKK), leading to the activation of the transcription factor NF-κB.[2] Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and various cytokines.[4]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound TLR4 TLR4 LA->TLR4 Binds MD2 MD-2 TLR4->MD2 Associates MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits IKK IKK MyD88->IKK PI3K_AKT PI3K/AKT Pathway MyD88->PI3K_AKT MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRIF->MAPK_pathway NFkB NF-κB IKK->NFkB Phosphorylates IκB NFkB_IkB NF-κB/IκB nucleus_NFkB NF-κB NFkB->nucleus_NFkB Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) nucleus_NFkB->Pro_inflammatory_Genes Induces GPR40_Signaling cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm LA This compound GPR40 GPR40 LA->GPR40 Activates p38_JNK p38/JNK MAPK GPR40->p38_JNK Inhibits Phosphorylation LPS LPS LPS->p38_JNK Activates NO_Cytokines NO & Pro-inflammatory Cytokine Production p38_JNK->NO_Cytokines Leads to MAPK_Signaling cluster_stimuli Inflammatory Stimuli cluster_kinases MAPK Kinase Cascade cluster_response Cellular Response LA This compound MAP3K MAP3K LA->MAP3K Other_Stimuli Other Stimuli (e.g., LPS, Linoleic Acid) Other_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MAPK->Inflammatory_Response Regulates

References

The Influence of Lauric Acid on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain fatty acid (MCFA) predominantly found in coconut oil, has garnered significant attention for its potential to modulate the gut microbiota.[1][2] Its antimicrobial properties and influence on host-microbe interactions position it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth analysis of the effects of this compound on the composition and function of the gut microbiome, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Effects of this compound on Gut Microbiota

The following tables summarize the quantitative changes in gut microbial populations observed in various studies investigating the effects of this compound.

Table 1: In Vivo Studies on the Effect of this compound on Gut Microbiota
Animal ModelThis compound DosageDurationKey FindingsReference
Broilers (LPS-challenged)1000 mg/kg of basal diet42 daysReduced: Escherichia-Shigella, Barnesiella, Alistipes. Increased: Lactobacillus, Bacteroides.[3][4][5]
Swimming Crab (Portunus trituberculatus)1.00 mg/g of dietNot specifiedIncreased: Actinobacteria, Rhodobacteraceae. Decreased: Vibrio.
Mice (High-fat diet-induced)Not specified8 weeksIncreased: Bifidobacterium. Decreased: Desulfovibrio.
Black Sea Bream (Acanthopagrus schlegelii)0.1% and 0.8% of diet8 weeksIncreased: Firmicutes, Betaproteobacteria, Gammaproteobacteria, Clostridia, Clostridiaceae.
Weaned PigletsNot specifiedNot specifiedThis compound supplementation showed positive effects on production parameters.
Chickens (Necrotic Enteritis Model)0.04% of dietNot specifiedDecreased: Escherichia Shigella. No significant effect on Clostridium sensu stricto 1 or Lactobacillus.
Table 2: In Vitro Antimicrobial Activity of this compound
Bacterial SpeciesThis compound ConcentrationKey FindingsReference
Staphylococcus aureus0.25, 0.75, and 2.5 mMDose-dependent inhibition of growth.
Clostridium difficile0.04 mg/mL to 1.25 mg/mLPotent antimicrobial activity against multiple toxigenic isolates.
Human Gut MicrobesNot specifiedHigh antimicrobial activity against pathogenic Bacteroides and Clostridium; low activity against commensal lactic acid bacteria.
Staphylococcus aureus, Streptococcus pneumoniae, Mycobacterium tuberculosis, Escherichia coli, Salmonella spp.1:10 to 1:100000 dilutionHigher inhibitory effect on Gram-positive bacteria (S. aureus, S. pneumoniae, M. tuberculosis) compared to Gram-negative bacteria (E. coli, Salmonella spp.).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the experimental protocols from key studies.

In Vivo Study: this compound Supplementation in LPS-Challenged Broilers
  • Animal Model: 384 one-day-old broilers.

  • Experimental Groups:

    • CON: Basal diet + saline injection.

    • LPS: Basal diet + 0.5 mg/kg E. coli-derived LPS injection.

    • ANT+LPS: Basal diet + 75 mg/kg antibiotic + 0.5 mg/kg LPS injection.

    • LA+LPS: Basal diet + 1000 mg/kg this compound + 0.5 mg/kg LPS injection.

  • Feeding Period: 42 days.

  • Challenge: Intraperitoneal injection of LPS or saline for three consecutive days after the feeding period.

  • Sample Collection: Jejunal and ileal segments for histological analysis, and cecal contents for 16S rRNA sequencing were collected after sacrifice.

  • Microbiota Analysis: 16S rRNA gene sequencing of DNA extracted from cecal contents.

In Vitro Antimicrobial Assay: Microplate Reader Method
  • Objective: To measure the antimicrobial activity of this compound against various bacteria.

  • Methodology:

    • A "test complex" (TC) was created in 96-well deep-well microplates with a bottom layer of 100 µL agar medium containing this compound and a top layer of 300 µL of broth.

    • A "control complex" (CC) consisted of a bottom layer of 100 µL of agar medium and a top layer of 300 µL of broth containing this compound.

    • This compound was tested at concentrations of 0.25, 2.5, and 5 mM.

    • Human pathogenic bacteria were inoculated into the top layer.

    • After 12 hours of incubation at 37°C, the turbidity of the top layer was measured at OD600 to determine bacterial growth.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through various mechanisms, including direct antimicrobial action and modulation of host signaling pathways.

Direct Antimicrobial Mechanism

This compound is known to disrupt the cell membranes of various microorganisms. This action is attributed to its ability to integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Lauric_Acid This compound Lauric_Acid->Lipid_Bilayer Inserts into Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis

Caption: Proposed mechanism of this compound's antimicrobial action.

Modulation of Host Immune Response

In vivo studies have demonstrated that this compound can modulate the host's immune response, particularly in inflammatory conditions.

cluster_host Host Response cluster_cytokines Cytokine Levels cluster_immunoglobulins Immunoglobulin Levels LPS_Challenge LPS Challenge IL6 IL-6 LPS_Challenge->IL6 Increases IL4 IL-4 LPS_Challenge->IL4 Decreases IL10 IL-10 LPS_Challenge->IL10 Decreases Inflammation Inflammation LPS_Challenge->Inflammation Induces Lauric_Acid This compound Supplementation Lauric_Acid->IL6 Decreases Lauric_Acid->IL4 Increases Lauric_Acid->IL10 Increases IgA IgA Lauric_Acid->IgA Upregulates IgM IgM Lauric_Acid->IgM Upregulates IgY IgY Lauric_Acid->IgY Upregulates Immune_Function Enhanced Immune Function IgA->Immune_Function IgM->Immune_Function IgY->Immune_Function

Caption: this compound's modulation of immune response to LPS challenge.

Experimental Workflow: From Animal Study to Data Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on the gut microbiota in an animal model.

Animal_Model Animal Model Selection (e.g., Broilers, Mice) Dietary_Intervention Dietary Intervention (Control vs. This compound) Animal_Model->Dietary_Intervention Challenge Optional Challenge (e.g., LPS, Pathogen) Dietary_Intervention->Challenge Sample_Collection Sample Collection (e.g., Cecal Contents, Intestinal Tissue) Challenge->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction 16S_Sequencing 16S rRNA Gene Sequencing DNA_Extraction->16S_Sequencing Bioinformatics Bioinformatic Analysis (OTU Picking, Taxonomy) 16S_Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha/Beta Diversity, Differential Abundance) Bioinformatics->Statistical_Analysis Data_Interpretation Data Interpretation & Conclusion Statistical_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo gut microbiota studies.

Conclusion

This compound demonstrates significant potential in modulating the gut microbiota. Its selective antimicrobial activity against pathogenic bacteria, coupled with its ability to spare beneficial species, suggests a role in promoting a healthy gut ecosystem. Furthermore, its influence on the host's immune system highlights its potential for mitigating inflammatory conditions associated with gut dysbiosis. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications of this compound. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

Unveiling the Antimicrobial Potential of Lauric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12), has emerged as a promising natural antimicrobial agent with a broad spectrum of activity against a variety of pathogenic microorganisms, including antibiotic-resistant strains.[1][2] Abundantly found in coconut oil, this compound and its derivatives are gaining attention in the scientific community for their potential applications in pharmaceuticals, food preservation, and clinical settings.[3][4] This technical guide provides an in-depth overview of the antimicrobial properties of this compound, focusing on its mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this versatile fatty acid.

Core Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through a multi-pronged approach, primarily targeting the structural and functional integrity of the microbial cell.[1]

1. Disruption of the Cell Membrane: The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane. Its amphipathic nature allows it to insert into the phospholipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

2. Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) within microbial cells. This increase in oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to cell death.

3. Interference with Cellular Signaling: this compound can interfere with bacterial signal transduction pathways, including two-component systems and quorum sensing. By disrupting these communication networks, this compound can inhibit the expression of virulence factors and biofilm formation. For instance, it has been shown to repress the expression of quorum-sensing genes in E. coli and interfere with signal transduction in Staphylococcus aureus.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against a wide range of microorganisms, with a pronounced effect on Gram-positive bacteria. Its efficacy against various pathogens is summarized in the tables below.

Table 1: Antibacterial Activity of this compound
BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusATCC 2592316003200
Staphylococcus aureus(MRSA)≤4 µl/ml (formulation)-
Staphylococcus aureus-156-
Staphylococcus epidermidis-Lower than Benzoyl Peroxide-
Streptococcus pneumoniaeClinical Isolate- (15mm inhibition at 1:10 dilution)-
Clostridium difficileR20291-312.5
Propionibacterium acnesATCC 69192080
Escherichia coli-- (8mm inhibition at 1:10 dilution)-
Salmonella sp.Clinical Isolate3130031300

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and formulation of this compound used.

Table 2: Antifungal Activity of this compound
FungusStrainMIC (µg/mL)Reference(s)
Candida albicans-100-200
Candida albicans-40

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

a. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

c. Determination of MBC:

  • Following the MIC determination, subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium.

  • Incubate the agar plates under suitable conditions.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition and Disruption Assays

The crystal violet assay is a common method to quantify biofilm formation.

a. Biofilm Formation:

  • Grow microbial cultures in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in the wells of a 96-well flat-bottom microtiter plate.

  • Add sub-MIC concentrations of this compound to the wells to assess biofilm inhibition.

  • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

b. Staining and Quantification:

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Assessment of Cell Membrane Integrity

a. Propidium Iodide (PI) Staining:

  • Treat a suspension of microbial cells with this compound at its MIC or MBC for a specified time.

  • Add propidium iodide (a fluorescent dye that only enters cells with compromised membranes) to the cell suspension.

  • Incubate in the dark for a short period.

  • Analyze the cells using fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates damage to the cell membrane.

Measurement of Reactive Oxygen Species (ROS)

a. Dichlorofluorescein Diacetate (DCFH-DA) Assay:

  • Load microbial cells with the cell-permeable dye DCFH-DA.

  • Treat the cells with this compound.

  • In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the increase in fluorescence using a fluorometer or fluorescence microscope.

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

lauric_acid_mechanism cluster_lauric_acid This compound cluster_bacterial_cell Bacterial Cell la This compound (C12) membrane Cell Membrane la->membrane Disruption & Permeabilization ros Reactive Oxygen Species (ROS) la->ros Induction signaling Signal Transduction (e.g., Two-Component Systems, Quorum Sensing) la->signaling Interference leakage Leakage of Intracellular Components death1 Cell Death damage Damage to DNA, Proteins, Lipids death2 Cell Death virulence Virulence Factor Expression signaling->virulence Inhibition biofilm Biofilm Formation signaling->biofilm Inhibition experimental_workflow cluster_screening Initial Screening cluster_characterization Phenotypic Characterization cluster_mechanism Mechanistic Studies cluster_invivo In Vivo Evaluation mic_mbc Determine MIC and MBC (Broth Microdilution) biofilm Biofilm Inhibition/Disruption Assay (Crystal Violet) mic_mbc->biofilm Sub-MIC concentrations membrane_integrity Membrane Integrity Assay (Propidium Iodide Staining) biofilm->membrane_integrity ros_assay ROS Production Assay (DCFH-DA) membrane_integrity->ros_assay signaling_assay Gene Expression Analysis (qRT-PCR for signaling genes) ros_assay->signaling_assay animal_model Animal Infection Model (e.g., skin, GI) signaling_assay->animal_model Promising candidates

References

Lauric Acid as a Precursor for Bioactive Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid (C12:0), a medium-chain saturated fatty acid abundant in coconut and palm kernel oils, serves as a metabolic precursor to a class of bioactive lipids with significant physiological and pharmacological potential.[1][2] Beyond its role in energy metabolism, this compound is converted into derivatives such as the monoglyceride monolaurin and the N-acylethanolamine, N-lauroylethanolamine (NAE 12:0). These molecules exhibit diverse biological activities, including potent antimicrobial, antiviral, and immunomodulatory effects.[3][4] This technical guide provides an in-depth exploration of the metabolic pathways originating from this compound, the signaling cascades actuated by its bioactive derivatives, and the experimental protocols essential for their investigation. We consolidate quantitative data, present detailed methodologies, and visualize complex biological and experimental workflows to serve as a comprehensive resource for researchers in lipid biology and therapeutic development.

Metabolism of this compound to Bioactive Lipids

This compound, obtained from dietary triglycerides, is readily transported to the liver for β-oxidation, providing a rapid source of energy.[4] However, it also serves as a substrate for the synthesis of more complex bioactive lipids. The two primary derivatives of interest are monolaurin and N-lauroylethanolamine.

1.1 Formation of Monolaurin Monolaurin is a monoglyceride formed during the enzymatic breakdown of triglycerides rich in this compound, a process that can occur in the digestive system via lipases.

1.2 Biosynthesis of N-Lauroylethanolamine (NAE 12:0) N-acylethanolamines (NAEs) are a class of lipid amides synthesized from N-acyl-phosphatidylethanolamines (NAPEs), which are ubiquitous membrane phospholipids. The primary pathway involves the transfer of a lauroyl group to the amine of phosphatidylethanolamine (PE) to form N-lauroyl-phosphatidylethanolamine. This precursor is then hydrolyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release N-lauroylethanolamine.

Lauric_Acid_Metabolism cluster_0 Dietary Intake & Digestion cluster_1 Endogenous Synthesis cluster_2 Metabolic Fates TG Triglycerides (e.g., in Coconut Oil) LA This compound (C12:0) TG->LA Lipase Hydrolysis Monolaurin Monolaurin TG->Monolaurin Lipase Hydrolysis NAPE N-Lauroyl-PE LA->NAPE N-Acyltransferase BetaOx β-Oxidation (Energy) LA->BetaOx PE Phosphatidylethanolamine (PE) PE->NAPE NAE12 N-Lauroylethanolamine (NAE 12:0) NAPE->NAE12 NAPE-PLD

Figure 1: Metabolic pathways of this compound to bioactive lipids.

Monolaurin: Bioactivity and Signaling

Monolaurin is recognized for its potent antimicrobial properties, capable of disrupting the lipid membranes of gram-positive bacteria, fungi, and certain viruses. Beyond direct antimicrobial action, monolaurin modulates host immune responses.

2.1 Anti-inflammatory Signaling In host cells, monolaurin has demonstrated immunomodulatory effects. Studies on human gingival fibroblasts (HGF-1) and oral epithelial cells (OBA-9) have shown that monolaurin can decrease the gene expression of key pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). Mechanistically, monolaurin is suggested to influence T-cell signaling by altering the formation of T-cell receptor (TCR)-induced signaling clusters and modulating calcium influx, which are critical upstream events for cytokine production.

Monolaurin_Signaling cluster_tcell T-Cell Modulation cluster_fibroblast Fibroblast/Epithelial Cell Modulation Monolaurin Monolaurin TCR T-Cell Receptor (TCR) Signaling Monolaurin->TCR Alters signaling cluster formation NFkB NF-κB Pathway Monolaurin->NFkB Inhibits (putative) Ca_Influx Ca²⁺ Influx TCR->Ca_Influx Cytokine_Prod Cytokine Production Ca_Influx->Cytokine_Prod Outcome Reduced Inflammatory Response Cytokine_Prod->Outcome Cytokine_Gene Pro-inflammatory Gene Expression (IL-1α, IL-6, TNF) NFkB->Cytokine_Gene Cytokine_Gene->Outcome

Figure 2: Putative anti-inflammatory signaling pathways of monolaurin.
Table 1: Quantitative Bioactivity Data for Monolaurin

ParameterOrganism/Cell LineValueReference(s)
Minimum Inhibitory Concentration (MIC) Aggregatibacter actinomycetemcomitans25 - 50 µM
Lethal Dose, 50% (LD₅₀) Human Gingival Fibroblasts (HGF-1)146 µM
Lethal Dose, 50% (LD₅₀) Oral Epithelial Cells (OBA-9)69 µM

N-Lauroylethanolamine (NAE 12:0): Bioactivity and Signaling

The biological roles of NAE 12:0 are less characterized than its longer-chain, unsaturated counterparts like oleoylethanolamine (OEA) or anandamide. Its activity is tightly regulated by a balance of synthesis and enzymatic degradation.

3.1 Regulation by Enzymatic Hydrolysis The signaling function of NAEs is terminated by enzymatic hydrolysis. Two key enzymes are responsible for this process:

  • Fatty Acid Amide Hydrolase (FAAH) : An integral membrane enzyme that hydrolyzes a broad range of NAEs to their corresponding fatty acid and ethanolamine.

  • N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) : A lysosomal cysteine hydrolase that shows a marked preference for saturated NAEs, making NAE 12:0 a probable key substrate.

The inhibition of these enzymes is a therapeutic strategy to elevate endogenous NAE levels, thereby potentiating their analgesic and anti-inflammatory effects.

3.2 Interaction with Cellular Receptors While direct, high-affinity receptors for NAE 12:0 have not been definitively identified, the actions of related NAEs point to two major receptor families.

3.2.1 Peroxisome Proliferator-Activated Receptor-α (PPAR-α) PPAR-α is a nuclear receptor that acts as a master regulator of lipid metabolism and inflammation. Saturated and monounsaturated NAEs, such as palmitoylethanolamide (PEA) and OEA, are known endogenous ligands for PPAR-α. Activation of PPAR-α by these lipids leads to the transcriptional repression of pro-inflammatory genes (e.g., those regulated by NF-κB), exerting potent anti-inflammatory effects. While not directly demonstrated for NAE 12:0, this remains its most plausible anti-inflammatory mechanism.

NAE_Signaling cluster_metabolism Synthesis & Degradation cluster_receptor Receptor Signaling (Hypothesized) NAPE N-Lauroyl-PE NAE12 N-Lauroylethanolamine (NAE 12:0) NAPE->NAE12 NAPE-PLD FAAH FAAH NAE12->FAAH Hydrolysis NAAA NAAA NAE12->NAAA Hydrolysis PPARa PPAR-α (Nuclear Receptor) NAE12->PPARa Activates Products This compound + Ethanolamine FAAH->Products NAAA->Products NFkB NF-κB Pathway PPARa->NFkB Inhibits Inflam_Genes Inflammatory Gene Expression NFkB->Inflam_Genes

Figure 3: N-Lauroylethanolamine (NAE 12:0) metabolism and hypothesized signaling.

3.2.2 G-Protein Coupled Receptor 119 (GPR119) GPR119 is a GPCR expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. It is activated by several NAEs, most notably OEA, and is considered a sensor for dietary fats. GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent stimulation of insulin and glucagon-like peptide-1 (GLP-1) secretion. However, studies on a range of endogenous lipids have identified NAEs with long, unsaturated acyl chains as the most potent agonists. There is currently no evidence to suggest that the saturated, shorter-chain NAE 12:0 is a potent GPR119 agonist.

Table 2: Comparative Agonist Activity at Human GPR119
CompoundTypeEC₅₀Reference(s)
N-Lauroylethanolamine (NAE 12:0) Endogenous LipidNo data available -
Oleoylethanolamide (OEA) Endogenous Lipid1.86 - 2.78 µM
AR231453 Synthetic Agonist1.05 nM
PSN632408 Synthetic Agonist1.29 µM

Experimental Protocols

Investigating the bioactivity of this compound derivatives requires a suite of specialized techniques, from chemical synthesis and lipid extraction to functional enzymatic and cell-based assays.

4.1 Overall Experimental Workflow A typical research workflow involves synthesizing or isolating the lipid of interest, treating a biological system (e.g., cultured cells), extracting the lipid fraction, and analyzing the lipids and cellular responses via mass spectrometry and functional assays, respectively.

Experimental_Workflow cluster_prep A. Preparation & Treatment cluster_analysis B. Analysis Synthesis 1. Synthesis of N-Lauroylethanolamine Treatment 3. Treatment with Bioactive Lipid Synthesis->Treatment CellCulture 2. Cell Culture (e.g., Macrophages, HEK293) CellCulture->Treatment Extraction 4. Lipid Extraction (Folch Method) Treatment->Extraction EnzymeAssay 6. FAAH/NAAA Activity Assay Treatment->EnzymeAssay ReceptorAssay 7. GPR119 Activation (cAMP Assay) Treatment->ReceptorAssay LCMS 5. LC-MS/MS Analysis (Lipid Profiling) Extraction->LCMS

Figure 4: General experimental workflow for studying bioactive lipids.

4.2 Protocol: Synthesis of N-Lauroylethanolamine This protocol is adapted from a standard amidation procedure.

  • Reactants : Dissolve this compound (1 equivalent) and ethanolamine (2 equivalents) in a suitable solvent such as toluene.

  • Reaction : Reflux the mixture at approximately 140°C for 4-6 hours with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Workup : After the reaction is complete, remove the toluene under reduced pressure.

  • Purification : Recrystallize the resulting solid residue from a solvent like n-hexane to yield pure N-(2-hydroxyethyl)lauramide.

  • Confirmation : Confirm the structure using NMR and mass spectrometry.

4.3 Protocol: Lipid Extraction from Cultured Cells (Folch Method) This is a standard protocol for total lipid extraction.

  • Homogenization : Harvest cultured cells (e.g., 1 x 10⁶ cells) and homogenize them in 200 µL of a chloroform:methanol (2:1, v/v) mixture in a glass tube.

  • Phase Separation : Add 0.2 volumes (40 µL) of 0.9% NaCl solution to the homogenate. Vortex thoroughly to mix.

  • Centrifugation : Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collection : Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying : Dry the collected organic phase under a stream of nitrogen gas or in a vacuum concentrator.

  • Storage : Store the dried lipid film at -80°C under an inert atmosphere. Re-dissolve in a suitable solvent (e.g., chloroform:methanol 2:1) for analysis.

4.4 Protocol: In Vitro FAAH Activity Assay (Fluorometric) This assay measures the hydrolysis of a fluorogenic substrate.

  • Enzyme Source : Prepare tissue homogenates (e.g., brain or liver) or cell lysates containing FAAH in FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0). Determine the protein concentration of the lysate.

  • Plate Setup : In a 96-well black plate, add your enzyme preparation. Include wells for a "no enzyme" background control and a "specific inhibitor" control (using a known FAAH inhibitor like JZL 195) to account for non-specific hydrolysis.

  • Pre-incubation : Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation : Add the FAAH substrate (e.g., AMC-arachidonoyl amide to a final concentration of 1-10 µM).

  • Measurement : Immediately begin monitoring the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis : Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence curve. Compare the rates of the sample wells to a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) to quantify the amount of substrate hydrolyzed per unit time per mg of protein.

4.5 Protocol: GPR119 Activation Assay (cAMP Measurement) This assay quantifies the downstream second messenger of GPR119 activation.

  • Cell Line : Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119). Plate the cells in a 96-well plate and grow to confluence.

  • Assay Buffer : Replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Stimulation : Add varying concentrations of the test compound (e.g., N-lauroylethanolamine) and known controls (e.g., OEA as a positive agonist control, vehicle as a negative control).

  • Incubation : Incubate at 37°C for 30 minutes.

  • Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a reporter gene assay system.

  • Data Analysis : Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

This compound is a key metabolic node, giving rise to bioactive lipids with distinct physiological functions. Monolaurin is a well-established antimicrobial and immunomodulatory agent. N-lauroylethanolamine belongs to the NAE family of signaling lipids, which are regulated by FAAH and NAAA and are known to interact with receptors like PPAR-α.

However, a significant knowledge gap exists regarding the specific pharmacology of N-lauroylethanolamine. While its metabolic pathways are understood, its receptor targets, binding affinities, and signaling potencies in mammalian systems are largely uncharacterized. Future research should focus on:

  • Systematic Receptor Screening : Testing N-lauroylethanolamine against a panel of known lipid receptors (GPCRs, nuclear receptors) to identify its primary molecular targets.

  • Enzyme Kinetics : Determining the precise kinetic parameters (Km, Vmax) for the hydrolysis of N-lauroylethanolamine by both FAAH and NAAA to understand its metabolic stability and regulatory control.

  • In Vivo Studies : Evaluating the physiological effects of N-lauroylethanolamine administration in animal models of inflammation, pain, and metabolic disease to elucidate its therapeutic potential.

A thorough characterization of N-lauroylethanolamine will clarify its role in the broader network of lipid signaling and may unlock new therapeutic avenues originating from this common dietary fatty acid.

References

Investigating the Bioavailability of Lauric Acid from Different Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a medium-chain fatty acid (MCFA) predominantly found in coconut and palm kernel oils, has garnered significant interest for its unique metabolic properties and potential therapeutic applications. Understanding its bioavailability from various dietary sources is crucial for harnessing its full potential in research and drug development. This technical guide provides an in-depth analysis of this compound's bioavailability, detailing its metabolic pathways, experimental protocols for its quantification, and a comparative overview of its absorption from different sources. This document is intended to serve as a comprehensive resource for professionals investigating the physiological effects and therapeutic applications of this compound.

Introduction

This compound (C12:0) is a saturated fatty acid that, despite its classification as a saturated fat, exhibits metabolic characteristics distinct from its long-chain counterparts.[1] Its primary dietary sources are coconut oil, where it constitutes approximately 45-53% of the fatty acid content, and palm kernel oil.[2][3] The unique absorption and metabolic fate of this compound, which shares properties of both medium-chain and long-chain fatty acids, make its bioavailability a critical area of study.[4][5] This guide explores the current understanding of this compound bioavailability, providing researchers with the necessary tools and knowledge to conduct further investigations.

Metabolic Pathways of this compound

The bioavailability of this compound is intrinsically linked to its complex absorption and metabolic pathways. Unlike long-chain fatty acids (LCFAs), which are exclusively esterified into triglycerides and transported via chylomicrons into the lymphatic system, a significant portion of this compound is absorbed directly into the portal vein and transported to the liver. However, a portion of ingested this compound is also incorporated into chylomicrons, demonstrating a dualistic absorption mechanism.

Digestion and Absorption

In the small intestine, triglycerides containing this compound are hydrolyzed by lipases into free fatty acids and monoglycerides. These products then form micelles with bile salts, which facilitate their transport to the surface of enterocytes for absorption.

Dual Transport Routes

Once inside the enterocytes, this compound follows two primary transport routes:

  • Portal Vein Transport: A substantial fraction of this compound is directly absorbed into the portal circulation, bound to albumin, and transported to the liver. This rapid transport to the liver is a hallmark of medium-chain fatty acids.

  • Lymphatic Transport: A portion of this compound is re-esterified into triglycerides within the enterocytes, packaged into chylomicrons, and then secreted into the lymphatic system, similar to long-chain fatty acids.

The following diagram illustrates the dual absorption pathways of this compound.

Lauric_Acid_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Triglycerides (this compound) Triglycerides (this compound) Lipase Lipase Triglycerides (this compound)->Lipase Hydrolysis Bile Salts Bile Salts Micelles Micelles Bile Salts->Micelles Free this compound & Monoglycerides Free this compound & Monoglycerides Lipase->Free this compound & Monoglycerides Absorbed this compound Absorbed this compound Micelles->Absorbed this compound Free this compound & Monoglycerides->Micelles Re-esterification Re-esterification Absorbed this compound->Re-esterification Portal Vein Portal Vein Absorbed this compound->Portal Vein Direct Absorption Triglycerides Triglycerides Re-esterification->Triglycerides Chylomicron Assembly Chylomicron Assembly Chylomicrons Chylomicrons Chylomicron Assembly->Chylomicrons Triglycerides->Chylomicron Assembly Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Liver Liver Portal Vein->Liver

Dual absorption pathways of this compound.
Hepatic Metabolism

This compound that reaches the liver via the portal vein undergoes rapid beta-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production or be used for the synthesis of ketone bodies. This rapid metabolism is another characteristic that distinguishes it from long-chain fatty acids, which are more readily stored as fat.

The following diagram outlines the hepatic metabolism of this compound.

Lauric_Acid_Metabolism This compound (from Portal Vein) This compound (from Portal Vein) Activation (Acyl-CoA Synthetase) Activation (Acyl-CoA Synthetase) This compound (from Portal Vein)->Activation (Acyl-CoA Synthetase) Lauroyl-CoA Lauroyl-CoA Activation (Acyl-CoA Synthetase)->Lauroyl-CoA Beta-Oxidation Beta-Oxidation Lauroyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis Energy (ATP) Energy (ATP) Krebs Cycle->Energy (ATP) Ketone Bodies Ketone Bodies Ketogenesis->Ketone Bodies Extrahepatic Tissues Extrahepatic Tissues Ketone Bodies->Extrahepatic Tissues Energy Source

Hepatic metabolism of this compound.

Comparative Bioavailability Data

Direct comparative studies on the bioavailability of this compound from different sources in humans, providing pharmacokinetic parameters like Cmax and AUC, are limited. However, existing research allows for a qualitative and semi-quantitative comparison. The following tables summarize findings from studies investigating the effects of this compound-rich diets.

Table 1: this compound Content in Common Sources

SourceTypical this compound Content (% of total fatty acids)Reference
Coconut Oil45-53%
Palm Kernel Oil40-52%
Human Breast Milk2-6%

Table 2: Comparative Postprandial Effects of this compound-Containing Oils

ParameterCoconut Oil (High this compound)MCT Oil (Caprylic & Capric Acid)Long-Chain Triglyceride OilReference
Postprandial Triglycerides (iAUC) LowestLowHighest
Postprandial Ketone Bodies Significantly higher than LCT oilSignificantly higher than LCT oilLowest
Postprandial VLDL-C (iAUC) Lowest-Highest
Postprandial IDL-C (iAUC) Lowest-Highest

iAUC: incremental Area Under the Curve; VLDL-C: Very-Low-Density Lipoprotein Cholesterol; IDL-C: Intermediate-Density Lipoprotein Cholesterol. Data synthesized from a randomized, single-blind, crossover trial in young females.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for bioavailability studies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Quantification of this compound in Human Plasma by GC-MS

This protocol outlines a validated method for the extraction and quantification of total fatty acids, including this compound, from human plasma.

4.1.1. Materials and Reagents

  • Human plasma (EDTA or heparinized)

  • Internal Standard: Deuterated this compound (e.g., this compound-d3)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN)

  • Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., ZB-1ms)

4.1.2. Experimental Workflow

The following diagram details the workflow for this compound quantification in plasma.

GCMS_Workflow Start Start Plasma Sample (50 µL) Plasma Sample (50 µL) Start->Plasma Sample (50 µL) Add Internal Standard (this compound-d3) Add Internal Standard (this compound-d3) Plasma Sample (50 µL)->Add Internal Standard (this compound-d3) Hydrolysis (ACN:HCl, then MeOH:NaOH) Hydrolysis (ACN:HCl, then MeOH:NaOH) Add Internal Standard (this compound-d3)->Hydrolysis (ACN:HCl, then MeOH:NaOH) Acidification (HCl) Acidification (HCl) Hydrolysis (ACN:HCl, then MeOH:NaOH)->Acidification (HCl) Liquid-Liquid Extraction (Hexane) Liquid-Liquid Extraction (Hexane) Acidification (HCl)->Liquid-Liquid Extraction (Hexane) Collect Organic Layer Collect Organic Layer Liquid-Liquid Extraction (Hexane)->Collect Organic Layer Dry Down under Nitrogen Dry Down under Nitrogen Collect Organic Layer->Dry Down under Nitrogen Derivatization (PFB-Br, DIPEA) Derivatization (PFB-Br, DIPEA) Dry Down under Nitrogen->Derivatization (PFB-Br, DIPEA) Reconstitute in Hexane Reconstitute in Hexane Derivatization (PFB-Br, DIPEA)->Reconstitute in Hexane GC-MS Analysis GC-MS Analysis Reconstitute in Hexane->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis End End Data Analysis->End

Workflow for this compound Quantification by GC-MS.

4.1.3. Detailed Procedure

  • Sample Preparation: To 50 µL of plasma in a glass tube, add a known amount of deuterated this compound internal standard.

  • Hydrolysis:

    • Add 1 mL of acetonitrile:6N HCl (9:1 v/v) and heat at 100°C for 45 minutes.

    • Cool, then add 1 mL of methanol:10N NaOH (9:1 v/v) and heat again at 100°C for 45 minutes.

  • Acidification and Extraction:

    • Cool the sample and acidify with 180 µL of 6N HCl.

    • Add 3 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization:

    • Add 100 µL of 10% PFB-Br in acetonitrile and 100 µL of 10% DIPEA in acetonitrile.

    • Incubate at room temperature for 30 minutes.

  • Final Extraction:

    • Add 20 µL of 6N HCl and 1 mL of hexane, and vortex.

    • Transfer 150 µL of the upper organic layer to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a temperature gradient program to separate the fatty acid derivatives. For example, start at 150°C, ramp to 200°C, then to 310°C.

    • Detect the ions corresponding to this compound and the deuterated internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Quantification: Create a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the plasma samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

The bioavailability of this compound is a multifaceted process influenced by its unique dual absorption pathways. While it exhibits some characteristics of medium-chain fatty acids with direct portal vein absorption and rapid hepatic metabolism, a significant portion is also transported via the lymphatic system, akin to long-chain fatty acids. This technical guide provides a foundational understanding of these processes, along with detailed protocols for the accurate quantification of this compound in biological samples. The provided data, while not from direct head-to-head comparative bioavailability studies, offers valuable insights into the postprandial effects of this compound from different sources. Further research employing standardized methodologies, such as the ones outlined in this guide, is necessary to fully elucidate the comparative bioavailability of this compound from various dietary and supplemental forms. Such studies will be instrumental in advancing our understanding of this compound's role in health and disease and in the development of novel therapeutic strategies.

References

The Role of Lauric Acid in Neuroinflammation and Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles, and significant neuroinflammation. The inflammatory processes, primarily driven by microglia and astrocytes, are now considered key contributors to the pathogenesis of AD. Emerging research has highlighted the potential of medium-chain fatty acids (MCFAs), such as lauric acid (LA), in modulating these inflammatory pathways. This technical guide provides an in-depth review of the current understanding of this compound's role in neuroinflammation and its potential therapeutic implications for Alzheimer's disease. We consolidate quantitative data from key preclinical studies, detail experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

Neuroinflammation is a critical component in the progression of Alzheimer's disease.[1] In the AD brain, glial cells like microglia and astrocytes transition to a chronically activated state.[2] Initially, this activation is a protective response aimed at clearing cellular debris and aggregated proteins such as amyloid-β.[3] However, sustained activation leads to the excessive release of pro-inflammatory cytokines, reactive oxygen species (ROS), and other neurotoxic molecules, which exacerbate neuronal damage, synaptic dysfunction, and cognitive decline.[1][3]

This compound (12:0), a saturated medium-chain fatty acid predominantly found in coconut oil, has garnered attention for its potential neuroprotective and anti-inflammatory properties. Unlike long-chain fatty acids, MCFAs are readily metabolized into ketone bodies, which can serve as an alternative energy source for the brain, a significant advantage in the context of AD-related glucose hypometabolism. Beyond its metabolic role, preclinical studies suggest that this compound directly modulates glial cell activity, offering a multi-faceted approach to mitigating AD pathology. This guide synthesizes the key findings from these studies to provide a detailed overview of the mechanisms of action, experimental evidence, and signaling pathways involved in this compound's effects on neuroinflammation and AD models.

Mechanisms of Action

This compound appears to exert its influence on the central nervous system through several distinct, yet interconnected, mechanisms. These primarily involve the modulation of glial cell responses, enhancement of antioxidant defenses, and potential interactions with amyloid-β aggregation.

Attenuation of Microglial Activation

Activated microglia are a hallmark of neuroinflammation in AD. This compound has been shown to suppress the pro-inflammatory phenotype of microglia stimulated by bacterial lipopolysaccharide (LPS), a potent inflammatory agent. The primary mechanism for this effect is believed to be through the activation of G protein-coupled receptor 40 (GPR40). Activation of GPR40 by this compound interferes with downstream inflammatory signaling cascades, notably suppressing the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) and c-Jun N-terminal kinase (JNK). This leads to a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines. Furthermore, this compound has been observed to decrease LPS-induced phagocytosis and alleviate the enhancement of phagocytosis triggered by amyloid-β.

Modulation of Astrocyte Function

Astrocytes also play a dual role in AD, providing neurotrophic support but also contributing to neuroinflammation when chronically activated. This compound has been found to influence astrocyte behavior, promoting a more neurosupportive phenotype. In primary cortical astrocyte cultures, this compound treatment increases the mRNA expression of glial-derived neurotrophic factor (GDNF), as well as the cytokines interleukin-6 (IL-6) and C-C motif chemokine 2 (CCL2). This effect is mediated by the phosphorylation of extracellular signal-regulated kinase (ERK). The resulting secretome from these astrocytes can enhance the maturation of presynaptic proteins in neurons, suggesting an indirect neuroprotective and synaptogenic role for this compound.

Antioxidant and Neuroprotective Effects In Vivo

In animal models of AD-like cognitive impairment, this compound has demonstrated significant neuroprotective effects. In a scopolamine-induced amnesia model in rats, oral administration of this compound improved cognitive performance in behavioral tests such as the Morris water maze and elevated plus maze. This cognitive improvement was associated with a reduction in markers of oxidative stress and neuroinflammation in the brain. Specifically, this compound treatment decreased levels of malondialdehyde (MDA, a marker of lipid peroxidation) and the pro-inflammatory cytokine IL-6. Concurrently, it boosted the levels of endogenous antioxidants, including catalase (CAT), superoxide dismutase (SOD), and reduced glutathione (GSH).

Interaction with Amyloid-β

The direct interaction between this compound and amyloid-β peptides is less clear and is primarily informed by computational studies. Molecular dynamics simulations suggest that this compound can bind to and stabilize Aβ42 oligomers, particularly barrel-shaped and ring-like structures. This stabilization could theoretically alter the aggregation pathway of Aβ42, potentially enhancing the elongation of existing fibrils rather than the initial nucleation. However, it is important to note that these are computational findings, and experimental validation, for instance through Thioflavin T aggregation assays, is currently lacking in the published literature. The in vivo consequence of this stabilization—whether it is beneficial or detrimental—remains to be elucidated.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on markers of neuroinflammation and Alzheimer's disease pathology.

Table 1: In Vitro Effects of this compound on Microglia
Experimental ModelTreatment ParametersMeasured OutcomeQuantitative FindingReference
BV-2 Mouse Microglia100-200 µM this compound + 10 ng/mL LPS for 24hNitric Oxide (NO) ProductionDose-dependent reduction; ~50% reduction at 200 µM (p < 0.01)
Primary Rat Microglia200 µM this compound + 10 ng/mL LPS for 24hNitric Oxide (NO) ProductionSignificant attenuation of NO production
BV-2 Mouse Microglia200 µM this compound + 10 ng/mL LPS for 6hReactive Oxygen Species (ROS)Significant suppression of LPS-induced ROS generation
BV-2 Mouse Microglia200 µM this compound + 10 ng/mL LPS for 24hPhagocytosis (Fluorescent Microspheres)Significant decrease in LPS-stimulated phagocytosis (p < 0.01)
BV-2 Mouse Microglia200 µM this compound + AβPhagocytosisAlleviation of Aβ-induced enhancement of phagocytosis
BV-2 Mouse Microglia200 µM this compound + 10 ng/mL LPSp-p38/p38 RatioAttenuation of LPS-induced phosphorylation
BV-2 Mouse Microglia200 µM this compound + 10 ng/mL LPSp-JNK/JNK RatioAttenuation of LPS-induced phosphorylation
Table 2: In Vitro Effects of this compound on Astrocytes
Experimental ModelTreatment ParametersMeasured OutcomeQuantitative FindingReference
Primary Rat Cortical Astrocytes300 µM this compound for 24hGDNF mRNA Expression~2.5-fold increase (p < 0.05)
Primary Rat Cortical Astrocytes300 µM this compound for 24hIL-6 mRNA Expression~3.5-fold increase (p < 0.05)
Primary Rat Cortical Astrocytes300 µM this compound for 24hCCL2 mRNA Expression~3.0-fold increase (p < 0.05)
Primary Rat Cortical Astrocytes300 µM this compoundp-ERK/ERK RatioSignificant elevation compared to basal levels
Table 3: In Vivo Effects of this compound in a Scopolamine-Induced AD-like Rat Model
Experimental ModelTreatment ParametersMeasured OutcomeQuantitative FindingReference
Male Wistar Rats200 mg/kg this compound (oral) for 21 daysMorris Water Maze (Escape Latency)Significant reduction in escape latency vs. scopolamine group (p < 0.05)
Male Wistar Rats200 mg/kg this compound (oral) for 21 daysMalondialdehyde (MDA) LevelsSignificant reduction vs. scopolamine group (p < 0.05)
Male Wistar Rats200 mg/kg this compound (oral) for 21 daysInterleukin-6 (IL-6) LevelsSignificant reduction vs. scopolamine group (p < 0.05)
Male Wistar Rats200 mg/kg this compound (oral) for 21 daysAcetylcholinesterase (AChE) ActivitySignificant decrease vs. scopolamine group (p < 0.05)
Male Wistar Rats200 mg/kg this compound (oral) for 21 daysAntioxidant Levels (GSH, CAT, SOD)Significant increase vs. scopolamine group (p < 0.05)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on the referenced literature.

In Vitro Microglial Anti-Inflammatory Assay

(Based on Nishimura et al., 2018)

  • Cell Culture:

    • BV-2 Cells: The murine microglial cell line BV-2 is maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

    • Primary Microglia: Primary microglial cultures are prepared from the cerebral cortices of neonatal Wistar rats (P1-2). Cortical tissue is dissociated, and mixed glial cells are cultured for 7-9 days. Microglia are then isolated by gentle shaking and seeded for experiments.

  • Treatment:

    • Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blotting).

    • This compound (sodium laurate) is dissolved to prepare a stock solution and then diluted in culture medium to final concentrations (e.g., 50, 100, 200 µM).

    • Cells are pre-treated with this compound for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 10 ng/mL.

    • For receptor antagonist studies, cells are pre-treated with GW1100 (a GPR40 antagonist) for 30 minutes prior to this compound addition.

  • Nitric Oxide (NO) Assay:

    • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

    • NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent system.

    • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. Nitrite concentrations are determined using a sodium nitrite standard curve.

  • Western Blotting for Signaling Proteins:

    • After treatment (e.g., 30-60 minutes for phosphorylation events), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Membranes are incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, as well as iNOS and β-actin (as a loading control).

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

In Vivo Cognitive and Biochemical Assessment in a Rat Model

(Based on Ayobami et al.)

  • Animal Model:

    • Adult male Wistar rats (150-180g) are used.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

    • Cognitive impairment is induced by daily intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).

  • Treatment Protocol:

    • Rats are divided into groups (n=7 per group): Control, Scopolamine only, Scopolamine + Donepezil (positive control), and Scopolamine + this compound (e.g., 50, 100, 200 mg/kg).

    • This compound is administered orally (p.o.) daily for a period of 21 days. Scopolamine is administered 30 minutes after the daily treatment.

  • Behavioral Testing (performed in the last week of treatment):

    • Morris Water Maze (MWM): To assess spatial learning and memory. Rats are trained for 4 days to find a hidden platform in a circular pool of water. On the 5th day, the platform is removed, and the time spent in the target quadrant is recorded (probe trial). Escape latency (time to find the platform) is recorded during training.

    • Elevated Plus Maze (EPM): To assess learning and memory based on the natural aversion of rodents to open spaces. Transfer latency (time taken to move from the open arm to the closed arm) is recorded on consecutive days. A decrease in transfer latency indicates memory retention.

  • Biochemical Analysis:

    • Following behavioral tests, animals are euthanized, and brains are harvested.

    • The hippocampus and prefrontal cortex are dissected and homogenized.

    • Oxidative Stress Markers: The homogenate is used to measure levels of Malondialdehyde (MDA) via the TBARS assay and the levels/activity of antioxidants Glutathione (GSH), Catalase (CAT), and Superoxide Dismutase (SOD) using commercially available kits.

    • Neuroinflammation and Cholinergic Markers: Brain homogenates are used to quantify Interleukin-6 (IL-6) levels using an ELISA kit and Acetylcholinesterase (AChE) activity using a colorimetric assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

lauric_acid_microglia_signaling cluster_membrane LPS LPS TLR4 TLR4 LPS->TLR4 LA This compound GPR40 GPR40 LA->GPR40 p38_JNK p38 MAPK / JNK Phosphorylation TLR4->p38_JNK NFkB NF-κB Activation TLR4->NFkB GPR40->p38_JNK Inhibits Inflammation Pro-inflammatory Response (NO, ROS, Cytokines) p38_JNK->Inflammation NFkB->Inflammation

Caption: this compound's anti-inflammatory signaling in microglia via GPR40.

lauric_acid_astrocyte_signaling LA This compound Receptor Unknown Receptor LA->Receptor ERK ERK Phosphorylation Receptor->ERK Gene_Expression ↑ Gene Expression ERK->Gene_Expression Factors GDNF, IL-6, CCL2 Secretion Gene_Expression->Factors Neuron Neuronal Maturation Factors->Neuron Promotes

Caption: this compound's signaling in astrocytes to promote neuronal support.

Experimental Workflows

microglia_workflow cluster_assays Endpoint Assays Start Culture BV-2 or Primary Microglia Treatment Treat with this compound (e.g., 200 µM) Start->Treatment Stimulation Stimulate with LPS (10 ng/mL) Treatment->Stimulation Incubation Incubate (Time-dependent) Stimulation->Incubation Assay_NO Griess Assay (NO) Incubation->Assay_NO Assay_ROS DCFH-DA (ROS) Incubation->Assay_ROS Assay_WB Western Blot (p-p38, p-JNK) Incubation->Assay_WB Assay_Phago Phagocytosis Assay Incubation->Assay_Phago

Caption: Workflow for in vitro analysis of this compound's effects on microglia.

invivo_workflow Start Acclimatize Wistar Rats Treatment Daily Oral this compound (21 days) + i.p. Scopolamine Start->Treatment Behavior Behavioral Testing (MWM, EPM) Treatment->Behavior Sacrifice Euthanasia and Brain Harvest Behavior->Sacrifice Analysis Biochemical Analysis (Oxidative Stress, IL-6, AChE) Sacrifice->Analysis

Caption: Workflow for in vivo neuroprotective study of this compound.

Discussion and Future Directions

The evidence presented in this guide suggests that this compound holds promise as a modulator of neuroinflammation in the context of Alzheimer's disease. Its ability to suppress the pro-inflammatory activation of microglia via the GPR40 pathway is a significant finding. Simultaneously, its capacity to promote a neurosupportive phenotype in astrocytes indicates a multi-pronged therapeutic potential. The in vivo data corroborates these cellular mechanisms, linking this compound administration to improved cognitive outcomes and reduced oxidative and inflammatory burdens in the brain.

However, several areas require further investigation. The role of GPR84, another receptor for medium-chain fatty acids that is highly expressed on immune cells, remains enigmatic. While some studies suggest a pro-inflammatory role, others indicate it primarily influences microglial motility without directly inducing an inflammatory response. Clarifying the specific role of GPR84 in response to this compound in the brain is a critical next step.

Furthermore, the direct impact of this compound on Aβ aggregation and clearance needs to be experimentally validated. The current understanding, based on computational models, suggests that this compound stabilizes Aβ42 oligomers. It is crucial to determine if this stabilization prevents the formation of more toxic species or if it sequesters Aβ in a less harmful state. Techniques such as Thioflavin T assays and electron microscopy on in vitro aggregation reactions are needed.

Finally, while preclinical data is encouraging, the translation to human subjects is complex. Clinical trials on coconut oil and MCTs have yielded mixed results, which may be due to variations in study design, dosage, disease stage, and the complex composition of these oils. Future clinical research should focus on preparations with standardized concentrations of this compound to ascertain its specific contribution to any observed cognitive or biomarker changes in individuals with mild cognitive impairment or early-stage Alzheimer's disease.

References

understanding the metabolism of lauric acid in hepatic cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Metabolism of Lauric Acid in Hepatic Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (C12:0), a medium-chain saturated fatty acid predominantly found in coconut and palm kernel oils, undergoes rapid and distinct metabolism within hepatic cells. Unlike long-chain fatty acids, this compound is efficiently transported into mitochondria for rapid catabolism via β-oxidation, making it a significant energy source.[1][2][3] Beyond its role as a fuel, this compound actively modulates hepatic gene expression and signaling pathways. It functions as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, thereby enhancing fatty acid oxidation.[4][5] Furthermore, emerging research indicates its involvement in activating the Liver Receptor Homolog-1 (LRH-1) and modulating AMPK/SIRT1 and anti-inflammatory pathways. This guide provides a comprehensive overview of the metabolic fates of this compound in hepatocytes, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core biochemical and signaling pathways.

Introduction

The liver is the central organ for fatty acid metabolism, processing dietary and circulating lipids to meet the body's energy demands. The metabolic fate of a fatty acid is largely determined by its chain length. This compound, a 12-carbon saturated fatty acid, exhibits metabolic characteristics distinct from the more common long-chain fatty acids like palmitic or oleic acid. Its efficient absorption and direct transport to the liver via the portal vein, followed by rapid mitochondrial uptake and oxidation, underscore its unique physiological role. Understanding the intricate details of this compound metabolism in hepatocytes is crucial for research into metabolic diseases such as Non-alcoholic Fatty Liver Disease (NAFLD), dyslipidemia, and for the development of targeted therapeutic strategies.

Metabolic Pathways of this compound in Hepatocytes

Upon entering the hepatocyte, this compound is subject to several competing metabolic pathways that determine its ultimate fate, from energy production to incorporation into complex lipids and signaling molecules.

Cellular Uptake and Mitochondrial Transport

Medium-chain fatty acids like this compound are rapidly absorbed and transported across the mitochondrial membrane, largely independent of the carnitine palmitoyltransferase (CPT) system that is obligatory for long-chain fatty acids. This facilitates its swift entry into the mitochondrial matrix for oxidation.

Mitochondrial β-Oxidation

The primary metabolic fate of this compound in the liver is mitochondrial β-oxidation. This pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The resulting acetyl-CoA can enter the Krebs cycle for complete oxidation or be used for ketogenesis, especially under conditions of high fatty acid flux.

Microsomal ω-Oxidation

A secondary, but important, catabolic route is ω-oxidation, which occurs in the endoplasmic reticulum. This pathway hydroxylates the terminal (ω) carbon of the fatty acid. In human liver microsomes, CYP4A11 has been identified as the principal enzyme responsible for the ω-hydroxylation of this compound, while CYP2E1 catalyzes (ω-1) hydroxylation. The ω-oxidation pathway is particularly active for medium-chain fatty acids.

Anabolic Fates: Elongation and Esterification

While oxidation is the predominant fate, this compound can also be used for anabolic processes. It can be elongated to form myristic acid (C14:0) and subsequently palmitic acid (C16:0). A fraction of this compound is also esterified into complex lipids, primarily triglycerides, although this is a less significant fate compared to its rapid oxidation.

Protein Acylation

Studies have shown that this compound, or its elongation product myristic acid, can be covalently attached to proteins—a post-translational modification known as protein acylation. This suggests a role for this compound in modulating protein function and localization within the hepatocyte.

Lauric_Acid_Metabolism Overall Metabolic Fates of this compound in Hepatocytes cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum LA_in This compound (C12:0) (from Portal Vein) LA_cell Intracellular this compound LA_in->LA_cell LA_mito Lauric Acyl-CoA LA_cell->LA_mito Passive Diffusion OmegaOx ω-Oxidation (CYP4A11, CYP2E1) LA_cell->OmegaOx Elongation Elongation LA_cell->Elongation Esterification Esterification LA_cell->Esterification Acylated_Proteins Acylated Proteins LA_cell->Acylated_Proteins Protein Acylation BetaOx β-Oxidation LA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Ketones Ketone Bodies AcetylCoA->Ketones Myristic Myristic Acid (C14:0) Elongation->Myristic Triglycerides Triglycerides Esterification->Triglycerides Myristic->Acylated_Proteins Protein Acylation Proteins Cellular Proteins PPARa_Pathway This compound-Mediated PPARα Signaling Pathway cluster_nucleus Nucleus LA This compound PPARa PPARα LA->PPARa activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (on Target DNA) Gene_Expression ↑ Target Gene Expression (CPT1, ACO, etc.) PPRE->Gene_Expression activates Metabolic_Response Enhanced Fatty Acid Oxidation Gene_Expression->Metabolic_Response PPARa_RXR_Complex->PPRE binds LRH1_Pathway This compound-Induced LRH-1 Activation LA This compound DLPC Dilauroyl- phosphatidylcholine (DLPC) LA->DLPC Endogenous Synthesis LRH1 LRH-1 (Orphan Nuclear Receptor) DLPC->LRH1 Binds & Activates Target_Genes ↑ LRH-1 Target Genes (e.g., Bile Acid Synthesis) LRH1->Target_Genes Transcriptional Activation Hepatocyte_Isolation_Workflow Workflow for Primary Hepatocyte Isolation Start Anesthetize Animal & Expose Liver Cannulate Cannulate Portal Vein Start->Cannulate Perfusion1 Perfuse with Ca²⁺-free Buffer (HBSS+EDTA) Cannulate->Perfusion1 Perfusion2 Perfuse with Collagenase Buffer Perfusion1->Perfusion2 Excise Excise & Mince Liver Perfusion2->Excise Filter Filter Cell Suspension (e.g., 100µm mesh) Excise->Filter Wash Wash Cells via Low-Speed Centrifugation Filter->Wash Viability Assess Viability (Trypan Blue) Wash->Viability Plate Plate Cells on Collagen-Coated Dishes Viability->Plate

References

Methodological & Application

Application Notes and Protocols for Lauric Acid Encapsulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for encapsulating therapeutic agents using lauric acid, a saturated fatty acid with established biocompatibility and utility in drug delivery systems. The following sections detail the quantitative data from key studies, provide step-by-step experimental protocols for nanoparticle formulation, and present visual diagrams of experimental workflows.

Overview of this compound Encapsulation Methods

This compound is a versatile lipid for creating various drug delivery nanocarriers due to its biocompatibility and biodegradability.[1][2] Its properties make it suitable for formulating Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), liposomes, and nanoemulsions.[2][3][4] These systems can enhance the solubility and bioavailability of drugs, offer controlled release, and in some cases, provide thermoresponsive drug delivery.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, like this compound, dispersed in an aqueous surfactant solution. They are advantageous for protecting sensitive drug molecules and providing sustained release.

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids. This composition creates a less-ordered lipid matrix, which can increase drug loading capacity and reduce drug expulsion during storage compared to SLNs.

Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. This compound can be incorporated into the lipid bilayer of liposomes to modulate their properties.

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. This compound or oils rich in this compound can form the oil phase of these emulsions, which are effective for solubilizing poorly water-soluble drugs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various this compound-based drug delivery systems as reported in the literature.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Formulation TypeDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
SLN -141.3 - 213.0+24.6 to -35.6--
SLN Tea Tree Oil239.58 - 344.7-17.8 to -13.1--
Cationic SLN Clopidogrel244+12.1--
SLN Retinoic Acid--94 ± 7-
SLN This compound--100 ± 4-
NLC -~100~-10--
NLC Various200 - 260-55 to -40Lidocaine: ~78, Caffeine: ~43-
NLC Epalrestat41.85 ± 2.14-20.3 ± 1.893.32 ± 1.27-
Nano-micelles Glipizide341.40 ± 3.21-17.11 ± 6.23--
Protein Nanocapsules BSA16 (LA-coated)---
Microspheres IP692 ± 0.76 µm-67.26 ± 0.7515.74

Table 2: In Vitro Drug Release from this compound-Based Carriers

Formulation TypeDrugRelease Conditions% Drug ReleasedTime (hours)Reference
SLN 5-Fluorouracil37°C22 - 345
SLN 5-Fluorouracil39°C>905
NLC -->905
SLN --~655
Microspheres IP6-82.36 ± 0.51-
NLC-Laden Contact Lens Epalrestat-98.12 ± 2.0824

Experimental Protocols

Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

This protocol is adapted from the general principles of hot high-pressure homogenization for SLN synthesis.

Materials:

  • This compound (Solid Lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Polysorbate 80, Pluronic F68)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-speed stirrer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound by heating it 5-10°C above its melting point (approximately 44°C).

    • Dissolve the lipophilic drug in the molten this compound.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization. The number of cycles and pressure will need to be optimized for the specific formulation (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring gently. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Protocol for Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Hot Melt Emulsification-Ultrasonication

This protocol is based on the emulsification-ultrasonication method for NLC preparation.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Capryol 90)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween 80, Soy Lecithin)

  • Purified Water

Equipment:

  • Probe sonicator

  • High-speed stirrer

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound and the liquid lipid together by heating to about 75°C.

    • Disperse the drug in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-speed stirrer for 10-15 minutes to form a pre-emulsion.

  • Ultrasonication:

    • Subject the pre-emulsion to high-power ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.

  • Cooling:

    • Cool the nanoemulsion in an ice bath to facilitate the formation of NLCs.

  • Characterization:

    • Characterize the NLC dispersion for particle size, PDI, and zeta potential.

    • Determine the encapsulation efficiency and drug loading as described for SLNs.

Protocol for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol follows the well-established vesicle extrusion technique for preparing liposomes.

Materials:

  • Egg Phosphatidylcholine (Egg PC)

  • Cholesterol

  • This compound

  • Chloroform

  • Deionized water or Phosphate Buffered Saline (PBS)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Lipid Film Formation:

    • Dissolve Egg PC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical weight ratio might be 8:1:1 (Egg PC:Cholesterol:this compound).

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Place the flask under high vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with deionized water or PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done for a set number of passes (e.g., 10-20 times).

  • Characterization:

    • Determine the size and zeta potential of the prepared liposomes.

Visualizations

Experimental Workflow Diagrams

G cluster_SLN SLN Preparation Workflow A Melt this compound & Dissolve Drug C Create Pre-emulsion (High-Speed Stirring) A->C B Prepare Hot Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Characterization (Size, Zeta, EE%) E->F G cluster_Liposome Liposome Preparation Workflow L1 Dissolve Lipids (PC, Cholesterol, this compound) in Chloroform L2 Form Thin Lipid Film (Rotary Evaporation) L1->L2 L3 Hydrate Film with Aqueous Buffer (Forms MLVs) L2->L3 L4 Size Reduction (Extrusion) L3->L4 L5 Characterization (Size, Zeta) L4->L5 G cluster_Release Thermoresponsive Drug Release from this compound SLNs T1 SLN at Body Temp (37°C) Solid Lipid Matrix T2 Minimal Drug Release T1->T2 T3 Hyperthermia (e.g., 39-43°C) Lipid Matrix Melts T1->T3 Heat T4 Rapid Drug Release T3->T4

References

Application Notes and Protocols: Lauric Acid in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lauric acid, a 12-carbon saturated fatty acid (C12), is a versatile and sustainable building block for the synthesis of novel surfactants.[1] Abundantly found in renewable sources like coconut and palm kernel oil, it provides a hydrophobic tail for amphiphilic molecules.[2] Its biodegradability and low toxicity make this compound-derived surfactants highly desirable alternatives to traditional petroleum-based surfactants, with wide-ranging applications in personal care, pharmaceuticals, and industrial processes.[2][3] These surfactants exhibit excellent performance in reducing surface tension, foaming, and emulsifying.[2] Furthermore, this compound and its derivatives are increasingly utilized in drug delivery systems to enhance the absorption and bioavailability of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the synthesis of various classes of novel surfactants using this compound as a primary raw material.

Application I: Synthesis of Anionic N-Acyl Amino Acid Surfactants

Amino acid-based surfactants (AAS) are a class of exceptionally mild and biodegradable surfactants synthesized by combining a fatty acid, such as this compound, with an amino acid. The resulting N-acyl amino acid surfactants possess excellent surface activity, low critical micelle concentration (CMC) values, and high biocompatibility, making them ideal for use in skin cleansers, shampoos, and other cosmetic products. The synthesis is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino acid with lauroyl chloride.

Experimental Protocol: Synthesis of Sodium N-lauroyl-L-alanine

This protocol describes the synthesis of an N-acyl amino acid surfactant using L-alanine and lauroyl chloride.

Materials:

  • L-alanine

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Lauroyl Chloride: React this compound with thionyl chloride to produce lauroyl chloride. This step should be performed in a fume hood with appropriate safety precautions.

  • Condensation Reaction (Schotten-Baumann):

    • Dissolve L-alanine in an aqueous solution of sodium hydroxide to form sodium alaninate.

    • Slowly add the prepared lauroyl chloride to the sodium alaninate solution under vigorous stirring. Maintain the temperature of the reaction mixture between 0-5°C using an ice bath.

    • During the addition, continuously add a separate sodium hydroxide solution to maintain the pH of the mixture between 9 and 10.

  • Acidification and Isolation:

    • After the reaction is complete, acidify the mixture to a pH of approximately 2 with hydrochloric acid. This will precipitate the N-lauroyl-L-alanine.

    • Filter the precipitate, wash it thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Purification and Neutralization:

    • Recrystallize the crude N-lauroyl-L-alanine from a suitable solvent like an ethanol-water mixture to achieve high purity.

    • Dissolve the purified product in an alcoholic sodium hydroxide solution to obtain the final sodium N-lauroyl-L-alanine surfactant.

  • Characterization: Confirm the structure of the synthesized surfactant using techniques such as NMR and FTIR spectroscopy. Determine its surface-active properties by measuring the surface tension and critical micelle concentration (CMC).

Workflow for N-Acyl Amino Acid Surfactant Synthesis

A This compound + Thionyl Chloride B Lauroyl Chloride Synthesis A->B D Condensation (Schotten-Baumann) B->D C Amino Acid + NaOH (aq) C->D E Acidification (HCl) & Precipitation D->E F Filtration & Washing E->F G Purification (Recrystallization) F->G H Neutralization (NaOH) & Final Product G->H

General workflow for synthesizing N-acyl amino acid surfactants.
Data Presentation: Properties of this compound-Based Amino Acid Surfactants

SurfactantAmino Acid MoietyCMC (mol/L)Surface Tension at CMC (γCMC, mN/m)Reference
N,N-(2-Lauric-Ethyl) StearamideStearamide Derivative0.06736.1
N-lauroyl-L-alanineL-alanine--
N-lauroyl-L-valineL-valine--
N-lauroyl-L-leucineL-leucine--
C12 Derivatives (Mixed AAS)Mixed Protein HydrolysatesLow CMC values noted-

Note: Specific CMC values for individual N-lauroyl amino acids from reference were not provided in the abstract, but the study focused on their synthesis and characterization. Reference notes that as the acyl chain length increases from C12 to C18, the CMC decreases.

Application II: Synthesis of Cationic Esterquat Surfactants

Esterquats are a class of cationic surfactants known for their biodegradability, which makes them excellent alternatives to less environmentally friendly quaternary ammonium compounds. They are widely used as fabric softeners and conditioning agents. The synthesis involves creating an ester linkage, which is susceptible to hydrolysis, contributing to its biodegradability. A this compound-based esterquat can be synthesized by reacting this compound with a synthesized epoxypropyl ammonium salt intermediate.

Experimental Protocol: Synthesis of N-(2-hydroxyl-3-lauryloyloxypropyl) dimethyldodecylammonium chloride (HDAC)

This protocol outlines a two-step synthesis for a biodegradable cationic surfactant.

Materials:

  • Dodecyldimethylamine (DTA)

  • Epichlorohydrin (EPIC)

  • This compound

  • Acetone

Procedure:

  • Step 1: Synthesis of Intermediate (DCSA)

    • In a reaction vessel, mix equal amounts of dodecyldimethylamine (DTA) and epichlorohydrin (EPIC) in acetone as the solvent.

    • Maintain the reaction at 25°C for 24 hours with stirring.

    • The product, N-(2,3-epoxypropyl) dodecyldimethyl ammonium chloride (DCSA), will precipitate.

    • Isolate the crude DCSA and purify it by re-crystallization.

  • Step 2: Synthesis of Cationic Surfactant (HDAC)

    • React the purified DCSA with an equimolar amount of this compound.

    • Heat the reaction mixture to 60°C and maintain for 8 hours with continuous stirring.

    • After the reaction is complete, cool the mixture (refrigeration) to obtain the final product, HDAC.

  • Characterization: The structure of the final product can be confirmed with IR spectroscopy. The surface-active properties are determined by measuring the CMC and surface tension.

Workflow for Cationic Esterquat Surfactant Synthesis

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Esterquat Synthesis A Dodecyldimethylamine (DTA) + Epichlorohydrin (EPIC) in Acetone B React at 25°C for 24h A->B C Isolate & Purify Intermediate (DCSA) B->C D Purified DCSA + this compound C->D E React at 60°C for 8h D->E F Cool & Isolate Final Product (HDAC) E->F

Two-step synthesis workflow for a this compound-based esterquat.
Data Presentation: Properties of this compound-Based Cationic Surfactants

SurfactantCMC (mmol/L)Surface Tension at CMC (γCMC, mN/m)Reference
HDAC0.8527.38
N,N-(2-Lauric-Ethyl) Stearimidium Chloride0.05531.1

Application III: this compound in Nanoparticle Synthesis for Drug Delivery

This compound is highly effective as a capping and stabilizing agent in the synthesis of nanoparticles, particularly magnetic iron oxide nanoparticles (magnetite, Fe₃O₄). Its amphiphilic nature, with a hydrophilic carboxylic head and a hydrophobic tail, allows it to coat the nanoparticle surface. This coating prevents aggregation, creates stable colloidal suspensions, and enhances biocompatibility, making the nanoparticles suitable for biomedical applications like targeted drug delivery and medical imaging.

Experimental Protocol: Co-precipitation Synthesis of this compound-Coated Magnetite Nanoparticles (MNPs)

This protocol is adapted from a well-established co-precipitation method for creating stable, coated nanoparticles.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • This compound (LA)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Iron Salt Solution: Prepare a solution containing a 2:1 molar ratio of Fe³⁺ to Fe²⁺ (e.g., from FeCl₃·6H₂O and FeCl₂·4H₂O) in dilute HCl.

  • Co-precipitation:

    • Under vigorous stirring, add ammonium hydroxide dropwise to the iron salt solution until the pH reaches ~12.

    • A black precipitate of magnetite (Fe₃O₄) will form immediately. The reaction is: Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O.

  • Washing: Wash the resulting MNP precipitate multiple times with deionized water to remove unreacted precursors. Magnetic decantation can be used to separate the MNPs.

  • Coating with this compound:

    • Prepare a solution of this compound in deionized water (a mass ratio of LA to MNPs of 3:2 is recommended) and heat it to 60°C.

    • Add the washed MNP precipitate to the heated this compound solution.

    • Maintain vigorous stirring or shaking until the coated MNPs flocculate.

  • Final Washing and Dispersion:

    • Wash the this compound-coated MNPs with acetone to remove excess, unbound this compound.

    • The final coated nanoparticles can be dispersed in an appropriate aqueous or organic medium for storage and application.

Workflow for this compound-Coated Nanoparticle Synthesis

A Prepare Iron Salt Solution (Fe³⁺/Fe²⁺ in HCl) B Co-precipitation (Add NH₄OH to pH 12) A->B C Formation of Magnetite (Fe₃O₄) Precipitate B->C D Wash MNPs with DI Water C->D F Add MNPs for Coating D->F E Heat this compound Solution (60°C) E->F G Wash with Acetone to Remove Excess LA F->G H Disperse Coated MNPs in Solvent G->H

Workflow for co-precipitation synthesis of this compound-coated MNPs.
Logical Diagram: Enhanced Drug Delivery Mechanism

This compound-coated nanocarriers can improve drug delivery through several mechanisms. The lipid coating can enhance passage through cell membranes, protect the encapsulated drug from degradation, and improve overall bioavailability.

cluster_0 Nanocarrier System cluster_1 Biological Interface cluster_2 Cellular Response NC This compound-Coated Nanoparticle + API CM Cell Membrane NC->CM Interaction Uptake Enhanced Cellular Uptake (Endocytosis) CM->Uptake Enhanced Permeation Release Intracellular API Release Uptake->Release Effect Increased Therapeutic Effect Release->Effect

Enhanced drug delivery via this compound-functionalized nanocarriers.
Data Presentation: Characterization of this compound-Coated Nanoparticles

Characterization TechniqueParameter MeasuredExpected Outcome/InformationReference
Dynamic Light Scattering (DLS)Hydrodynamic size, Polydispersity Index (PDI)Confirms nanoparticle size and size distribution.-
Transmission Electron Microscopy (TEM)Morphology, core sizeVisual confirmation of nanoparticle shape and size.-
FTIR SpectroscopyChemical bondsConfirms the presence of this compound coating on the nanoparticle surface.
Thermogravimetric Analysis (TGA)Weight loss with temperatureQuantifies the amount of this compound coated on the nanoparticles.-
SQUID MagnetometryMagnetic propertiesDetermines magnetic behavior (e.g., superparamagnetism).
In-vitro DissolutionDrug release profileShows controlled release of the encapsulated drug at target pH.

References

Application Notes and Protocols: Lauric Acid as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a saturated fatty acid, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in a high latent heat of fusion, a melting point suitable for various low-to-mid temperature applications, good chemical stability, and minimal supercooling.[1] Organic PCMs like this compound are particularly advantageous for applications such as solar heating and cooling in buildings, and thermal management of electronic devices.[1][2] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM.

Thermophysical Properties of this compound

This compound's key thermal properties are summarized in the table below. It is important to note that these values can vary slightly depending on the purity of the material.

PropertyValueUnit
Melting Temperature~43 - 46°C
Latent Heat of Fusion~175 - 183.23J/g (kJ/kg)
Thermal Conductivity (Solid)~0.16 - 0.28W/m·K
Thermal Conductivity (Liquid)~0.14 - 0.16W/m·K
Specific Heat (Solid)~1.76J/g·K
Specific Heat (Liquid)~2.27J/g·K
Density (Solid)~1.01g/cm³
Density (Liquid)~0.86g/cm³

Modifying Thermal Properties

Eutectic Mixtures for Tailored Melting Points

A significant advantage of fatty acids like this compound is the ability to form eutectic mixtures, which allows for the tuning of the melting point to specific application requirements.[3][4] By combining this compound with other fatty acids such as myristic acid, palmitic acid, or stearic acid, the phase transition temperature can be lowered.

Eutectic MixtureComposition (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)
This compound - Myristic Acid70% LA / 30% MA35.10166.18
This compound - Palmitic Acid79% LA / 21% PA37.15183.07
This compound - Stearic Acid82% LA / 18% SA39.29189.50
This compound - Octadecanol70% LA / 30% OD39.87186.94
This compound - 1-Tetradecanol40% LA / 60% TD24.33161.45
Enhancing Thermal Conductivity

A primary drawback of this compound is its low thermal conductivity, which can impede the rate of heat storage and release. To address this, various thermally conductive materials can be incorporated to create composite PCMs.

AdditiveConcentration (wt%)Effect on Thermal Conductivity
Graphene Nanoplatelets (GnPs)0.6%~112% increase
Multi-walled Carbon Nanotubes (MWNTs)0.6%Significant enhancement
Graphite Powder (G)7%Noticeable improvement
Copper Foam (CF)-Uniform heat distribution
Expanded Graphite (EG)15%Prevents leakage and enhances conductivity

Experimental Protocols

Preparation of Eutectic Mixtures

This protocol describes the preparation of a binary eutectic mixture of this compound and another fatty acid.

Materials:

  • This compound (high purity)

  • Second Fatty Acid (e.g., Myristic Acid, Stearic Acid)

  • Beaker or vial

  • Hotplate with magnetic stirring capability

  • Weighing balance

Procedure:

  • Determine the desired weight percentages of this compound and the second fatty acid based on the target eutectic point.

  • Accurately weigh the required amounts of each fatty acid and place them in a beaker.

  • Heat the beaker on a hotplate to a temperature approximately 20-30°C above the melting point of the higher-melting-point component, under continuous stirring, until a homogenous liquid is formed.

  • Once a clear, uniform solution is achieved, turn off the heat and allow the mixture to cool to room temperature to solidify.

G cluster_prep Preparation of Eutectic Mixture weigh Weigh Components mix Mix in Beaker weigh->mix heat Heat & Stir mix->heat cool Cool & Solidify heat->cool

Preparation of a this compound Eutectic Mixture.
Preparation of Form-Stable Composite PCMs

This protocol details the direct impregnation method for creating a form-stable composite PCM to prevent leakage of molten this compound.

Materials:

  • This compound

  • Porous supporting material (e.g., expanded perlite, modified fly ash)

  • Beaker

  • Vacuum oven or furnace

  • Hotplate with magnetic stirring

Procedure:

  • Dry the porous supporting material in an oven at a temperature sufficient to remove any moisture (e.g., 120°C for 60 minutes).

  • Weigh the desired amounts of this compound and the dried supporting material.

  • Combine the this compound and supporting material in a beaker.

  • Heat the mixture on a hotplate to a temperature above the melting point of this compound (e.g., 60°C) while continuously stirring for at least 30 minutes to ensure uniform impregnation.

  • For enhanced impregnation, a vacuum impregnation method can be employed where the mixture is placed in a vacuum oven during the heating and stirring phase.

  • Allow the composite material to cool to room temperature.

G cluster_composite Preparation of Form-Stable Composite dry Dry Support weigh Weigh LA & Support dry->weigh mix Combine in Beaker weigh->mix heat Heat & Impregnate mix->heat cool Cool to Form-Stable PCM heat->cool

Workflow for Preparing Form-Stable this compound Composites.
Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase change temperature and latent heat of fusion of this compound and its composites.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Equilibrate the sample at a temperature below the expected melting point (e.g., 10°C) and hold for a few minutes to ensure thermal stability.

  • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 80°C).

  • Hold the sample at the high temperature for a few minutes to ensure complete melting.

  • Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature.

  • Analyze the resulting heat flow versus temperature curve to determine the onset and peak melting temperatures, and integrate the peak area to calculate the latent heat of fusion.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition temperature of the PCM.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at 100 mL/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.

Thermal Cycling for Reliability Testing

This protocol assesses the long-term stability of the PCM's thermal properties after repeated melting and solidification cycles.

Materials:

  • PCM sample in a sealed container

  • Two water baths or a thermal cycler

Procedure:

  • Place the PCM sample in a container and seal it to prevent any loss of material.

  • Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, or 1000 cycles).

  • Each cycle consists of heating the sample to a temperature above its melting point (e.g., 70°C) until it is completely molten, followed by cooling it to a temperature below its solidification point (e.g., 10°C) until it is completely solid.

  • After the desired number of cycles, perform DSC analysis on the cycled sample to determine any changes in its melting temperature and latent heat of fusion.

Leakage Test for Form-Stable Composites

This test evaluates the ability of the supporting matrix to retain the molten this compound.

Materials:

  • Form-stable PCM composite sample

  • Filter paper

  • Oven

Procedure:

  • Accurately weigh a sample of the form-stable composite PCM.

  • Place the sample on a piece of pre-weighed filter paper.

  • Heat the sample and filter paper in an oven at a temperature above the melting point of this compound (e.g., 80°C) for a specified duration (e.g., 2 hours).

  • After heating, remove the sample and filter paper from the oven and allow them to cool to room temperature.

  • Visually inspect the filter paper for any signs of leakage (staining).

  • Weigh the filter paper and the composite sample again to quantify any mass loss from the composite, which indicates leakage.

G cluster_char Characterization Workflow prep Sample Preparation (Pure, Eutectic, or Composite) dsc DSC Analysis (Melting Point, Latent Heat) prep->dsc tga TGA Analysis (Thermal Stability) prep->tga cycling Thermal Cycling (Reliability) prep->cycling leakage Leakage Test (Form-Stability) prep->leakage

Overall Experimental Workflow for this compound PCM Characterization.

Conclusion

This compound is a versatile and effective phase change material for thermal energy storage. By understanding its fundamental properties and employing the detailed protocols outlined in these application notes, researchers and scientists can effectively characterize, modify, and implement this compound-based PCMs in a wide range of thermal management applications. The ability to tune its melting point through eutectic mixtures and enhance its thermal conductivity with various additives makes it a highly adaptable material for innovative energy storage solutions.

References

Application Notes and Protocols: Lauric Acid-Based Nanoemulsion for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a saturated medium-chain fatty acid naturally found in sources like coconut oil, has garnered significant attention in dermatological and pharmaceutical research.[1][2][3] Its inherent antimicrobial, anti-inflammatory, and skin-penetration-enhancing properties make it an excellent candidate for topical drug delivery systems.[1][2] Nanoemulsions are advanced drug delivery platforms that utilize nanoscale droplets to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-based nanoemulsions for topical delivery.

I. Formulation of this compound-Based Nanoemulsions

The preparation of a stable and effective this compound-based nanoemulsion requires careful selection of excipients and a suitable manufacturing process. The oil phase will typically consist of this compound, potentially in combination with other oils, while the aqueous phase will contain a surfactant or a mixture of surfactants to stabilize the emulsion.

A. Key Components:

  • Oil Phase: this compound, medium-chain triglycerides (MCT).

  • Aqueous Phase: Purified water.

  • Surfactant/Co-surfactant: Tween 80, Pluronic F127, Polyethylene Glycol (PEG) 400.

B. Preparation Method: High-Pressure Homogenization

High-pressure homogenization is a widely used method for producing nanoemulsions with a narrow particle size distribution.

Protocol:
  • Preparation of Oil Phase: Dissolve the active pharmaceutical ingredient (API) and this compound in a suitable co-oil like triacetin or linseed oil. Gentle heating may be applied to ensure complete dissolution.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene Glycol) in distilled water.

  • Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., at 10,000 rpm for 30 minutes) to reduce the droplet size to the nano-range.

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.

II. Characterization of this compound-Based Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the stability and skin penetration capabilities of the nanoemulsion.

Protocol:
  • Sample Preparation: Dilute the nanoemulsion with distilled water to an appropriate concentration.

  • Measurement: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the particle size (Z-average), PDI, and zeta potential.

  • Data Analysis: Record the values and ensure they fall within the desired range for topical delivery (typically < 200 nm for particle size and a PDI < 0.3 for homogeneity).

B. Entrapment Efficiency

Entrapment efficiency determines the percentage of the API that is successfully encapsulated within the nanoemulsion droplets.

Protocol:
  • Separation of Free Drug: Centrifuge the nanoemulsion using a high-speed centrifuge to separate the entrapped drug from the unentrapped drug.

  • Quantification: Measure the concentration of the unentrapped drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation: Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Quantitative Data Summary

Formulation TypeActive IngredientParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
This compound-conjugated Pluronic F127 Nano-micellesGlipizide341.40 ± 3.21< 0.2-17.11 ± 6.23Not Specified
Dutasteride-loaded NLCDutasteride~184< 0.3-18.097.3 ± 1.2
Dutasteride-loaded NLC coated with this compound-ChitosanDutasterideNot significantly increased< 0.3+24.8Not Specified
Flurbiprofen Nanoemulsion (F1)Flurbiprofen191 ± 1.24Not SpecifiedNot SpecifiedNot Specified

III. In Vitro Evaluation

A. In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoemulsion.

Protocol:
  • Apparatus: Use a Franz diffusion cell apparatus.

  • Membrane: Place a dialysis membrane between the donor and receptor compartments.

  • Donor Compartment: Place a known amount of the nanoemulsion formulation in the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain a constant temperature (32 ± 1° C or 37.0 ± 0.5 °C).

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method.

Drug Release Data

FormulationTime (h)Cumulative Release (%)
Pure Glipizide Suspension110.1 ± 2.6
Pure Glipizide Suspension1271.1 ± 3.5
Pure Glipizide Suspension1877.2 ± 2.3
Glipizide-loaded Nano-micelles (GNM1)18.4 ± 2.1
Glipizide-loaded Nano-micelles (GNM1)1252.3 ± 3.4
Glipizide-loaded Nano-micelles (GNM1)2488.2 ± 2.6

B. In Vitro Skin Permeation Study

This study assesses the ability of the nanoemulsion to deliver the API across the skin.

Protocol:
  • Skin Preparation: Use excised animal or human skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Procedure: Follow the same procedure as the in vitro drug release study, with the excised skin acting as the membrane.

  • Analysis: Quantify the amount of drug that has permeated through the skin into the receptor medium over time.

IV. Signaling Pathways and Experimental Workflows

A. Experimental Workflow for Nanoemulsion Formulation and Evaluation

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Component Selection (this compound, Surfactant, API) B Preparation of Phases (Oil and Aqueous) A->B C Pre-emulsification (Coarse Emulsion) B->C D High-Pressure Homogenization C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Entrapment Efficiency D->G H In Vitro Drug Release (Franz Diffusion Cell) G->H I Skin Permeation Study G->I

Caption: Workflow for this compound nanoemulsion formulation and evaluation.

B. Signaling Pathway Activated by this compound in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Understanding these pathways can be crucial for developing targeted therapies.

G cluster_pathway This compound Induced Apoptosis Pathway LA This compound ROS ↑ Reactive Oxygen Species LA->ROS p21 ↑ p21Cip1/WAF1 LA->p21 EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos cJun->cFos Apoptosis Apoptosis cFos->Apoptosis p21->Apoptosis

Caption: this compound-activated signaling pathway leading to apoptosis in cancer cells.

V. Conclusion

This compound-based nanoemulsions represent a promising strategy for the topical delivery of various active pharmaceutical ingredients. Their ability to enhance skin permeation, coupled with the inherent therapeutic properties of this compound, makes them a versatile platform for dermatological and transdermal applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and developers working in this field. Further in-vivo studies are recommended to validate the therapeutic efficacy of these formulations.

References

Application Notes & Protocols: Analytical Techniques for Separating Lauric Acid from Other Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid (C12:0), a medium-chain saturated fatty acid, is of significant interest in various fields, including nutrition, pharmaceuticals, and cosmetics, due to its unique physiological properties. Accurate quantification and separation of this compound from other medium-chain fatty acids (MCFAs), such as caproic acid (C6:0), caprylic acid (C8:0), and capric acid (C10:0), are crucial for quality control, research, and development. This document provides detailed application notes and protocols for the separation and analysis of this compound and other MCFAs using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Analytical Techniques Overview

Gas chromatography, particularly with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is the most common and robust method for fatty acid analysis. This technique offers high resolution and sensitivity but typically requires derivatization of the fatty acids into their more volatile methyl esters (FAMEs). High-performance liquid chromatography, often coupled with evaporative light scattering detection (ELSD) or refractive index (RI) detection, provides an alternative for analyzing underivatized fatty acids, which can be advantageous for simpler sample preparation.

Gas Chromatography (GC) Method for MCFA Analysis

Gas chromatography provides excellent separation of fatty acid methyl esters based on their boiling points and polarity. The following protocol outlines a standard procedure for the analysis of this compound and other MCFAs.

Experimental Protocol: GC-FID Analysis of MCFAs

1. Sample Preparation and Derivatization (Esterification to FAMEs)

Due to their low volatility, fatty acids require derivatization into fatty acid methyl esters (FAMEs) prior to GC analysis. This is a critical step to achieve good chromatographic separation and peak shape.[1]

  • Reagents:

    • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)

    • Hexane (HPLC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Accurately weigh approximately 25 mg of the lipid sample into a screw-cap glass tube.

    • Add 2 mL of BF3-methanol solution to the tube.

    • Tightly cap the tube and heat in a water bath or heating block at 60°C for 10 minutes, with occasional shaking.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture for 1 minute and then centrifuge at a low speed to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC injection.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions

  • Column: A polar capillary column is recommended for FAME analysis. A ZB-WAX plus column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polyethylene glycol (PEG) stationary phase is suitable.[2][3]

  • Instrument Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 220°C at a rate of 10°C/min.

      • Hold at 220°C for 10 minutes.

Data Presentation: GC-FID Performance

The following table summarizes the expected retention times and performance data for the analysis of medium-chain fatty acid methyl esters using the described GC-FID method.

Fatty Acid Methyl EsterCarbon NumberTypical Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Methyl CaproateC6:0~ 4.5--
Methyl CaprylateC8:0~ 6.8--
Methyl CaprateC10:0~ 9.5--
Methyl Laurate C12:0 ~ 12.2 ~ 0.39 [3][4]~ 1.17

Workflow for GC Analysis of Medium-Chain Fatty Acids

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Esterification to FAMEs (BF3-Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Capillary GC Separation (e.g., ZB-WAX plus) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

GC analysis workflow for medium-chain fatty acids.

High-Performance Liquid Chromatography (HPLC) Method for MCFA Analysis

HPLC offers a viable alternative for the analysis of MCFAs without the need for derivatization. Reversed-phase chromatography is the most common approach.

Experimental Protocol: HPLC-ELSD Analysis of MCFAs

1. Sample Preparation

  • Dissolve the lipid sample in a suitable organic solvent, such as methanol or a mixture of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample to an appropriate concentration within the linear range of the detector.

2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Conditions

  • Column: A reversed-phase C8 or C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Instrument Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape. A common mobile phase for medium-chain lipids is a mixture of methanol and water (e.g., 60:40 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 30-40°C

      • Evaporator Temperature: 40-50°C

      • Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min

Data Presentation: HPLC-ELSD Performance

The following table summarizes the expected performance data for the analysis of this compound and other medium-chain fatty acids using the described HPLC-ELSD method.

Fatty AcidCarbon NumberTypical Retention OrderLimit of Detection (LOD) (mg/mL)Limit of Quantitation (LOQ) (mg/mL)
Caproic AcidC6:0Elutes First--
Caprylic AcidC8:0Elutes Second--
Capric AcidC10:0Elutes Third--
This compound C12:0 Elutes Last ≤ 0.421 ≤ 1.277

Note: In reversed-phase HPLC, fatty acids are separated based on their hydrophobicity, with shorter chain fatty acids eluting earlier. Specific retention times can vary significantly. The provided LOD and LOQ values are for this compound, as comparative data for the other MCFAs under the same conditions were not available in the searched literature.

Logical Relationship for HPLC Separation of Medium-Chain Fatty Acids

HPLC_Separation cluster_principle Separation Principle: Reversed-Phase HPLC cluster_elution Elution Order Principle Separation based on Hydrophobicity C6 Caproic Acid (C6:0) Least Hydrophobic C8 Caprylic Acid (C8:0) C6->C8 Increasing Retention Time C10 Capric Acid (C10:0) C8->C10 Increasing Retention Time C12 This compound (C12:0) Most Hydrophobic C10->C12 Increasing Retention Time

Elution order of MCFAs in reversed-phase HPLC.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation and analysis of this compound from other medium-chain fatty acids.

  • GC-FID offers high resolution and sensitivity and is the method of choice for comprehensive fatty acid profiling, though it requires a derivatization step.

  • HPLC-ELSD provides a simpler and faster alternative by analyzing underivatized fatty acids, which can be advantageous for routine analysis and quality control where the complexity of derivatization is not desired.

The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and resolution. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for the characterization of this compound and other medium-chain fatty acids.

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Lauric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Lauric acid, a 12-carbon saturated fatty acid, and its derivatives have emerged as promising candidates due to their broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for the synthesis of various this compound derivatives, methods for evaluating their antimicrobial efficacy, and an overview of their mechanism of action. The information presented herein is intended to guide researchers in the exploration and development of this compound-based antimicrobial agents.

Synthesis of this compound Derivatives

This compound can be chemically modified at its carboxylic acid group to generate a variety of derivatives, primarily esters and amides, with potentially enhanced antimicrobial properties. The following sections detail synthetic protocols for several classes of these derivatives.

Synthesis of Lauryl Esters

Lauryl esters can be synthesized through the esterification of this compound with various alcohols, including simple alcohols, polyols, and sugars.

Protocol 1: Synthesis of Monosaccharide Lauryl Esters

This protocol describes the synthesis of sugar esters by reacting lauroyl chloride with a monosaccharide in the presence of a base.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Monosaccharide (e.g., glucose, fructose, galactose)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Lauroyl Chloride: In a round-bottom flask, react this compound with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM at room temperature until the reaction is complete (typically 1-2 hours, monitored by the cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain crude lauroyl chloride.

  • Esterification: Dissolve the chosen monosaccharide in anhydrous pyridine in a separate flask. Cool the solution in an ice bath.

  • Slowly add the prepared lauroyl chloride to the monosaccharide solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure monosaccharide lauryl ester.[1][2]

Protocol 2: Enzymatic Synthesis of Sugar Lauryl Esters

This protocol utilizes a lipase for the regioselective synthesis of sugar esters, offering a greener alternative to chemical synthesis.[2]

Materials:

  • This compound or vinyl laurate (acyl donor)

  • Monosaccharide or Disaccharide (e.g., glucose, galactose, mannose, maltose, trehalose)

  • Immobilized Lipase (e.g., Candida antarctica lipase B - Novozym® 435)

  • Organic solvent (e.g., tert-butanol, 2-methyl-2-butanol)

  • Molecular sieves (3Å)

Procedure:

  • Reaction Setup: In a flask, dissolve the sugar in a minimal amount of a suitable organic solvent.

  • Add the acyl donor (this compound or vinyl laurate) and the immobilized lipase to the solution.

  • Add activated molecular sieves to remove the water or alcohol byproduct, driving the reaction towards product formation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant shaking for 24-72 hours.

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting sugar ester by column chromatography.

Synthesis of Lauryl Esters Workflow

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis lauric_acid_chem This compound lauroyl_chloride Lauroyl Chloride lauric_acid_chem->lauroyl_chloride SOCl₂ or (COCl)₂ esterification Esterification (Pyridine) lauroyl_chloride->esterification monosaccharide Monosaccharide monosaccharide->esterification purification_chem Purification (Column Chromatography) esterification->purification_chem lauryl_ester_chem Monosaccharide Lauryl Ester purification_chem->lauryl_ester_chem lauric_acid_enz This compound / Vinyl Laurate transesterification Transesterification (Lipase) lauric_acid_enz->transesterification sugar Mono- or Disaccharide sugar->transesterification purification_enz Purification (Column Chromatography) transesterification->purification_enz lauryl_ester_enz Sugar Lauryl Ester purification_enz->lauryl_ester_enz

Caption: Chemical and enzymatic synthesis workflows for lauryl esters.

Synthesis of Lauryl Amides

Lauryl amides are synthesized by forming an amide bond between this compound and an amine.

Protocol 3: Synthesis of N-Lauroyl Amino Acids

This protocol describes the synthesis of N-lauroyl amino acids via the Schotten-Baumann reaction.

Materials:

  • Lauroyl chloride

  • Amino acid (e.g., glycine, alanine, valine)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reaction Setup: Dissolve the amino acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add lauroyl chloride to the amino acid solution while vigorously stirring. Maintain the pH of the solution between 9 and 10 by the dropwise addition of NaOH solution.

  • Continue stirring for 2-3 hours at room temperature after the addition is complete.

  • Work-up: Acidify the reaction mixture with HCl to precipitate the N-lauroyl amino acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-lauroyl amino acid.

Protocol 4: Synthesis of Lauryl Amide from this compound and an Amine

This protocol details the direct amidation of this compound with an amine using a coupling agent.

Materials:

  • This compound

  • Amine (e.g., ethanolamine, propylamine)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Dissolve this compound and the amine in the chosen solvent in a round-bottom flask.

  • Add the coupling agent (DCC or EDC) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Synthesis of Lauryl Amides Workflow

cluster_schotten_baumann Schotten-Baumann Reaction cluster_coupling Coupling Agent Method lauroyl_chloride_sb Lauroyl Chloride reaction_sb Reaction (Aq. NaOH) lauroyl_chloride_sb->reaction_sb amino_acid Amino Acid amino_acid->reaction_sb purification_sb Purification (Acidification & Recrystallization) reaction_sb->purification_sb n_lauroyl_aa N-Lauroyl Amino Acid purification_sb->n_lauroyl_aa lauric_acid_c This compound reaction_c Reaction (DCC or EDC) lauric_acid_c->reaction_c amine Amine amine->reaction_c purification_c Purification (Chromatography/Recrystallization) reaction_c->purification_c lauryl_amide Lauryl Amide purification_c->lauryl_amide

Caption: Workflows for the synthesis of N-lauroyl amino acids and lauryl amides.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be assessed using standard microbiological assays.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 6: Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Plate Inoculation: Uniformly spread the bacterial inoculum (adjusted to 0.5 McFarland standard) over the entire surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

  • Controls: Use a solvent control (the solvent used to dissolve the compound) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Antimicrobial Testing Workflow

cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion inoculum_prep_mic Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculate Wells inoculum_prep_mic->inoculation_mic serial_dilution Serial Dilution of Compound in 96-well Plate serial_dilution->inoculation_mic incubation_mic Incubate (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic inoculum_prep_diff Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate MHA Plate inoculum_prep_diff->plate_inoculation well_creation Create Wells in Agar plate_inoculation->well_creation compound_addition Add Compound to Wells well_creation->compound_addition incubation_diff Incubate (37°C, 18-24h) compound_addition->incubation_diff measure_zone Measure Zone of Inhibition incubation_diff->measure_zone

Caption: Workflows for determining MIC and performing agar well diffusion assays.

Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of this compound and its derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus156[1]
This compoundMethicillin-resistant S. aureus (MRSA)≤4 (as µl/ml of formulation)[3]
This compoundPropionibacterium acnes80
Fructose Laurate (FRU12)Staphylococcus aureus- (Effective at 12.5% concentration)
Fructose Laurate (FRU12)Bacillus subtilis- (Effective at 12.5% concentration)
6-O-lauryl mannose (Man-L)Bacillus subtilis 5009500-2000
6'-O-lauryl maltose (Mal-L)Bacillus subtilis 5009500-2000
6-O-lauryl trehalose (Tre-L)Bacillus subtilis 5009500-2000
6-O-lauryl galactose (Gal-L)Escherichia coli 120241000-4000
6-O-lauryl mannose (Man-L)Escherichia coli 120241000-4000
6'-O-lauryl maltose (Mal-L)Escherichia coli 120241000-4000
6-O-lauryl trehalose (Tre-L)Escherichia coli 120241000-4000
Synthetic Amide (A8)Pseudomonas aeruginosa512

Table 2: Zone of Inhibition of this compound

Bacterial StrainConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureus1:10 dilution15 ± 1.414
Streptococcus pneumoniae1:10 dilution15 ± 0.000
Mycobacterium tuberculosis1:10 dilution14 ± 1.414
Escherichia coli1:10 dilution8 ± 0.000
Salmonella spp.1:10 dilution8 ± 0.000

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound and its derivatives is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Beyond direct membrane damage, this compound has been shown to interfere with specific cellular processes:

  • Inhibition of Cell Wall Synthesis: this compound can inhibit the enzyme MurA, which is crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

  • Disruption of the Electron Transport Chain: this compound can interfere with the electron transport chain, disrupting cellular respiration and energy production.

  • Inhibition of Virulence Factor Expression: In Staphylococcus aureus, fatty acids can inhibit the SaeRS two-component system. This system regulates the expression of numerous virulence factors. Fatty acids are thought to interact with the transmembrane domains of the sensor kinase SaeS, leading to its inactivation and a subsequent decrease in the production of toxins and other virulence factors.

Proposed Mechanism of Action of this compound Derivatives

cluster_cell Bacterial Cell cluster_membrane Membrane Disruption lauric_acid This compound Derivative cell_membrane Cell Membrane lauric_acid->cell_membrane Inserts into cell_wall_synthesis Cell Wall Synthesis lauric_acid->cell_wall_synthesis Inhibits MurA etc Electron Transport Chain lauric_acid->etc Disrupts saers SaeRS System lauric_acid->saers Inhibits SaeS permeability Increased Permeability cell_membrane->permeability cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis etc->cell_lysis virulence Virulence Factor Expression saers->virulence Regulates virulence->cell_lysis Reduced survival leakage Leakage of Cytoplasmic Content permeability->leakage leakage->cell_lysis

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for antimicrobial applications. The synthetic protocols provided offer a starting point for the generation of diverse libraries of these molecules. The antimicrobial evaluation methods outlined are essential for determining their efficacy against a range of pathogens. Further research into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective treatments for bacterial infections, including those caused by antibiotic-resistant strains.

References

Probing the Antiviral Properties of Lauric Acid: In Vitro Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for studying the antiviral effects of lauric acid, a medium-chain fatty acid found in coconut oil. These guidelines provide a framework for utilizing in vitro models to investigate the efficacy of this compound against enveloped viruses, a critical area of research in the development of novel antiviral agents.

This compound has demonstrated significant antiviral activity in laboratory settings, primarily against enveloped viruses. Its proposed mechanisms of action include the disruption of the viral lipid envelope, inhibition of viral maturation, and the prevention of viral protein binding to host cell membranes. The following application notes summarize key findings and provide detailed protocols for researchers to replicate and expand upon these studies.

Data Presentation: Antiviral Efficacy of this compound

The antiviral activity of this compound has been observed to be dose-dependent. While specific IC50 values are not always reported in the foundational literature, the following tables summarize the observed antiviral effects at various concentrations against two well-characterized enveloped viruses: Vesicular Stomatitis Virus (VSV) and Junin virus (JUNV).

Virus Model Cell Line This compound Concentration (µM) Observed Antiviral Effect
Vesicular Stomatitis Virus (VSV)Baby Hamster Kidney (BHK-21)Not specified in µMDose-dependent inhibition of infectious virus production.[1]
Junin Virus (JUNV)VeroNot specified in µMDose-dependent reduction in virus yields.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following protocols are derived from established studies investigating the antiviral effects of this compound.

Protocol 1: Antiviral Assay for this compound against Vesicular Stomatitis Virus (VSV)

This protocol is based on the methodology described by Hornung et al. (1994) to assess the dose-dependent inhibition of VSV by this compound.[1]

1. Materials and Reagents:

  • Baby Hamster Kidney (BHK-21) cells

  • Vesicular Stomatitis Virus (VSV) stock

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (C12)

  • Other fatty acids (for specificity control, e.g., shorter or longer chains)

  • Solvent for fatty acids (e.g., ethanol)

  • 96-well cell culture plates

  • Apparatus for plaque assay or other virus titration methods

2. Cell Culture and Infection:

  • Seed BHK-21 cells in 96-well plates and grow to confluence.

  • Prepare stock solutions of this compound and control fatty acids in a suitable solvent.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with VSV at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the viral inoculum.

3. This compound Treatment:

  • Add the various concentrations of this compound (and control fatty acids) to the infected cells.

  • Include a vehicle control (medium with the solvent used for fatty acids).

  • Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

4. Quantification of Antiviral Effect:

  • After the incubation period, harvest the cell culture supernatants.

  • Determine the viral titer in the supernatants using a standard plaque assay on fresh cell monolayers.

  • Calculate the percentage of virus inhibition for each this compound concentration compared to the vehicle control.

Protocol 2: Junin Virus (JUNV) Yield Reduction Assay

This protocol is adapted from the study by Bartolotta et al. (2001) to evaluate the effect of this compound on JUNV replication.[2]

1. Materials and Reagents:

  • Vero cells

  • Junin virus (pathogenic or attenuated strains)

  • Minimum Essential Medium (MEM)

  • This compound (C12) and other saturated fatty acids (C10-C18)

  • 24-well cell culture plates

  • Reagents for virus titration (e.g., plaque assay)

2. Experimental Procedure:

  • Grow Vero cells to confluence in 24-well plates.

  • Prepare solutions of this compound and other fatty acids in MEM.

  • Infect the confluent Vero cell monolayers with JUNV at a specific MOI.

  • Following a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the medium containing different concentrations of this compound or control fatty acids to the wells.

  • Incubate the plates for 48 hours at 37°C.

3. Analysis of Virus Yield:

  • Harvest the supernatants from each well.

  • Determine the infectious virus yield in the supernatants by plaque assay on fresh Vero cell monolayers.

  • Express the results as a percentage of the virus yield in the control (untreated) cultures.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the proposed mechanisms of this compound's antiviral activity, the following diagrams have been generated.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Seed Host Cells (e.g., BHK-21, Vero) C Infect Cells with Virus (e.g., VSV, JUNV) A->C B Prepare this compound Stock Solutions D Treat Infected Cells with this compound B->D C->D E Incubate for Viral Replication D->E F Harvest Supernatant E->F G Quantify Viral Titer (Plaque Assay) F->G

Experimental Workflow for Antiviral Assay.

G cluster_virus Enveloped Virus cluster_lauric This compound Action cluster_host Host Cell cluster_mechanisms Proposed Mechanisms of Inhibition V Viral Particle Env Lipid Envelope V->Env GP Glycoproteins V->GP HCR Host Cell Receptor GP->HCR binding LA This compound M1 Disruption of Viral Envelope LA->M1 M2 Inhibition of Viral Maturation LA->M2 M3 Prevention of Viral Protein Binding LA->M3 HC Host Cell HC->HCR M1->Env destabilizes M2->V interferes with assembly M3->GP blocks interaction with

Proposed Antiviral Mechanisms of this compound.

These protocols and conceptual diagrams serve as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of this compound and other natural compounds in combating viral infections. The dose-dependent and reversible nature of this compound's antiviral effect, as demonstrated in studies with VSV, underscores the need for continued investigation into its specific molecular targets and mechanisms of action.[1] Similarly, its ability to inhibit the late stages of the Junin virus replication cycle highlights its potential as a broad-spectrum antiviral agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lauric Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions for effectively dissolving lauric acid for use in cell-based assays. Poor solubility is a common challenge that can lead to inconsistent results and experimental artifacts. Here, we address frequently encountered issues with practical troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? It doesn't dissolve in my aqueous culture medium.

A1: this compound is a saturated fatty acid and is practically insoluble in water and aqueous solutions like cell culture media.[1] The standard method is to first prepare a concentrated stock solution in an organic solvent. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] After dissolving the this compound in the organic solvent, this stock solution can be diluted to the final working concentration in the cell culture medium. Be aware that high concentrations of organic solvents can be toxic to cells, so the final solvent concentration should typically be kept below 0.1-0.5%.

Q2: My this compound precipitates when I add the stock solution to my cell culture medium. What's happening and how can I fix it?

A2: This is a common phenomenon known as precipitation, which occurs because the this compound is not soluble in the aqueous medium once the organic solvent is diluted. To prevent this, the most effective method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, binding to the this compound and keeping it in solution, mimicking its natural transport mechanism in vivo. You must use fatty acid-free BSA to ensure available binding sites.

Q3: What is the best solvent for this compound?

A3: Ethanol and DMSO are the most frequently used solvents for preparing this compound stock solutions for cell culture.[2][3] Ethanol is often preferred as it can be less toxic to some cell lines than DMSO. The choice may depend on your specific cell type and experimental conditions. Always perform a solvent toxicity control in your experiments.

Q4: Is there an alternative to using organic solvents and BSA?

A4: Yes, you can use the sodium salt of this compound, sodium laurate. This salt is readily soluble in water and can be a simpler alternative if your experimental design permits. You can either purchase sodium laurate directly or prepare it by dissolving this compound in a solution of sodium hydroxide (NaOH).

Q5: What final concentration of this compound is typically used in cell culture experiments?

A5: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. Published studies have used concentrations ranging from the low micromolar (µM) to the millimolar (mM) range. For example, this compound has been shown to induce NF-κB activation at 25 µM in RAW 264.7 cells and has been used at concentrations between 0.1 and 1 mM in Caco-2 and IEC-6 cells when conjugated to BSA. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound and its sodium salt in various solvents, providing a quick reference for preparing stock solutions.

CompoundSolventSolubilityMolar Concentration (Approx.)Reference
This compoundEthanol~30 mg/mL~150 mM
This compoundDMSO~20 - 100 mg/mL~100 - 499 mM
This compoundDimethylformamide (DMF)~30 mg/mL~150 mM
This compound0.1 M NaOH10 mg/mL~50 mM
This compoundEthanol:PBS (1:8)~0.5 mg/mL~2.5 mM
Sodium LaurateWaterReadily Soluble>50 mM

Note: Solubility values can be affected by temperature, purity, and the presence of water in organic solvents. Warming and sonication may be required to achieve maximum solubility in some cases.

Experimental Protocols & Workflows

Experimental Workflow for this compound Preparation

This diagram outlines the general steps for preparing this compound for in vitro experiments, from initial dissolution to application in cell culture.

G cluster_prep Preparation of this compound Stock cluster_working Preparation of Working Solution start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., 100% Ethanol) start->dissolve stock High Concentration Stock Solution dissolve->stock complex Complex this compound Stock with BSA Solution stock->complex direct_dilute Direct Dilution into Culture Medium (High Risk of Precipitation) stock->direct_dilute method_choice Choose Solubilization Method bsa_prep Prepare Fatty Acid-Free BSA Solution method_choice->bsa_prep BSA Complexation (Recommended) method_choice->direct_dilute Direct Dilution (Not Recommended) bsa_prep->complex final_media Final Working Solution in Cell Culture Medium complex->final_media direct_dilute->final_media add_to_cells Add to Cell Culture for Assay final_media->add_to_cells

Caption: Workflow for preparing this compound solutions.

Protocol 1: Preparation of a this compound-BSA Complex

This protocol describes how to prepare a this compound solution complexed with fatty acid-free BSA, which is the recommended method for most cell culture applications. This protocol aims for a 5:1 molar ratio of this compound to BSA.

Materials:

  • This compound (MW: 200.32 g/mol )

  • 100% Ethanol

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) FAF-BSA Solution:

    • Under sterile conditions, dissolve 1 g of FAF-BSA in 10 mL of sterile PBS or serum-free culture medium.

    • Gently swirl to dissolve. Avoid vigorous shaking or vortexing to prevent frothing.

    • Sterile filter the solution using a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare a 150 mM this compound Stock Solution:

    • Dissolve 30.05 mg of this compound in 1 mL of 100% ethanol.

    • Warm to 50-60°C to fully dissolve if necessary. This creates a high-concentration stock.

  • Complex this compound with BSA:

    • While gently swirling the warm 10% BSA solution, slowly add the required volume of the this compound stock solution. For a 5:1 molar ratio to achieve a final concentration of 0.5 mM this compound, you would add the fatty acid stock to the BSA solution before diluting into the final volume of media.

    • For example, to make 1 mL of a 0.5 mM this compound working solution in media containing ~0.1 mM BSA: add 3.3 µL of the 150 mM this compound stock to 67 µL of 10% BSA solution.

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complexation.

  • Prepare Final Working Solution:

    • Add the this compound-BSA complex to your final volume of pre-warmed cell culture medium.

    • The solution is now ready to be added to your cells. Always prepare a vehicle control containing the same final concentrations of ethanol and BSA.

Troubleshooting Guide: Solubility Issues

If you encounter precipitation or other issues, this flowchart can help diagnose the problem.

G start Start: this compound Solubility Issue precipitate_check Is this compound Precipitating in Culture Medium? start->precipitate_check bsa_check Are you using Fatty Acid-Free BSA? precipitate_check->bsa_check Yes toxicity_check Are you observing cell toxicity? precipitate_check->toxicity_check No ratio_check Is the Molar Ratio of This compound:BSA > 6:1? bsa_check->ratio_check Yes use_bsa Solution: Use FAF-BSA to complex this compound. See Protocol 1. bsa_check->use_bsa No end_ok Issue likely resolved or not related to solubility. toxicity_check->end_ok No solvent_check Is the final solvent concentration >0.5%? toxicity_check->solvent_check Yes lower_ratio Solution: Lower the molar ratio to < 6:1 to increase the number of available BSA binding sites. ratio_check->lower_ratio Yes salt_option Alternative: Use Sodium Laurate, the water-soluble salt of This compound. ratio_check->salt_option No (or still precipitates) lower_solvent Solution: Decrease final solvent concentration by using a more concentrated stock solution. solvent_check->lower_solvent Yes control_check Did you include a solvent-only control? solvent_check->control_check No control_check->end_ok Yes control_check->lower_solvent No

Caption: Troubleshooting flowchart for this compound solubility.

Signaling Pathway Visualization

This compound, as a saturated fatty acid, can activate inflammatory signaling pathways in certain immune cells, such as macrophages. One key pathway involves Toll-like Receptor 4 (TLR4).

This compound-Induced TLR4 Signaling

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LA This compound TLR4 TLR4/MD2/CD14 Complex LA->TLR4 binds & activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB (Inhibitor) IKK->IkB phosphorylates for degradation NFkB_complex p50/p65-IκB NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc translocates IkB->NFkB_complex inhibits DNA Target Genes NFkB_nuc->DNA binds & promotes transcription Cytokines Pro-inflammatory Genes (COX-2, iNOS, IL-1α) DNA->Cytokines

References

optimizing lauric acid extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing lauric acid extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most widely used methods for lipid extraction, including this compound, are the Folch and Bligh & Dyer methods.[1][2] These are considered "gold standards" and involve using a chloroform/methanol solvent system to extract lipids from tissues or fluids.[2] Other techniques include Soxhlet extraction, supercritical CO2 extraction (SCE), and accelerated solvent extraction (ASE).[2]

Q2: Which solvent system is best for extracting this compound?

A2: The choice of solvent depends on the sample matrix and the desired lipid classes to be extracted. A common and effective solvent mixture is chloroform and methanol (2:1, v/v).[3] For different applications, mixtures like hexane-isopropanol (3:2, v/v) can also be used. It's important to note that no single protocol can extract all lipid classes with high recovery, so the choice should be tailored to the specific research goals.

Q3: Why is derivatization necessary for this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: Derivatization is a crucial step to convert fatty acids like this compound into their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility and thermal stability of the fatty acids, making them suitable for analysis by GC-MS. Common derivatizing agents include methanolic sulfuric acid or boron trifluoride in methanol (BF3-methanol).

Q4: How can I accurately quantify this compound in my samples?

A4: Accurate quantification is typically achieved using a stable isotope-labeled internal standard, such as Methyl-d3 Laurate, in conjunction with GC-MS analysis. This method, known as stable isotope dilution analysis, involves adding a known amount of the deuterated standard to the sample at the beginning of the preparation. This approach compensates for variations in sample preparation and instrument response, ensuring high precision and accuracy.

Q5: What are the typical sample volume requirements for this compound analysis?

A5: Sample requirements can vary depending on the biological matrix and the sensitivity of the analytical method. General guidelines are:

  • Serum / plasma: ≥ 100 µL/sample

  • Animal tissue: ≥ 50 mg/sample

  • Cells: ≥ 1×10^7 cells

  • Plant samples: ≥ 200 mg

  • Foods (dry weight): ≥ 200 mg

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Suggested Solution
Incomplete cell/tissue disruption For tissues, ensure thorough homogenization using a device like an Ultraturax or a glass-Teflon Potter. For cells, sonication can be applied to disrupt difficult samples.
Inappropriate solvent-to-sample ratio Ensure the volume of the extraction solvent is sufficient to completely immerse and interact with the sample. For plasma, a ratio of 1 part plasma to 3 parts extraction solvent is often used. For tissue, approximately 1 mL of solvent mixture per 30 mg of tissue can be a starting point.
Suboptimal extraction time or temperature Allow for sufficient extraction time. Some protocols suggest overnight extraction at 4°C. For accelerated solvent extraction (ASE), higher temperatures can increase solubility and diffusion rates.
This compound degradation Process fresh tissues immediately to prevent hydrolysis or oxidation. If immediate extraction is not possible, freeze samples rapidly in dry ice or liquid nitrogen and store at -70°C.

Problem 2: Poor Reproducibility of Results

Possible Cause Suggested Solution
Inconsistent sample handling Standardize all sample collection, storage, and preparation steps. Use fresh samples whenever possible to avoid degradation.
Variability in solvent evaporation When using volatile solvents like MTBE, be mindful of potential evaporation during handling, which can affect reproducibility. Use sealed containers and controlled evaporation steps.
Phase separation issues Ensure complete phase separation by adequate centrifugation. A typical setting is 3000 x g for 10 minutes.
Inconsistent derivatization Ensure the derivatization reaction goes to completion by using appropriate temperatures and incubation times (e.g., 60°C for 30 minutes).

Problem 3: Co-extraction of Interfering Substances

Possible Cause Suggested Solution
Presence of non-lipid contaminants After the initial extraction, a wash step with a salt solution (e.g., 0.9% NaCl) or water is often used to remove non-lipid contaminants into the aqueous phase.
Protein precipitation Adding the organic solvent mixture and vortexing helps to precipitate proteins, which can then be separated by centrifugation.
Complex matrix effects Consider using a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to further purify the lipid fraction before analysis.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma (based on Folch Method)

This protocol outlines a standard procedure for the extraction of this compound from plasma samples.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean glass centrifuge tube.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Washing: Add 0.5 mL of 0.9% NaCl solution to the tube and vortex for another 30 seconds.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the mixture into two distinct layers.

  • Collection of Organic Phase: Carefully aspirate the lower organic layer containing the lipids and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol for derivatization).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of extracted fatty acids into FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract

  • 2% (v/v) Methanolic Sulfuric Acid or 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Iso-octane

  • Water

  • Heating block or water bath

Procedure:

  • Reagent Addition: Reconstitute the dried lipid extract in 1 mL of the derivatizing solution (e.g., 2% methanolic sulfuric acid).

  • Incubation: Seal the tube and heat it at 60°C for 30 minutes.

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of iso-octane to the tube.

  • Mixing: Vortex vigorously for 1 minute to extract the FAMEs into the iso-octane layer.

  • Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully collect the upper iso-octane layer containing the FAMEs for GC-MS analysis.

Quantitative Data Summary

Parameter Folch Method Bligh & Dyer Method Accelerated Solvent Extraction (ASE)
Solvent Ratio (Chloroform:Methanol) 2:1 (v/v)1:2 (v/v) initially, then adjustedVaries with instrument and matrix
Sample to Solvent Ratio ~1:20 (e.g., 100 µL plasma in 2 mL solvent)~1:3 (e.g., 1 part sample to 3 parts solvent)Dependent on extraction cell size
Centrifugation Speed ~3000 x g~2000 gN/A
Extraction Time Can be rapid or overnight for some tissuesRapidTypically 5-20 minutes per sample
Operating Temperature Room Temperature or 4°CRoom TemperatureElevated (e.g., 50-200°C)
Operating Pressure AmbientAmbientElevated (e.g., 1500-2000 psi)

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_derivatization FAME Derivatization start Biological Sample (Plasma, Tissue, Cells) homogenization Homogenization in Chloroform:Methanol (2:1) start->homogenization vortex Vortex & Protein Precipitation homogenization->vortex wash Add Salt Solution & Vortex vortex->wash centrifuge Centrifugation (Phase Separation) wash->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate Solvent collect->dry extract Dried Lipid Extract dry->extract reconstitute Reconstitute in Derivatizing Agent extract->reconstitute heat Heat at 60°C reconstitute->heat extract_fame Extract FAMEs with Iso-octane heat->extract_fame collect_fame Collect Iso-octane Layer extract_fame->collect_fame analysis GC-MS Analysis collect_fame->analysis

Caption: Workflow for this compound Extraction and Derivatization.

troubleshooting_logic start Low this compound Yield cause1 Incomplete Disruption? start->cause1 cause2 Suboptimal Solvent Ratio? start->cause2 cause3 Degradation? start->cause3 solution1 Improve Homogenization (e.g., Sonication) cause1->solution1 Yes solution2 Adjust Solvent Volume cause2->solution2 Yes solution3 Use Fresh/Frozen Samples cause3->solution3 Yes

Caption: Troubleshooting Logic for Low this compound Yield.

References

troubleshooting lauric acid instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lauric acid instability during long-term storage and in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, a 12-carbon saturated fatty acid, is widely used in research for its biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Its stability is crucial because degradation can introduce impurities into experiments, leading to non-reproducible results and misinterpretation of data.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture.[3] It is best kept in airtight containers made of inert materials like stainless steel or high-density polyethylene (HDPE).[3] For laboratory use, storing in a desiccator at 2-8°C is recommended.

Q3: What is the expected shelf-life of this compound?

A3: If stored properly under the recommended conditions, this compound is a very stable compound with an indefinite shelf life.[4] However, stability can be compromised by exposure to high temperatures, UV light, and oxidizing agents.

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for this compound are:

  • Oxidation: This process can be initiated by heat, light, or the presence of metal ions, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acids.

  • Hydrolysis: In the presence of water, especially at elevated temperatures or non-neutral pH, the ester linkages in this compound-containing compounds (like triglycerides or esters) can be broken, yielding free this compound.

Q5: How can I visually inspect my this compound for signs of degradation?

A5: Pure this compound should be a white, crystalline solid. Signs of degradation can include a yellowish discoloration, a rancid or soapy odor, and a change in texture from crystalline to waxy or oily.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • High variability between experimental replicates.

  • Loss of expected biological activity of this compound.

  • Unexpected cytotoxicity or off-target effects in cell-based assays.

Possible Cause: Degradation of this compound into biologically active byproducts. Oxidation can produce short-chain aldehydes and other reactive species that can induce cellular stress, alter signaling pathways, or even be cytotoxic.

Troubleshooting Steps:

  • Assess Purity: Use an analytical method like Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to check the purity of your this compound stock.

  • Source a New Batch: If the purity is questionable, obtain a new, high-purity batch of this compound from a reputable supplier.

  • Proper Stock Solution Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol, DMSO) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Issue 2: Poor Solubility or Phase Separation in Media

Symptoms:

  • This compound stock solution appears cloudy or forms a precipitate.

  • Phase separation is observed when this compound is added to cell culture media.

Possible Cause: While this compound itself has limited aqueous solubility, degradation products can have different solubility profiles, potentially leading to precipitation. Alternatively, the solvent may have evaporated over time, increasing the concentration of this compound beyond its solubility limit.

Troubleshooting Steps:

  • Verify Solvent Integrity: Ensure the solvent used for the stock solution has not evaporated.

  • Gentle Warming: Gently warm the stock solution to see if the precipitate redissolves. Do not overheat, as this can accelerate degradation.

  • Fresh Preparation: If solubility issues persist, prepare a fresh stock solution.

Data Presentation: this compound Stability Under Various Conditions

Storage ConditionTemperatureLight ExposureAtmosphereExpected StabilityPotential Degradation Products
Ideal 2-8°CDarkInert Gas (e.g., Argon)High (>24 months)Minimal to none
Good Room TemperatureDarkAirModerate (12-24 months)Trace oxidation products
Sub-optimal Room TemperatureAmbient LightAirLow (6-12 months)Aldehydes, ketones, shorter-chain fatty acids
Poor >30°CDirect SunlightAirVery Low (<6 months)Significant oxidation and potential for polymerization

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-FID

Objective: To quantify the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity methanol (HPLC grade)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • ZB-WAX plus column (or equivalent)

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol (e.g., 1 mg/mL). Create a calibration curve by preparing a series of dilutions (e.g., 100-500 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial 100°C, ramp to 230°C.

    • Carrier Gas: Nitrogen or Helium

    • Injection Volume: 1 µL

  • Data Analysis: Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve. Purity is expressed as a percentage of the expected concentration.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G A Inconsistent Experimental Results B Check for Signs of Degradation (Color, Odor) A->B C Assess Purity (GC-FID/HPLC) B->C D Is Purity < 98%? C->D E Discard Old Stock D->E Yes J Purity is Acceptable D->J No F Source New, High-Purity this compound E->F G Prepare Fresh Stock Solutions F->G H Implement Proper Storage (Cool, Dark, Airtight) G->H I Re-run Experiment H->I K Troubleshoot Other Experimental Parameters J->K

Caption: A flowchart for troubleshooting this compound instability issues.

Potential Impact of this compound Degradation on a Generic Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene LauricAcid This compound LauricAcid->Receptor DegradationProducts Degradation Products (e.g., Aldehydes) ROS Reactive Oxygen Species (ROS) DegradationProducts->ROS Induce ROS->Kinase1 Inhibit/Activate ROS->TF Inhibit/Activate

Caption: Impact of this compound degradation on cell signaling.

References

overcoming challenges in the scale-up of lauric acid derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the scale-up of lauric acid derivative synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, offering potential causes and solutions in a direct question-and-answer format.

Q1: My esterification or amidation reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

This is a common issue when scaling up reactions and is often related to mass and heat transfer limitations.

  • Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized concentration gradients of reactants and catalysts, as well as "hot spots" where the temperature is significantly higher than the bulk, potentially causing side reactions or degradation.[1]

    • Solution: Re-evaluate the agitation system. Consider the impeller type, agitation speed, and reactor geometry to ensure efficient mixing for the increased volume.[1] Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters before implementation.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to both heat the reaction mixture to the target temperature and, more critically, to remove heat from exothermic processes.

    • Solution: Ensure the reactor's heating/cooling jacket is sufficient for the new scale. For highly exothermic reactions, consider adding internal cooling coils or implementing a semi-batch process where one reactant is added slowly to control the rate of heat generation.[1]

Q2: I'm observing the formation of significant byproducts that weren't present in my small-scale trials. How can I mitigate this?

Byproduct formation is often exacerbated at scale due to longer reaction times and potential temperature fluctuations.

  • Side Reactions: Common side reactions in esterification include the formation of di- and tri-esters when monolaurin is the target.[2] In amidation, racemization of chiral starting materials can be a concern.[1]

    • Solution: Carefully control reagent stoichiometry and temperature. For enzymatic reactions, side reactions can limit industrial applications; optimizing enzyme choice and reaction conditions is crucial. In the synthesis of glycerol monolaurate (GML), molecular distillation is often used to purify the product and remove di- and tri-laurin byproducts.

  • Water Removal (for Esterification): Fischer esterification is an equilibrium-limited reaction. Inefficient removal of the water byproduct will drive the reaction backward, reducing yield and potentially leading to hydrolysis of the desired ester.

    • Solution: At a larger scale, ensure your water removal method is adequate. This could involve using a Dean-Stark trap with an appropriate azeotropic solvent, applying a vacuum, or using dehydrating agents like molecular sieves. Using an excess of the alcohol reactant can also help push the equilibrium toward the product side.

Q3: My catalyst seems less effective or deactivates quickly at the pilot scale. Why is this happening?

Catalyst performance can be sensitive to the scaled-up environment.

  • Heterogeneous Catalysts: Issues can arise from physical attrition due to more vigorous mixing, or poisoning from impurities in lower-grade, bulk starting materials.

    • Solution: Ensure the catalyst has sufficient mechanical strength for the larger reactor's agitation. Pre-treat bulk starting materials to remove potential poisons. Consider catalyst regeneration cycles if applicable.

  • Enzymatic Catalysts (Lipases): Enzymes can be denatured by localized hot spots or high shear stress from aggressive mixing. They can also be inhibited by certain solvents or byproducts.

    • Solution: Use immobilized enzymes (e.g., Novozym 435) for easier separation and improved stability. Optimize the temperature and agitation to maintain enzyme activity. Screen solvents to find a system that maximizes both substrate solubility and enzyme stability.

Frequently Asked Questions (FAQs)

Q4: What are the most common and cost-effective catalysts for large-scale this compound esterification?

For industrial-scale production, cost-effectiveness is critical.

  • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (p-TSA) are widely used due to their low cost and high activity. However, they can be corrosive and require a neutralization step during work-up, which creates waste streams.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites or sulfonic resins are an environmentally friendlier alternative. They are easily separated from the reaction mixture, can often be regenerated and reused, and may reduce corrosion issues.

  • Enzymatic Catalysts: Lipases like Novozym 435 offer high selectivity, often producing the desired mono-ester with high purity under mild reaction conditions (e.g., lower temperatures), which saves energy. The primary drawback is the higher initial cost of the enzyme, though immobilization and reuse can offset this over time.

Q5: How do I choose the right solvent for a large-scale synthesis?

Solvent selection at scale involves balancing solubility, safety, environmental impact, and cost.

  • Solubility: The solvent must effectively dissolve this compound and the co-reactant. For enzymatic synthesis of monolaurin, a t-BuOH/tert-amyl alcohol mixture has been shown to enhance selectivity.

  • Boiling Point: For reactions requiring water removal via azeotropic distillation, the solvent's boiling point is a key consideration.

  • Safety and Environmental: Solvents should have a high flash point and low toxicity. Regulations increasingly favor "green" solvents.

  • Recovery: The ability to easily recover and recycle the solvent via distillation is crucial for cost-effective and environmentally responsible large-scale production.

Q6: What analytical methods are suitable for in-process monitoring and final product QC?

  • Gas Chromatography (GC): A GC-FID (Flame Ionization Detector) method is robust and widely used for routine analysis of this compound and its derivatives like methyl laurate. It can effectively quantify the conversion of this compound and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is also a powerful technique for analyzing this compound and its derivatives, especially for non-volatile compounds or when isomer separation is needed.

  • Titration: A simple acid-base titration can be used to monitor the consumption of this compound throughout the reaction, providing a quick and cost-effective way to track reaction progress.

Quantitative Data Summary

The following tables summarize reaction conditions from various studies to provide a baseline for comparison.

Table 1: Comparison of Catalytic Systems for this compound Esterification

DerivativeCatalystSubstrate Molar RatioTemperature (°C)Time (h)Conversion/YieldReference
Methyl Laurate[Hnmp]HSO₄ (Ionic Liquid)7.68:1 (Methanol:LA)702.2798.58% Conversion
Methyl LaurateSulfuric Acid (H₂SO₄)52:1 (Methanol:WCO)65196.2% Conversion
2-ethylhexyl laurateSulfuric Acid (H₂SO₄)1:1 (Alcohol:LA)80~5~73% Conversion
Glyceryl Monolaurate (GML)Novozym 435 (Lipase)5:1 (Glycerol:LA)50570.54% Conversion
Glyceryl Monolaurate (GML)Zeolite Y (dealuminated)8:1 (Glycerol:LA)140798% Conversion
Lauroyl EthanolamideZirconium (IV) chloride10:1 (MEA:LA)653High Conversion

Table 2: Analytical Methods for this compound and Derivatives

AnalyteMethodColumn/Mobile PhaseDetectionKey FindingReference
This compoundGC-FIDZB-WAX plus (30m x 0.25mm x 0.5µm)FIDRetention time of 6.42 min. LOD: 0.385 µg/mL.
This compoundHPLCNewcrom BH (4.6 x 150 mm) with Water/MeCN/Ammonium formateELSD, CAD, ESI-MSEffective retention and analysis of this compound.
12-hydroxythis compoundHPLCC18 column with Acetonitrile/Perchloric acid gradientRadiometricQuantifies enzymatic hydroxylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification (Methyl Laurate Synthesis)

This protocol is a generalized procedure based on common laboratory practices.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and a means for water removal (e.g., Dean-Stark trap) with this compound.

  • Reagent Addition: Add an excess of methanol (e.g., 3-10 molar equivalents).

  • Catalyst Addition: Under stirring, slowly add the acid catalyst (e.g., 1-5 wt% concentrated sulfuric acid). A slight exotherm may be observed.

  • Reaction: Heat the mixture to the target temperature (e.g., 65-70°C) and maintain for 2-6 hours. If using a Dean-Stark trap, monitor and remove the water byproduct.

  • Monitoring: Periodically take samples and analyze for this compound conversion by GC or titration.

  • Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer. Wash with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent and excess methanol under reduced pressure. The crude methyl laurate can be further purified by vacuum distillation.

Protocol 2: General Analytical Method via GC-FID

This protocol is adapted from validated methods for analyzing this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., crude reaction mixture or final product) in a suitable solvent like methanol to a known concentration (e.g., within the 100-500 µg/mL range).

  • Standard Preparation: Prepare a series of standard solutions of pure this compound and the target derivative in the same solvent to create a calibration curve.

  • GC Instrument Setup:

    • Column: Use a polar capillary column such as a ZB-WAX plus (or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures: Set injector and detector (FID) temperatures appropriately (e.g., 250°C).

    • Oven Program: Implement a temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping up to 240°C.

  • Injection: Inject 1 µL of the prepared sample and standards into the GC.

  • Analysis: Identify peaks based on the retention times of the standards. Quantify the amount of each component by comparing peak areas to the calibration curve.

Visualizations

// Connections analytics_dev -> param_opt [label="Transfer Method"]; impurity_prof -> pilot_scale [label="Define Process\nParameters"];

// Graphviz Specifications graph [fontname="Arial", label="General Workflow for Synthesis Scale-Up", fontsize=12, fontcolor="#202124"]; node [width=2, height=0.7]; edge [color="#5F6368", arrowsize=0.8]; } enddot Caption: General workflow for scaling up this compound derivative synthesis.

// Graphviz Specifications graph [fontname="Arial", label="Troubleshooting Flowchart for Low Yield", fontsize=12, fontcolor="#202124"]; } enddot Caption: A decision-making flowchart for troubleshooting low reaction yield.

// Nodes for Reactants and Products la [label="this compound\n(R-COOH)"]; alcohol [label="Alcohol\n(R'-OH)"]; ester [label="Laurate Ester\n(R-COOR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="Water\n(H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Intermediates protonated_carbonyl [label="Protonated\nCarbonyl"]; tetrahedral_intermediate [label="Tetrahedral\nIntermediate"]; protonated_ester [label="Protonated\nEster"];

// Invisible nodes for layout {rank=same; la; alcohol;} {rank=same; ester; water;}

// Edges representing the reaction steps la -> protonated_carbonyl [label="+ H⁺ (from catalyst)"]; protonated_carbonyl -> tetrahedral_intermediate [label="+ R'-OH"]; tetrahedral_intermediate -> protonated_ester [label="- H₂O"]; protonated_ester -> ester [label="- H⁺ (catalyst regenerated)"];

// Equilibrium Arrows ester -> la [dir=back, style=dashed, label="Hydrolysis (equilibrium)"];

// Graphviz Specifications graph [fontname="Arial", label="Key Steps in Fischer Esterification Pathway", fontsize=12, fontcolor="#202124"]; } enddot Caption: Simplified pathway of acid-catalyzed Fischer Esterification.

References

Technical Support Center: Refinement of GC-FID Method for Enhanced Lauric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of lauric acid using Gas Chromatography with Flame Ionization Detection (GC-FID). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for accurate and sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for this compound analysis by GC-FID?

A1: Not always. While derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a common practice to increase volatility and reduce peak tailing, there are validated derivatization-free GC-FID methods for this compound analysis.[1][2] The choice depends on the sample matrix, desired sensitivity, and potential for thermal degradation of the analyte.[3] Derivatization is often recommended for complex matrices to improve chromatographic separation and quantification.[3][4]

Q2: What is the most common derivatization reagent for this compound?

A2: Boron trifluoride in methanol (BF3/MeOH) is a widely used and effective reagent for the transesterification of fatty acids to FAMEs. Another common method involves using a base catalyst like methanolic sodium methoxide (CH3ONa).

Q3: What type of GC column is best suited for this compound analysis?

A3: The choice of column depends on whether you are analyzing free this compound or its FAME derivative. For derivatization-free methods, a polar column like a ZB-WAXplus (polyethylene glycol stationary phase) is suitable as its polarity is a good match for this compound. For FAME analysis, highly polar columns such as the HP-88 or DB-23 are recommended for optimal separation of fatty acid methyl esters.

Q4: How can I improve the sensitivity of my GC-FID method for this compound?

A4: To enhance sensitivity, consider the following:

  • Optimize Injection Volume: Carefully increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak fronting.

  • Splitless Injection: For trace analysis, using a splitless injection mode can significantly improve sensitivity compared to a split injection.

  • FID Gas Flows: Optimize the hydrogen and air flow rates for the FID to ensure maximum response. A typical starting ratio is 10:1 air to hydrogen. The makeup gas flow rate also plays a crucial role in sensitivity.

  • Column Choice: Using shorter, narrow-bore columns with thinner stationary phase films can lead to sharper peaks and a better signal-to-noise ratio.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing 1. Active Sites: Active sites in the injector liner or column can interact with the acidic this compound molecule. 2. Incomplete Derivatization: If performing FAME analysis, residual free fatty acids will tail.1. Liner Maintenance: Replace the inlet liner with a new, deactivated one. Using a liner with deactivated glass wool can aid in vaporization. 2. Column Conditioning: Condition the column according to the manufacturer's instructions. If the column is old, consider replacing it. 3. Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Peak Fronting 1. Column Overload: Injecting too much sample can saturate the column. 2. Solvent Mismatch: The injection solvent may not be compatible with the stationary phase.1. Dilute Sample: Dilute the sample and re-inject. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 3. Change Solvent: Choose a solvent that is more compatible with your column's stationary phase.
Split Peaks 1. Dirty Inlet Liner: A contaminated liner can cause uneven sample vaporization. 2. Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a non-uniform sample introduction.1. Replace Liner: Replace the inlet liner. 2. Reinstall Column: Verify the correct column installation depth in the injector port according to the instrument manual.
Guide 2: Inconsistent Peak Areas or Retention Times
Symptom Potential Cause Troubleshooting Steps
Variable Peak Areas 1. Leaking Syringe or Septum: A leak in the injection system will lead to inconsistent sample amounts being introduced. 2. Inconsistent Injection Technique (Manual): Variations in manual injection speed and volume can cause variability.1. Check for Leaks: Perform a leak check on the injector. Replace the septum if it is old or cored. Inspect the syringe for any damage. 2. Use an Autosampler: An autosampler provides the best reproducibility. If using manual injection, ensure a consistent and rapid technique.
Shifting Retention Times 1. Fluctuations in Carrier Gas Flow: Inconsistent flow rates will cause retention times to drift. 2. Oven Temperature Not Stable: If the oven temperature is not consistent from run to run, retention times will vary. 3. Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.1. Check Gas Supply: Ensure the carrier gas cylinder has adequate pressure and that the flow controllers are functioning correctly. 2. Verify Oven Program: Check the GC method to ensure the oven temperature program is correct and stable. 3. Column Maintenance: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Experimental Protocols

Protocol 1: Derivatization-Free GC-FID Analysis of this compound

This protocol is adapted from a validated method for the quantification of this compound in coconut oil.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the instrument (e.g., 100-500 µg/mL).

    • Vortex the solution to ensure it is homogenous.

  • GC-FID Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: ZB-WAXplus (30 m x 0.25 mm ID, 0.5 µm film thickness).

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.89 mL/min).

    • Injector: Split mode.

    • Oven Program:

      • Initial Temperature: 110°C

      • Ramp 1: 20°C/min to 220°C, hold for 2 minutes.

      • Ramp 2: Increase to 280°C.

    • Detector: FID

      • Detector Temperature: 280°C

Protocol 2: this compound Analysis via FAME Derivatization

This protocol is a general procedure for the derivatization of fatty acids using Boron Trifluoride-Methanol.

  • Lipid Extraction (if necessary):

    • Extract lipids from the sample using a suitable solvent system (e.g., Folch method).

  • Derivatization:

    • Accurately weigh about 10-20 mg of the extracted lipid or this compound standard into a screw-cap vial.

    • Add 1 mL of 14% Boron Trifluoride in methanol (BF3/MeOH).

    • Seal the vial and heat at 70°C for 90 minutes in a water bath or heating block.

    • Cool the vial to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for injection.

  • GC-FID Parameters:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).

    • Injector: Split/Splitless, with a split ratio of 50:1.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial Temperature: 120°C, hold for 1 min.

      • Ramp 1: 10°C/min to 175°C, hold for 10 min.

      • Ramp 2: 5°C/min to 210°C, hold for 5 min.

      • Ramp 3: 5°C/min to 230°C, hold for 5 min.

    • Detector: FID

      • Detector Temperature: 280°C.

      • Hydrogen Flow: 40 mL/min.

      • Air Flow: 450 mL/min.

      • Makeup Gas (He): 30 mL/min.

Quantitative Data Summary

Table 1: GC-FID Method Parameters for this compound Analysis

ParameterDerivatization-Free MethodFAMEs Method
Column ZB-WAXplus (30 m x 0.25 mm, 0.5 µm)HP-88 (100 m x 0.25 mm, 0.20 µm)
Oven Program 110°C -> 220°C (20°C/min) -> 280°C120°C -> 175°C (10°C/min) -> 210°C (5°C/min) -> 230°C (5°C/min)
Injector Temp. Not Specified250°C
Detector Temp. 280°C280°C
Carrier Gas Nitrogen (0.89 mL/min)Helium (2.0 mL/min)
Split Ratio Split50:1

Table 2: Method Validation Data for this compound Quantification

ParameterValue (Derivatization-Free)Value (FAMEs Method)
Linear Range 100-500 µg/mLNot Specified
Correlation Coefficient (r²) 0.9996≥ 0.9995
Limit of Detection (LOD) 0.385 µg/mL0.033 - 0.260 mg/mL
Limit of Quantitation (LOQ) 1.168 µg/mL0.099 - 0.789 mg/mL
Precision (%RSD) < 2%Not Specified
Accuracy (Recovery) 99.2 - 100.43%Satisfactory

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Sample Containing this compound Deriv Derivatization (Optional) (e.g., BF3/MeOH) Sample->Deriv Fatty Acid Methyl Ester (FAME) Formation Inject Inject Sample into GC Sample->Inject Direct Injection (Derivatization-Free) Extract Extraction of FAMEs (if derivatized) Deriv->Extract Extract->Inject Hexane Layer Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Experimental workflow for GC-FID analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Identified (e.g., Poor Peak Shape, Shifting RT) Check_System Check Basic System Parameters (Gas Flow, Temperatures, Leaks) Problem->Check_System Tailing Peak Tailing Check_System->Tailing If Tailing Fronting Peak Fronting Check_System->Fronting If Fronting RT_Shift Retention Time Shift Check_System->RT_Shift If RT Shift Check_Liner Inspect/Replace Injector Liner Tailing->Check_Liner Check_Deriv Verify Derivatization Efficiency Tailing->Check_Deriv Check_Load Reduce Sample Concentration/Volume Fronting->Check_Load Solution Problem Resolved Check_Liner->Solution Check_Deriv->Solution Check_Load->Solution Verify_Flow Verify Carrier Gas Flow Rate RT_Shift->Verify_Flow Verify_Temp Check Oven Temperature Program RT_Shift->Verify_Temp Verify_Flow->Solution Verify_Temp->Solution

Caption: Troubleshooting workflow for common GC-FID issues.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of lauric acid.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue: Significant Signal Suppression or Enhancement for this compound

Question: My this compound signal intensity is unexpectedly low (suppression) or high (enhancement) compared to the standard in a pure solvent. What are the likely causes and how can I fix this?

Answer:

Signal suppression or enhancement is a classic sign of matrix effects, where co-eluting components from your sample interfere with the ionization of this compound.[1][2] Phospholipids are a common cause of matrix effects in biological samples.[2] Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

A Start: Inconsistent this compound Signal B Step 1: Evaluate Sample Preparation A->B C Step 2: Optimize Chromatographic Separation B->C D Step 3: Use a Stable Isotope-Labeled Internal Standard C->D E Step 4: Assess Remaining Matrix Effects D->E F End: Reliable Quantification E->F

Caption: A workflow for troubleshooting inconsistent signals.

  • Review Your Sample Preparation: The first and most effective step is to improve the sample cleanup process to remove interfering matrix components.[3]

    • Protein Precipitation (PPT): This is a simple method but is often the least effective at removing matrix components that cause interference.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, recovery for polar analytes can be low.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.

  • Optimize Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting matrix components.

    • Mobile Phase: Modifying the mobile phase composition and pH can alter the retention of this compound and interfering compounds. For fatty acids like this compound, analysis in negative ion mode with a mobile phase containing an additive like ammonium formate can improve the MS response.

    • Gradient: A longer, shallower gradient can improve the resolution between this compound and matrix components.

    • Column Chemistry: Using a different column, such as a phenyl column, may provide better separation for fatty acids.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS, such as this compound-d23 or this compound-¹³C₁, will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.

  • Quantify the Matrix Effect: To confirm that your interventions are working, you should quantitatively assess the matrix effect. The post-extraction spike method is a standard approach for this.

Issue: Poor Reproducibility and Accuracy in this compound Quantification

Question: My quality control samples for this compound analysis are failing, showing high variability and poor accuracy. Could matrix effects be the cause?

Answer:

Yes, poor reproducibility and accuracy are common consequences of unaddressed matrix effects. The interference from matrix components can vary between samples, leading to inconsistent results.

Logical Relationship for Troubleshooting Poor Reproducibility

A Problem: Poor Reproducibility/Accuracy B Hypothesis: Variable Matrix Effects A->B C Action 1: Implement SIL-IS B->C D Action 2: Improve Sample Cleanup (e.g., SPE) B->D E Action 3: Create Matrix-Matched Calibrators B->E F Validation: Re-run QC Samples C->F D->F E->F G Outcome: Improved Precision and Accuracy F->G

Caption: A decision-making process for addressing poor reproducibility.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, this is the most crucial step. A SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, which corrects for variability in signal suppression or enhancement. This compound-d₂₃ and this compound-¹³C₁ are suitable options.

  • Enhance Sample Cleanup: Inconsistent matrix effects often arise from insufficient sample cleanup.

    • Switching from protein precipitation to a more rigorous method like SPE can significantly reduce the levels of residual matrix components.

  • Use Matrix-Matched Calibration Standards: Preparing your calibration standards in a blank matrix that is representative of your samples can help compensate for consistent matrix effects. This ensures that your calibrators and samples experience similar matrix-induced changes in ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the MS signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In biological samples, common sources of matrix effects include phospholipids, salts, and proteins.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike, which allows for the calculation of a Matrix Factor (MF). This involves comparing the peak area of this compound in a post-extraction spiked blank matrix to the peak area in a neat solution at the same concentration.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: What is the best type of internal standard to use for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is the best choice for compensating for matrix effects. SIL internal standards like this compound-d₂₃ or this compound-¹³C₁ are chemically almost identical to this compound, meaning they have the same extraction efficiency and chromatographic behavior. This allows them to accurately reflect any signal suppression or enhancement experienced by the analyte.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce matrix effects, but it is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution. This approach may not be suitable for trace-level analysis where high sensitivity is required.

Data and Protocols

Comparison of Sample Preparation Techniques
TechniqueDescriptionEffectiveness in Reducing Matrix EffectsConsiderations
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile is added to precipitate proteins.Low. Often results in significant matrix effects due to many remaining matrix components.Fast and inexpensive, but generally insufficient for complex matrices.
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their relative solubilities in two immiscible liquids.Moderate. Can provide cleaner extracts than PPT.Analyte recovery can be variable, especially for more polar compounds.
Solid-Phase Extraction (SPE) A chromatographic technique used to extract analytes from a complex matrix.High. Selectively extracts the analyte while removing many interfering compounds.More time-consuming and costly than PPT and LLE, but offers superior cleanup.
Mixed-Mode SPE Uses a combination of retention mechanisms (e.g., reversed-phase and ion exchange).Very High. Dramatically reduces levels of residual matrix components, leading to a significant reduction in matrix effects.The most effective method for producing clean extracts.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is a general guideline for using a reversed-phase (e.g., C18) SPE cartridge. Optimization will be required for your specific sample matrix.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes how to prepare the necessary samples to calculate the Matrix Factor (MF).

Experimental Workflow for Matrix Effect Assessment

Caption: Workflow for the post-extraction spike experiment.

  • Prepare Sample Set A (Neat Solution):

    • Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take a blank sample of the matrix (e.g., plasma, urine) and perform the entire extraction procedure.

    • After the final evaporation step, reconstitute the dried extract with the this compound standard solution from Step 1.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • To express this as a percentage, use the formula: % Matrix Effect = (1 - MF) * 100 . A positive value indicates suppression, while a negative value indicates enhancement.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Lauric Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lauric acid formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions and a troubleshooting guide to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. As a medium-chain fatty acid, this compound integrates into the phospholipid bilayer of the bacterial cell membrane.[1][2] This incorporation alters membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately causing cell lysis and death.[1][3][4] Some studies also suggest that this compound can inactivate cellular enzymes and denature proteins.

Q2: Against which types of bacteria is this compound most effective?

A2: this compound demonstrates the strongest bactericidal activity against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower due to the protective outer membrane of these organisms, which can act as a barrier. However, formulation strategies can help overcome this limitation.

Q3: How can the poor water solubility of this compound be overcome for experiments?

A3: The poor water solubility of this compound is a significant challenge. Several methods can be employed to improve its dissolution for antimicrobial testing:

  • Use of Solvents: Solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve this compound before diluting it in culture media. It is crucial to use a minimal concentration (e.g., <5% DMSO) and include solvent-only controls to ensure the solvent itself does not affect bacterial growth.

  • pH Adjustment: Increasing the pH can deprotonate the carboxylic acid group, forming a more soluble laurate salt. However, the antimicrobial activity of the dissociated form may differ from the undissociated acid.

  • Encapsulation Technologies: Incorporating this compound into delivery systems like liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs) can significantly improve its aqueous dispersibility and efficacy.

Q4: What are some effective synergistic combinations with this compound?

A4: The antimicrobial activity of this compound can be significantly enhanced when combined with other agents:

  • Organic Acids: Combining this compound with organic acids like acetic, lactic, or citric acid has shown synergistic bactericidal effects.

  • Antibiotics: this compound has demonstrated synergistic effects with antibiotics such as gentamicin, imipenem, and penicillin G, potentially helping to combat resistant strains like MRSA.

  • Essential Oils: Formulations combining this compound with essential oils, such as thymol, can enhance antimicrobial efficacy against foodborne pathogens like Listeria monocytogenes.

  • Other Fatty Acids: Combinations with other fatty acids, like myristic acid or palmitic acid, can yield an optimal mix for inhibiting both Gram-positive and Gram-negative bacteria.

Troubleshooting Guide

Issue 1: this compound precipitates out of the solution during the experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the temperature has decreased. This compound is a solid white powder at room temperature.

  • Solution:

    • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility at the tested concentrations.

    • Use a Carrier System: Encapsulate the this compound in a nano-formulation like a liposome or nanoemulsion. This not only solves the solubility issue but can also enhance its antimicrobial activity by facilitating fusion with the bacterial membrane.

    • Maintain Temperature: this compound is stable at normal temperatures but should be stored in a cool, dry place. If you are heating the solution to dissolve it, ensure the experimental temperature is maintained to prevent recrystallization.

Issue 2: Lower-than-expected antimicrobial activity is observed.

  • Possible Cause: Several factors can negatively impact this compound's efficacy.

  • Solution:

    • Verify pH of the Medium: The activity of this compound can be pH-dependent. Lower pH levels may increase its activity, suggesting the undissociated form is more potent. Check and buffer the pH of your test medium if necessary.

    • Check for Divalent Cations: The presence of divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺) in the culture medium can decrease the activity of this compound. Consider using a medium with a lower concentration of these ions if possible.

    • Evaluate Formulation Stability: If using a carrier system like an emulsion, ensure it is stable. Phase separation or aggregation can reduce the effective concentration of this compound available to interact with the bacteria.

    • Consider the Bacterial Strain: Remember that Gram-negative bacteria are inherently more resistant to this compound than Gram-positive bacteria. Higher concentrations or synergistic combinations may be needed for effective inhibition.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent formulation preparation or inhomogeneous distribution of this compound in the test medium.

  • Solution:

    • Standardize Formulation Protocol: For emulsions and liposomes, ensure that homogenization or sonication parameters (time, power) are precisely controlled and consistent for every batch.

    • Ensure Homogeneous Mixture: After adding the this compound stock solution to the test medium, vortex or mix thoroughly immediately before dispensing into microplates or tubes to prevent localized high concentrations or precipitation.

    • Pre-incubation Steps: When using certain testing methods, a pre-incubation of the formulation in the medium may be necessary to allow for stabilization or diffusion before inoculating with bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

BacteriumTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive25 - 156,
Propionibacterium acnesGram-positive~51 - 80,
Streptococcus mutansGram-positive>1000
Listeria monocytogenesGram-positive~40 (as derivative)
Escherichia coliGram-negative>20,000
Salmonella spp.Gram-negativeResistant at low concentrations

Note: MIC values can vary significantly based on the specific strain, testing method (broth dilution, agar diffusion), and experimental conditions.

Table 2: Effect of Formulation on this compound Efficacy Against P. acnes

Formulation TypeThis compound ConcentrationEfficacyReference
Free this compound (in 5% DMSO)~50 µg/mLNegligible bactericidal effect
Liposomal this compound (LipoLA)51 µg/mLComplete killing of bacteria,
Liposomal this compound (LipoLA)102 µg/mLComplete killing of bacteria

Experimental Protocols

1. Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for assessing antimicrobial activity.

  • Materials: 96-well microplates, sterile culture broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth), bacterial culture, this compound stock solution (dissolved in an appropriate solvent like ethanol or DMSO), sterile pipette tips, incubator.

  • Methodology:

    • Prepare Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in fresh broth to achieve a standardized concentration, typically ~5 x 10⁵ CFU/mL, by adjusting to a 0.5 McFarland turbidity standard.

    • Prepare this compound Dilutions: Create a two-fold serial dilution of the this compound stock solution directly in the 96-well plate using the culture broth. The final volume in each well should be 100 µL. Concentrations should span a wide range to identify the inhibitory point.

    • Inoculate Wells: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the this compound concentration in each well.

    • Include Controls:

      • Positive Control: A well with only culture broth and the bacterial inoculum (no this compound).

      • Negative Control: A well with only culture broth (no bacteria).

      • Solvent Control: A well with the highest concentration of the solvent used and the bacterial inoculum to ensure it has no antimicrobial effect.

    • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.

2. Protocol: Preparation of this compound-Loaded Liposomes (LipoLA)

This protocol describes a common thin-film hydration method for encapsulating this compound.

  • Materials: Phospholipids (e.g., DSPC, DMPC), cholesterol, this compound, chloroform, rotary evaporator, probe sonicator or extruder, phosphate-buffered saline (PBS).

  • Methodology:

    • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of components should be optimized for stability and encapsulation efficiency.

    • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the inner surface of the flask.

    • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

    • Size Reduction (Homogenization): To create smaller, unilamellar vesicles (SUVs) and ensure a uniform particle size, the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Using a probe sonicator.

      • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

    • Characterization: Analyze the resulting liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency. A particle size of around 120 nm is often targeted.

Visualizations

cluster_mechanism Mechanism of Action LA This compound (Medium-Chain Fatty Acid) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) LA->Membrane Targets Disruption Membrane Integration & Permeability Disruption Membrane->Disruption Causes Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Lysis Cell Lysis & Bacterial Death Leakage->Lysis

Caption: this compound's antimicrobial mechanism involves integration into and disruption of the bacterial cell membrane.

cluster_workflow Experimental Workflow: MIC Determination Prep_Culture 1. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate 3. Inoculate Wells with Bacterial Culture Prep_Culture->Inoculate Prep_Dilutions 2. Create Serial Dilutions of this compound in 96-Well Plate Prep_Dilutions->Inoculate Controls 4. Prepare Controls (Positive, Negative, Solvent) Inoculate->Controls Incubate 5. Incubate at 37°C for 18-24 hours Controls->Incubate Read 6. Read Results (Visual or Spectrophotometer) Incubate->Read Determine_MIC 7. Identify Lowest Concentration with No Visible Growth Read->Determine_MIC

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

cluster_troubleshooting Logic: Formulation Instability Troubleshooting Start Formulation is Unstable (e.g., phase separation, precipitation) Check_Sol Is this compound Fully Dissolved in Oil Phase? Start->Check_Sol Check_Ratio Are Surfactant/Lipid Ratios Optimized? Check_Sol->Check_Ratio Yes Sol_No Increase Temperature or Use Co-solvent for Initial Dissolution Check_Sol->Sol_No No Check_Energy Is Homogenization Energy (Sonication/Pressure) Sufficient? Check_Ratio->Check_Energy Yes Ratio_No Perform Optimization Study (e.g., vary surfactant conc.) Check_Ratio->Ratio_No No Energy_No Increase Homogenization Time or Power Check_Energy->Energy_No No End Stable Formulation Check_Energy->End Yes

Caption: A decision-making workflow for troubleshooting common issues with formulation stability.

References

Technical Support Center: Addressing Lauric Acid Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of lauric acid in specific cell lines.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of this compound-induced cytotoxicity in cancer cell lines?

This compound, a medium-chain fatty acid, has been shown to induce cytotoxicity in various cancer cell lines primarily through the induction of apoptosis.[1][2][3][4] This process is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress.[1] The increased ROS levels can trigger downstream signaling pathways that promote programmed cell death.

2. Which signaling pathways are implicated in this compound-induced apoptosis?

Several signaling pathways are affected by this compound treatment in cancer cells:

  • EGFR/ERK Pathway: this compound can stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK). This activation, mediated by ROS, contributes to its pro-apoptotic effects. In some colon cancer cells, this compound has been observed to downregulate EGFR expression.

  • c-Jun N-terminal Kinase (JNK) Pathway: this compound can induce the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which is involved in stress-induced apoptosis.

  • p21Cip1/WAF1 Upregulation: this compound can increase the expression of the cyclin-dependent kinase inhibitor p21Cip1/WAF1 in a p53-independent manner, contributing to cell cycle arrest and apoptosis.

  • Mitochondrial Pathway: this compound can induce a drop in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

3. Does this compound exhibit selective cytotoxicity towards cancer cells?

Some studies suggest that this compound may exhibit preferential cytotoxicity toward cancer cells, while having less of an effect on normal cells. For instance, one study noted that this compound induced apoptosis in a colon cancer cell line (Caco-2) but had a lesser effect on normal intestinal epithelial cells (IEC-6). However, more research is needed to firmly establish consistent selectivity.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: this compound Solubility and Delivery.

    • Recommendation: this compound is a fatty acid with limited solubility in aqueous media. Ensure proper solubilization, typically by dissolving it in a suitable solvent like ethanol or DMSO first and then diluting it in the culture medium. The final solvent concentration should be consistent across all treatments and controls and kept at a non-toxic level (e.g., <0.1% DMSO). It is also common to complex this compound with bovine serum albumin (BSA) to enhance its delivery to cells.

  • Possible Cause 2: Cell Density.

    • Recommendation: Ensure that cells are seeded at a consistent and optimal density for the duration of the experiment. Over-confluent or under-confluent cultures can respond differently to treatment.

  • Possible Cause 3: Passage Number.

    • Recommendation: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility.

Issue 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause 1: Cell Line Resistance.

    • Recommendation: Different cell lines exhibit varying sensitivities to this compound. Refer to the provided IC50 values (Table 1) to determine an appropriate concentration range for your specific cell line. If your cell line is not listed, consider performing a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 500 µM) to determine its sensitivity.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Recommendation: The cytotoxic effects of this compound are time-dependent. If you do not observe an effect at 24 hours, consider extending the treatment duration to 48 or 72 hours.

  • Possible Cause 3: Inactivation by Serum Components.

    • Recommendation: Components in fetal bovine serum (FBS) can bind to fatty acids and reduce their effective concentration. While serum is necessary for cell health, consider if reducing the serum concentration during treatment (if tolerated by the cells for the experimental duration) is an option, or ensure consistent serum batches.

Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Possible Cause: Different Mechanisms of Cell Death.

    • Recommendation: Assays like MTT measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity. If you suspect apoptosis, consider using an assay that specifically measures apoptotic markers, such as Annexin V staining or caspase activity assays, to confirm the mechanism of cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
SH-SY5YNeuroblastoma11.8 µMNot Specified
HepG2Hepatocellular Carcinoma56.46 µg/mL (~282 µM)48 hours
HCT-15Colon CancerDose-dependent cytotoxicity observedNot Specified
Caco-2Colon CancerSignificant apoptosis at 1 mM24 hours
SkBr3Breast CancerAntiproliferative effects at 100 µMNot Specified
IshikawaEndometrial CancerAntiproliferative effects at 100 µMNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, cell density, and media composition.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of this compound (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

ROS Detection using DCFDA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • DCFDA Staining: Towards the end of the treatment period, add DCFDA to each well at a final concentration of 10-20 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualizations

Lauric_Acid_Signaling_Pathway LA This compound ROS ↑ Reactive Oxygen Species (ROS) LA->ROS p21 ↑ p21Cip1/WAF1 LA->p21 EGFR p-EGFR ROS->EGFR cJun p-c-Jun ROS->cJun ERK p-ERK EGFR->ERK Apoptosis Apoptosis ERK->Apoptosis cJun->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well plate adhere Overnight Adhesion start->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity annexin Annexin V Staining assay->annexin Apoptosis measure Measure Signal (Absorbance/Fluorescence) mtt->measure ldh->measure annexin->measure analyze Data Analysis: Calculate % Viability / Apoptosis measure->analyze end End analyze->end

References

Technical Support Center: Optimizing Monolaurin Yield from Lauric Acid Glycerolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of monolaurin from the glycerolysis of lauric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monolaurin, offering potential causes and actionable solutions based on scientific literature.

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low Monolaurin Yield Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant molar ratio.Optimize reaction parameters. For enzymatic synthesis, ideal temperatures are often milder (e.g., 40-60°C). For chemical synthesis, temperatures around 130-175°C are common. Excess glycerol can shift the equilibrium towards monolaurin formation.[1][2]
Inefficient Catalyst: The chosen catalyst (chemical or enzymatic) may have low activity or may not be suitable for the reaction conditions. Strong acid catalysts like sulfuric acid can sometimes lead to the formation of byproducts, reducing the monolaurin yield.Select a more efficient catalyst. For chemical synthesis, p-toluenesulfonic acid (pTSA) has been shown to be effective. For enzymatic synthesis, immobilized lipases such as Novozym 435 or Lipozyme IM-20 are widely used and offer high selectivity.[1][3][4]
Mass Transfer Limitations (Enzymatic): In solvent-free systems, high viscosity can hinder the interaction between the enzyme and substrates.Use a suitable solvent (e.g., tert-butanol) to reduce viscosity and improve mass transfer. Ensure adequate stirring to create a homogenous reaction mixture.
Water Content: The presence of water can reverse the esterification reaction through hydrolysis, reducing the yield of monolaurin.Use dried reactants and consider performing the reaction under reduced pressure to continuously remove the water formed during the reaction.
High Formation of Di- and Trilaurin Inappropriate Catalyst: Strong acid catalysts can be less selective and promote the formation of di- and triglycerides.Utilize a more selective catalyst. Immobilized lipases are known for their high selectivity towards monoglyceride formation. Weaker acid catalysts or solid acid catalysts can also improve selectivity.
Incorrect Molar Ratio: A molar ratio of this compound to glycerol that is too high will favor the formation of di- and trilaurin.Use an excess of glycerol. A higher glycerol to this compound molar ratio shifts the reaction equilibrium towards the formation of monolaurin.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the further esterification of monolaurin to form di- and trilaurin.Monitor the reaction progress over time and stop the reaction when the optimal monolaurin concentration is reached.
Catalyst Deactivation (Enzymatic) High Temperature: Lipases can denature at elevated temperatures, leading to a loss of activity.Operate the reaction within the optimal temperature range for the specific lipase being used (typically 40-60°C).
Inhibitors: The presence of certain compounds in the reaction mixture can inhibit enzyme activity.Ensure the purity of reactants. If using crude glycerol, purification may be necessary to remove inhibitors.
Improper Handling and Storage: Incorrect storage conditions can lead to a loss of enzyme activity over time.Store the immobilized enzyme according to the manufacturer's instructions.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials and multiple glyceride byproducts complicates the purification process.Optimize the reaction to maximize monolaurin selectivity, which will simplify the downstream purification.
Inefficient Purification Method: The chosen purification technique may not be effective in separating monolaurin from other components.Employ appropriate purification techniques. Liquid-liquid extraction with a hydroalcoholic solution can effectively separate monolaurin from non-polar impurities. Column chromatography can also be used for high-purity isolation.

Frequently Asked Questions (FAQs)

1. What is the most critical factor affecting monolaurin yield?

The choice of catalyst is a critical factor. While chemical catalysts can be effective, they often require higher temperatures and can lead to lower selectivity. Enzymatic catalysts, particularly immobilized lipases, offer high selectivity for monolaurin under milder reaction conditions, which can significantly improve the final yield of the desired product.

2. What is the optimal molar ratio of this compound to glycerol?

An excess of glycerol is generally recommended to drive the reaction equilibrium towards the formation of monolaurin and minimize the production of di- and trilaurin. The specific optimal ratio can vary depending on the catalyst and other reaction conditions, but ratios of glycerol to this compound from 2:1 to 8:1 have been reported to be effective.

3. Is a solvent necessary for the reaction?

While the reaction can be performed in a solvent-free system, the use of a suitable solvent like tert-butanol can be advantageous, especially in enzymatic synthesis. A solvent can help to reduce the viscosity of the reaction mixture, thereby overcoming mass transfer limitations and improving the interaction between the enzyme and the substrates.

4. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition of the mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

5. How do I purify the synthesized monolaurin?

A common and effective method for purifying monolaurin is liquid-liquid extraction. The reaction mixture can be dissolved in an organic solvent and then extracted with a hydroalcoholic solution (e.g., ethanol:water 80:20). Monolaurin is more soluble in the hydroalcoholic phase, while unreacted this compound and di-/trilaurins remain in the organic phase. For higher purity, column chromatography can be employed.

Experimental Protocols

Chemical Synthesis of Monolaurin using p-Toluenesulfonic Acid (pTSA)

This protocol is based on the methodology described by Nitbani et al. (2018).

Materials:

  • This compound

  • Glycerol

  • p-Toluenesulfonic acid (pTSA)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Hydroalcoholic solution (Ethanol:Water, 80:20 v/v)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and glycerol in a 1:1 molar ratio.

  • Catalyst Addition: Add pTSA as the catalyst. The amount of catalyst can be varied (e.g., 2.5% w/w of this compound) to optimize the yield.

  • Reaction: Heat the mixture to 130°C with constant stirring under reflux for 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the pTSA catalyst. Repeat until the aqueous layer is neutral.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Perform liquid-liquid extraction using a hydroalcoholic solution (ethanol:water 80:20) and n-hexane to separate monolaurin from unreacted this compound and other byproducts. Monolaurin will preferentially partition into the hydroalcoholic phase.

    • Separate the hydroalcoholic layer and remove the solvent under reduced pressure to obtain purified monolaurin.

Enzymatic Synthesis of Monolaurin using Immobilized Lipase

This protocol is a general procedure based on studies utilizing immobilized lipases like Novozym 435 or Lipozyme IM-20.

Materials:

  • This compound

  • Glycerol

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butanol (optional, as solvent)

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • Incubator shaker or temperature-controlled water bath with stirring

  • Centrifuge or filtration setup

Procedure:

  • Substrate Preparation: Mix this compound and glycerol in the desired molar ratio (e.g., 1:2 to 1:5). If using a solvent, dissolve the reactants in tert-butanol.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with continuous agitation for a specified period (e.g., 8-24 hours).

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

  • Product Isolation: The resulting mixture contains monolaurin, unreacted substrates, and byproducts. The purification can be carried out using the same liquid-liquid extraction or column chromatography methods described in the chemical synthesis protocol.

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction conditions and their impact on monolaurin yield.

Table 1: Comparison of Chemical Catalysts for Monolaurin Synthesis

CatalystThis compound:Glycerol Molar RatioTemperature (°C)Reaction Time (h)Monolaurin Yield (%)Reference
H₂SO₄1:1130631.05
pTSA (2.5%)1:1130660.34
pTSA (5.0%)1:1130643.54
pTSA (7.5%)1:1130627.89
HPW/SBA-151:4.61753.1850

Table 2: Comparison of Enzymatic Catalysts for Monolaurin Synthesis

CatalystThis compound:Glycerol Molar RatioTemperature (°C)Reaction Time (h)Monolaurin Yield (%)Reference
Lipozyme IM-201:155645.5
Novozym 4351:5585~70 (selectivity)
Lipozyme RM IM1:4 (oil:glycerol)402431.64 (MAG)

Visualizations

Experimental Workflow for Monolaurin Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants This compound + Glycerol Reaction Glycerolysis Reaction Reactants->Reaction Catalyst Catalyst (Chemical or Enzymatic) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Liquid-Liquid Extraction) Crude_Product->Purification Pure_Monolaurin Purified Monolaurin Purification->Pure_Monolaurin Byproducts Byproducts & Unreacted Materials Purification->Byproducts Analysis Yield & Purity Analysis (GC, HPLC) Pure_Monolaurin->Analysis

General workflow for monolaurin synthesis.
Factors Influencing this compound Glycerolysis Equilibrium

reaction_equilibrium cluster_factors_forward Factors Favoring Monolaurin Formation cluster_factors_reverse Factors Favoring Reactant Formation Equilibrium This compound + Glycerol <=> Monolaurin + Water Excess_Water Presence of Water (Hydrolysis) Equilibrium->Excess_Water Shifts Left High_Temp_Deactivation High Temperature (Catalyst Deactivation) Equilibrium->High_Temp_Deactivation Decreases Rate Stoichiometric_Ratio Stoichiometric or Excess this compound Equilibrium->Stoichiometric_Ratio Favors Byproducts Excess_Glycerol Excess Glycerol Excess_Glycerol->Equilibrium Shifts Right Water_Removal Continuous Water Removal Water_Removal->Equilibrium Shifts Right Selective_Catalyst Selective Catalyst (e.g., Lipase) Selective_Catalyst->Equilibrium Increases Rate & Selectivity Optimal_Temp Optimal Temperature Optimal_Temp->Equilibrium Optimizes Rate

Key factors affecting the reaction equilibrium.

References

Validation & Comparative

Lauric Acid's Dual Impact on Cholesterol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of fatty acids on lipid profiles is critical. Lauric acid, a medium-chain saturated fatty acid predominantly found in coconut oil, presents a complex case, as it has been shown to increase both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol. This guide provides a comprehensive comparison of this compound's effects on these key cholesterol markers, supported by data from clinical trials and an examination of its proposed mechanisms of action.

Quantitative Effects on LDL and HDL Cholesterol

Clinical studies have consistently demonstrated that this compound increases total cholesterol levels, with a notable impact on both LDL and HDL fractions. The following table summarizes the quantitative data from key comparative studies.

Study (Year)Comparison DietsDurationKey Findings on LDL CholesterolKey Findings on HDL Cholesterol
de Roos et al. (2001)[1]This compound-rich vs. Trans-fatty acid-rich4 weeksNo significant change in LDL with this compound diet compared to baseline.HDL was 0.36 mmol/L higher on the this compound diet compared to the trans-fatty acid diet.
Ascherio et al. (1996)This compound-rich vs. Palmitic acid-rich vs. Oleic acid-rich6 weeksThis compound diet resulted in higher LDL compared to oleic acid, but similar to palmitic acid.This compound diet significantly increased HDL compared to both palmitic and oleic acid diets.
Denke & Grundy (1992)[2][3]This compound vs. Palmitic acid vs. Oleic acid3 weeksThis compound raised LDL cholesterol to 3.70 mmol/L, higher than oleic acid (3.31 mmol/L) but lower than palmitic acid (3.93 mmol/L).[2][3]No significant differences in HDL cholesterol were observed between the diets.
Ng et al. (1991)Lauric + Myristic acids vs. Palmitic acid4 weeksThe lauric and myristic acid combination led to an 11% higher LDL concentration compared to the palmitic acid diet.The lauric and myristic acid diet resulted in a modest, non-significant increase in HDL.

Experimental Protocols

The findings presented above are derived from controlled clinical trials with specific methodologies. Understanding these protocols is essential for interpreting the data accurately.

de Roos et al. (2001):

  • Design: Randomized crossover design.

  • Participants: 32 healthy men and women.

  • Dietary Intervention: Two 4-week dietary periods. One diet was rich in this compound (from a special margarine), contributing to 22.9% of energy from saturated fats. The other diet was rich in trans-fatty acids (from partially hydrogenated soybean oil), providing 9.2% of energy from trans fats and 12.9% from saturated fats.

  • Blood Analysis: Serum lipoprotein levels were measured at the end of each dietary period.

Ascherio et al. (1996):

  • Design: Randomized crossover design.

  • Participants: Healthy normocholesterolemic adults.

  • Dietary Intervention: Three 6-week dietary periods. Diets were enriched with this compound, palmitic acid, or oleic acid. The fatty acid compositions of the diets were carefully controlled.

  • Blood Analysis: Plasma lipid and lipoprotein concentrations were determined after each dietary phase.

Denke & Grundy (1992):

  • Design: Metabolic-diet study with a randomized crossover design.

  • Participants: 14 men.

  • Dietary Intervention: Three 3-week periods of consuming liquid-formula diets. The diets were high in this compound, palmitic acid, or oleic acid.

  • Blood Analysis: Plasma lipid and lipoprotein concentrations were measured at the end of each dietary period.

Ng et al. (1991):

  • Design: Double-blind, crossover study.

  • Participants: 17 normocholesterolemic male volunteers.

  • Dietary Intervention: Two 4-week dietary periods where 5% of energy was exchanged between palmitic acid and a combination of lauric and myristic acids.

  • Blood Analysis: Serum lipid and lipoprotein levels were analyzed at the end of each diet period.

Signaling Pathways and Mechanisms

The precise molecular mechanisms by which this compound influences cholesterol levels are still under investigation. However, current research points to its interaction with key regulators of cholesterol homeostasis.

LauricAcid_Cholesterol_Pathway This compound This compound HDL Cholesterol_out HDL Cholesterol This compound->HDL Cholesterol_out Increased Production (Mechanism less clear) LDL Cholesterol_out LDL Cholesterol Cholesterol Cholesterol Cholesterol->LDL Cholesterol_out VLDL Assembly & Conversion to LDL Internalization Internalization Internalization->Cholesterol Release

One of the primary proposed mechanisms involves the regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. Some in silico and in vivo animal studies suggest that this compound may inhibit the activity of HMG-CoA reductase, which would theoretically lead to decreased cholesterol production.

Conversely, other studies, particularly in monkeys, have indicated that diets rich in lauric and myristic acids can down-regulate the activity of the LDL receptor. A reduction in LDL receptor activity would lead to decreased clearance of LDL cholesterol from the bloodstream, thereby increasing its concentration.

The effect of this compound on HDL cholesterol is less well-defined at the molecular level. It is hypothesized that this compound may increase the production of apolipoproteins A-I and A-II, the primary protein components of HDL, leading to higher circulating levels of HDL.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effects of this compound on cholesterol levels.

Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase Participant Screening Participant Screening Baseline Measurements Baseline Measurements Participant Screening->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Diet A (this compound) Diet A (this compound) Randomization->Diet A (this compound) Diet B (Control) Diet B (Control) Randomization->Diet B (Control) Blood Sample Collection Blood Sample Collection Diet A (this compound)->Blood Sample Collection End of Period 1 Diet B (Control)->Blood Sample Collection End of Period 1 Washout Period Washout Period Diet B (this compound) Diet B (this compound) Washout Period->Diet B (this compound) Group 1 Diet A (Control) Diet A (Control) Washout Period->Diet A (Control) Group 2 Blood Sample Collection->Washout Period Crossover Design Lipid Profile Analysis Lipid Profile Analysis Blood Sample Collection->Lipid Profile Analysis Statistical Analysis Statistical Analysis Lipid Profile Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Blood Sample Collection_2 Blood Sample Collection Diet B (this compound)->Blood Sample Collection_2 End of Period 2 Diet A (Control)->Blood Sample Collection_2 End of Period 2 Blood Sample Collection_2->Lipid Profile Analysis

References

A Head-to-Head Comparison: Cross-Validation of HPLC and GC-FID Methods for Lauric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lauric acid is critical across various applications, from pharmaceutical formulations to nutritional analysis. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for HPLC and GC-FID methods in the analysis of this compound, based on published experimental data.

Validation Parameter HPLC-ELSD GC-FID Reference
Linearity (R²) 0.9971≥ 0.9995[1]
Limit of Detection (LOD) ≤ 0.421 mg/mL≤ 0.033 mg/mL[1]
Limit of Quantitation (LOQ) 1.277 mg/mL0.099 mg/mL[1]
Precision (%RSD) Not explicitly stated for this compound< 2% (Interday and Intraday)[2]

Table 1: Comparison of Method Validation Parameters for this compound Analysis.

Method Characteristic HPLC GC-FID Reference
Derivatization Not always requiredGenerally required (e.g., FAMEs)[3]
Typical Run Time Can be faster than GCCan have longer run times
Separation of Isomers Superior for geometric isomersLess effective for geometric isomers
Analyte Volatility Suitable for less volatile compoundsLimited to thermally stable and volatile compounds

Table 2: General Methodological Comparison.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC-ELSD and GC-FID.

HPLC-ELSD Method for this compound Analysis

This method is suitable for the direct analysis of this compound without derivatization.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in an appropriate solvent, such as methanol, to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A mixed-mode Newcrom BH column (4.6 x 150 mm, 5 µm) is a suitable choice.

    • Mobile Phase: A gradient elution using a mixture of water, acetonitrile (MeCN), and a buffer like ammonium formate.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • An Evaporative Light Scattering Detector (ELSD) is used for detection.

    • Detector parameters, such as nebulizer temperature and gas flow, should be optimized for the specific analysis.

GC-FID Method for this compound Analysis

This method typically requires derivatization of this compound to its more volatile methyl ester (this compound methyl ester or FAME).

  • Sample Preparation (Derivatization):

    • Esterification: A common method involves transesterification using a reagent like 0.5 M sodium methoxide in anhydrous methanol. The reaction mixture is heated, neutralized, and the resulting FAMEs are extracted with a nonpolar solvent like hexane.

    • The final extract is diluted to a suitable concentration for GC analysis.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness), is commonly used for FAME analysis.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.89 mL/min).

    • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

    • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. For example, an initial temperature of 100°C, ramped to 150°C, then to 220°C, and finally to 230°C.

    • Injection Volume: 1 µL in split mode.

  • Detection:

    • A Flame Ionization Detector (FID) is used for the detection of the eluted FAMEs.

Experimental Workflow

The following diagram illustrates the typical experimental workflows for the analysis of this compound by HPLC and GC-FID.

G cluster_0 HPLC Workflow cluster_1 GC-FID Workflow HPLC_SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC-ELSD Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Acquisition & Analysis HPLC_Analysis->HPLC_Data GC_SamplePrep Sample Preparation (Derivatization to FAMEs) GC_Analysis GC-FID Analysis GC_SamplePrep->GC_Analysis GC_Data Data Acquisition & Analysis GC_Analysis->GC_Data Start Sample Start->HPLC_SamplePrep Start->GC_SamplePrep

Caption: Comparative experimental workflows for this compound analysis by HPLC and GC-FID.

Conclusion

Both HPLC and GC-FID are robust methods for the quantification of this compound, each with its own set of advantages and disadvantages.

  • GC-FID demonstrates superior sensitivity with a lower limit of detection and quantification for this compound. It also exhibits excellent linearity. However, the requirement for derivatization adds an extra step to the sample preparation process.

  • HPLC-ELSD offers the advantage of direct analysis without the need for derivatization, potentially simplifying the workflow. While its sensitivity for this compound may be lower than that of GC-FID, it provides a viable alternative, particularly when derivatization is undesirable or when analyzing less volatile related compounds. Furthermore, HPLC can offer better resolution for certain isomers.

The choice between HPLC and GC-FID will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the need for derivatization. For high-sensitivity quantification of this compound, GC-FID is the more suitable method. For simpler sample preparation workflows and the analysis of a broader range of related compounds with varying volatilities, HPLC-ELSD presents a compelling option.

References

Lauric Acid as a Biomarker for Specific Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lauric acid's performance as a biomarker for specific metabolic disorders, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, for which it holds significant diagnostic potential. We will also explore its role in Non-Alcoholic Fatty Liver Disease (NAFLD) to contrast its function as a metabolic modulator versus a validated biomarker. This comparison is supported by experimental data and detailed methodologies to aid in research and drug development.

This compound as a Validated Biomarker: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids for energy. This can lead to serious health complications, particularly during periods of fasting or illness.

Comparative Performance of Biomarkers for MCAD Deficiency

Elevated levels of dodecanoic acid (this compound) in the blood have been identified as a highly specific and sensitive marker for predicting MCAD deficiency.[1] The primary established biomarker used in newborn screening for MCAD deficiency is octanoylcarnitine (C8). While both are effective, they represent different aspects of the metabolic disruption. This compound is a direct substrate that accumulates due to the enzyme deficiency, whereas octanoylcarnitine is a downstream metabolite.

BiomarkerClassMethod of DetectionKey AdvantagesConsiderations
This compound (Dodecanoic Acid) Free Fatty AcidGas Chromatography-Mass Spectrometry (GC-MS)Highly specific and sensitive for MCAD deficiency.[1] Directly reflects the metabolic block.Not the primary marker in current newborn screening panels.
Octanoylcarnitine (C8) AcylcarnitineTandem Mass Spectrometry (MS/MS)Primary biomarker in newborn screening for MCAD deficiency.[2][3] High-throughput analysis is well-established.Can be elevated in other conditions or due to diet, requiring confirmatory testing.[4]
Hexanoylcarnitine (C6), Decanoylcarnitine (C10) AcylcarnitineTandem Mass Spectrometry (MS/MS)Supportive biomarkers for MCAD deficiency.Less specific than C8.
C8/C10 and C8/C2 Ratios Acylcarnitine RatiosTandem Mass Spectrometry (MS/MS)Increase diagnostic specificity.Dependent on the accuracy of individual acylcarnitine measurements.

Experimental Protocols

Quantification of this compound in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the quantitative analysis of this compound in whole blood samples.

1. Sample Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • To a 100 µL aliquot of whole blood, add an internal standard (e.g., deuterated this compound).

  • Lyse the cells by adding two volumes of methanol.

  • Acidify the mixture to a final concentration of 25 mM HCl.

2. Extraction:

  • Perform a liquid-liquid extraction by adding iso-octane to the sample.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the upper organic layer containing the fatty acids to a new tube.

  • Repeat the extraction step to ensure complete recovery.

3. Derivatization:

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes.

4. GC-MS Analysis:

  • Reconstitute the derivatized sample in iso-octane.

  • Inject 1 µL of the sample into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-1) for separation.

  • The mass spectrometer is operated in the electron-capture negative-ion (ECNI) mode for high sensitivity.

  • Quantify the this compound PFB ester by selected ion monitoring (SIM) of its characteristic ions relative to the internal standard.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis WholeBlood Whole Blood Sample InternalStandard Add Internal Standard (Deuterated this compound) WholeBlood->InternalStandard Lysis Cell Lysis (Methanol) InternalStandard->Lysis Acidification Acidification (HCl) Lysis->Acidification Extraction1 Liquid-Liquid Extraction (iso-octane) Acidification->Extraction1 Centrifugation Centrifugation Extraction1->Centrifugation CollectOrganic Collect Organic Layer Centrifugation->CollectOrganic Extraction2 Repeat Extraction CollectOrganic->Extraction2 Evaporation Evaporate Solvent Extraction2->Evaporation DerivatizationStep Add Derivatizing Agents (PFB-Br, DIPEA) Evaporation->DerivatizationStep Incubation Incubate at Room Temp DerivatizationStep->Incubation Reconstitution Reconstitute in iso-octane Incubation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Workflow for this compound Quantification by GC-MS.

This compound in Other Metabolic Disorders: Non-Alcoholic Fatty Liver Disease (NAFLD)

In contrast to its role as a direct biomarker in MCAD deficiency, this compound's involvement in NAFLD is more as a metabolic modulator with therapeutic potential. NAFLD is characterized by the accumulation of fat in the liver, which can progress to inflammation and liver damage.

Studies have shown that this compound can ameliorate the effects of NAFLD in animal models. It has been observed to improve serum levels of triglycerides, cholesterol, glucose, and insulin. Furthermore, this compound treatment has been associated with a reduction in oxidative stress and inflammation in the liver.

However, this compound is not considered a primary biomarker for the diagnosis or staging of NAFLD. Established clinical biomarkers for NAFLD include liver enzymes (ALT, AST), imaging techniques (ultrasound, MRI), and liver biopsy.

This compound's Metabolic Influence in the Liver: The PPARα Signaling Pathway

This compound has been shown to act as a natural ligand for the peroxisome proliferator-activated receptor-alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of fatty acid oxidation. Activation of PPARα by this compound leads to the upregulation of genes involved in the breakdown of fatty acids, thereby potentially reducing fat accumulation in the liver.

cluster_nucleus Nucleus LauricAcid This compound PPARa PPARα LauricAcid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes activates transcription of FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation leads to

References

A Comparative Analysis of Lauric and Oleic Acid on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Comparison of Two Prevalent Fatty Acids

The integrity of the skin barrier, primarily governed by the stratum corneum, is paramount for maintaining cutaneous homeostasis and protecting against external insults. Fatty acids are integral components of the skin's lipid matrix and are widely utilized in topical formulations. This guide provides a detailed comparative study of two such fatty acids, lauric acid and oleic acid, on skin barrier function. While both are lipids, their effects on the skin's protective layer are markedly different, with significant implications for dermatological research and product development.

Executive Summary

This compound, a saturated fatty acid, is generally demonstrated to be beneficial to the skin barrier. It exhibits antimicrobial properties, particularly against Propionibacterium acnes (now Cutibacterium acnes), and possesses anti-inflammatory effects. Studies suggest it reinforces the skin's natural lipid barrier, thereby reducing transepidermal water loss (TEWL) and improving hydration.

Conversely, oleic acid, a monounsaturated fatty acid, is well-documented as a skin penetration enhancer. Its mechanism of action involves fluidizing the stratum corneum lipids, which disrupts the barrier's integrity. This disruption leads to an increase in TEWL and can induce a mild inflammatory response, making it a double-edged sword in dermatological applications.

Data Presentation: this compound vs. Oleic Acid

The following tables summarize the quantitative data on the effects of this compound and oleic acid on key parameters of skin barrier function.

ParameterThis compoundOleic AcidSource
Transepidermal Water Loss (TEWL) Maintained constant TEWL in a study with Laurus novocanariensis oil (high in this compound).[1][2]Caused a higher increase in TEWL compared to solvent alone after 24 hours of application.[3][1][3]
Antimicrobial Activity (against P. acnes) Minimal Inhibitory Concentration (MIC) >15 times lower than Benzoyl Peroxide.Not a primary antimicrobial agent against P. acnes.
Anti-inflammatory Effect Inhibits NF-κB activation and phosphorylation of MAP kinases. Reduces production of pro-inflammatory cytokines like IL-6 and TNF-α.Can induce mild skin irritation and inflammatory responses.
Mechanism on Stratum Corneum Reinforces the lipid barrier.Fluidizes and disorders stratum corneum lipids, creating fluid domains.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized in a room with controlled temperature (21±1°C) and relative humidity (50±5%) for at least 30 minutes prior to measurement.

  • Measurement Sites: Test sites are marked on the volar forearm, avoiding any visible skin imperfections.

  • Instrumentation: A Tewameter® (or similar evaporimeter) is used for measurements. The probe is placed gently on the skin surface, ensuring no additional pressure is applied.

  • Data Acquisition: The instrument records the water vapor flux in g/m²/h. Measurements are taken until a stable reading is obtained (typically over 30-60 seconds).

  • Procedure for Fatty Acid Application:

    • Baseline TEWL is measured at all test sites.

    • A standardized amount (e.g., 150 μL/cm²) of the test substance (e.g., 0.75% oleic acid in a solvent) is applied to the designated site. A control site receives the solvent alone.

    • The application site is often occluded for a specified period (e.g., 24 hours).

    • After the application period, the substance is removed, and TEWL is measured at specified time points to assess the effect and its reversibility.

Assessment of Stratum Corneum (SC) Integrity via Tape Stripping

Objective: To sequentially remove layers of the stratum corneum to analyze its composition or the penetration of a topically applied substance.

Protocol:

  • Tape Selection: Standardized adhesive tapes (e.g., D-Squame®) are used.

  • Application Site: A defined area on the skin (e.g., volar forearm) is selected.

  • Stripping Procedure:

    • A single piece of adhesive tape is firmly applied to the skin and pressed down with a standardized pressure (e.g., using a D-Squame® pressure applicator) for a set duration (e.g., 5 seconds).

    • The tape is then removed in a swift, consistent motion.

    • This process is repeated a predetermined number of times (e.g., 10-20 strips) on the same site.

  • Sample Analysis: The removed corneocytes on the tape strips can be quantified (e.g., by protein analysis) to normalize the amount of SC removed. The strips can also be analyzed for the presence of the applied substance to determine its penetration profile.

In Vitro Anti-inflammatory Assay in Keratinocytes

Objective: To assess the potential of lauric and oleic acid to modulate the production of pro-inflammatory cytokines in skin cells.

Protocol:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media until they reach a suitable confluency.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or UVB radiation, to induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

  • Treatment: The stimulated cells are then treated with different concentrations of this compound or oleic acid. A control group receives no fatty acid treatment.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The levels of cytokines in the fatty acid-treated groups are compared to the stimulated control group to determine the anti-inflammatory or pro-inflammatory effects.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lauric_Acid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., P. acnes) cluster_cell Keratinocyte Stimulus Stimulus TLR2 TLR2 Stimulus->TLR2 Activates IKK IKK TLR2->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB (p50/p65) Nucleus Nucleus NF-κB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-6, TNF-α) Nucleus->Cytokine_Genes Activates Transcription Inflammation Inflammation Cytokine_Genes->Inflammation Leads to Lauric_Acid This compound Lauric_Acid->IKK Inhibits Lauric_Acid->NF-κB Inhibits Translocation

Caption: this compound's anti-inflammatory signaling pathway.

Oleic_Acid_Barrier_Disruption cluster_SC Stratum Corneum cluster_consequence Consequences Oleic_Acid Oleic Acid Lipid_Bilayer Organized Lipid Bilayer Oleic_Acid->Lipid_Bilayer Interacts with Disordered_Lipids Disordered Lipid Bilayer (Fluidized) Lipid_Bilayer->Disordered_Lipids Induces Increased_Permeability Increased Permeability Disordered_Lipids->Increased_Permeability Leads to Irritation Skin Irritation Disordered_Lipids->Irritation Can cause Increased_TEWL Increased TEWL Increased_Permeability->Increased_TEWL Causes

Caption: Oleic acid's mechanism of skin barrier disruption.

TEWL_Workflow Start Start Acclimatization Subject Acclimatization (30 min) Start->Acclimatization Baseline Measure Baseline TEWL Acclimatization->Baseline Application Apply Test Substance (this compound, Oleic Acid, Control) Baseline->Application Incubation Incubation Period (e.g., 24 hours) Application->Incubation Removal Remove Test Substance Incubation->Removal Post_Measurement Measure TEWL at Defined Time Points Removal->Post_Measurement Analysis Data Analysis and Comparison Post_Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for TEWL measurement.

Conclusion

The evidence presented in this guide underscores the contrasting effects of this compound and oleic acid on skin barrier function. This compound emerges as a barrier-fortifying agent with added antimicrobial and anti-inflammatory benefits, making it a promising ingredient for formulations aimed at improving skin health, particularly in conditions like acne and dry skin.

In contrast, while oleic acid's ability to disrupt the stratum corneum is advantageous for enhancing the penetration of therapeutic agents in transdermal drug delivery systems, this very property renders it detrimental to the skin's natural barrier integrity. Its use in skincare formulations intended for daily use should be carefully considered, as it may compromise barrier function and lead to increased water loss and irritation.

For researchers and drug development professionals, a thorough understanding of these differential effects is crucial for the rational design of topical products that are both safe and effective. Further research focusing on the specific molecular interactions of these fatty acids with skin lipids and cellular pathways will continue to refine their application in dermatology.

References

Unlocking Antibiotic Synergy: A Guide to Lauric Acid's Potentiation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the synergistic effects of lauric acid with common antibiotics, supported by experimental data and detailed methodologies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of combination therapies, where existing antibiotics are paired with non-antibiotic compounds that enhance their efficacy. This compound, a medium-chain fatty acid naturally found in sources like coconut oil, has emerged as a potent synergistic agent. This guide provides a comprehensive overview of the synergistic effects of this compound with common antibiotics, presenting key experimental data, detailed protocols, and insights into the underlying mechanisms of action.

Data Presentation: Synergistic Activity of this compound with Antibiotics against MRSA

The following table summarizes the synergistic effects of this compound in combination with gentamicin and imipenem against Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard method. The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic interaction, with an index of ≤ 0.5 indicating synergy.

AntibioticBacterial StrainThis compound Concentration (µg/mL)FIC Index RangeInterpretationReference
GentamicinMRSA (clinical isolates)Not specified in abstract0.25 - 0.31Synergy[1][2]Kitahara et al., 2006[1][2]
ImipenemMRSA (clinical isolates)Not specified in abstract0.13 - 0.25Synergy[1]Kitahara et al., 2006

Note: While the specific MIC values of the antibiotics alone and in combination were not available in the abstracts reviewed, the FIC indices clearly demonstrate a synergistic relationship.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a selected antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of the antibiotic horizontally (e.g., across columns 1-10).

    • Prepare serial twofold dilutions of this compound vertically (e.g., down rows A-G).

    • Column 11 should contain only antibiotic dilutions (for antibiotic-alone MIC).

    • Row H should contain only this compound dilutions (for this compound-alone MIC).

    • Well H12 should contain only broth and inoculum as a growth control.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • FIC Index = FIC of this compound + FIC of Antibiotic

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 1: Additive

      • 1 < FIC Index ≤ 4: Indifference

      • FIC Index > 4: Antagonism

Time-Kill Curve Assay

The time-kill curve assay provides information on the pharmacodynamic interaction between antimicrobial agents over time.

Objective: To assess the rate and extent of bacterial killing by this compound, an antibiotic, and their combination over a specific period.

Materials:

  • This compound and antibiotic at desired concentrations (e.g., 1/8x MIC as used by Kitahara et al.)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare tubes containing:

    • Growth control (no antimicrobial agent)

    • This compound alone

    • Antibiotic alone

    • This compound and antibiotic in combination

  • Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. In the study by Kitahara et al., the combination of this compound and gentamicin or imipenem at one-eighth of their MICs produced a bacteriostatic effect.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay cluster_results Results Interpretation prep_la This compound Stock cb_setup Prepare Serial Dilutions in 96-well Plate prep_la->cb_setup tk_setup Prepare Test Conditions (Control, LA, Abx, Combo) prep_la->tk_setup prep_abx Antibiotic Stock prep_abx->cb_setup prep_abx->tk_setup prep_bac Bacterial Inoculum cb_inoc Inoculate with Bacteria prep_bac->cb_inoc tk_inoc Inoculate with Bacteria prep_bac->tk_inoc cb_setup->cb_inoc cb_incub Incubate 18-24h cb_inoc->cb_incub cb_read Determine MICs cb_incub->cb_read cb_calc Calculate FIC Index cb_read->cb_calc result_synergy Synergy result_additive Additive result_indifference Indifference result_antagonism Antagonism tk_setup->tk_inoc tk_incub Incubate and Sample at Time Points tk_inoc->tk_incub tk_plate Plate for Viable Counts tk_incub->tk_plate tk_plot Plot Log10 CFU/mL vs. Time tk_plate->tk_plot result_bacteriostatic Bacteriostatic result_bactericidal Bactericidal

Caption: Experimental workflow for assessing antibiotic synergy.

Mechanism of Action

The primary synergistic mechanism of this compound is believed to be the disruption of the bacterial cell membrane.

Mechanism_of_Action cluster_lauric_acid This compound cluster_bacterial_cell Bacterial Cell cluster_antibiotic Antibiotic la This compound membrane Cell Membrane la->membrane Intercalates and Disrupts mura MurA Enzyme (Cell Wall Synthesis) la->mura Potential Inhibition (in silico) permeability Increased Permeability membrane->permeability pmf Disruption of Proton Motive Force membrane->pmf etc Interference with Electron Transport Chain membrane->etc lysis Cell Lysis permeability->lysis abx_entry Enhanced Antibiotic Entry permeability->abx_entry pmf->lysis etc->lysis abx_entry->lysis Increased Intracellular Concentration abx Antibiotic

Caption: Proposed mechanisms of this compound's synergistic action.

This compound's amphipathic nature allows it to insert into the bacterial cell membrane, leading to a cascade of disruptive events:

  • Increased Membrane Permeability: The integration of this compound disrupts the lipid bilayer, making the membrane more permeable. This allows for the leakage of essential intracellular components and facilitates the entry of antibiotics that might otherwise be expelled or have limited access to their intracellular targets.

  • Disruption of Proton Motive Force: The proton motive force is crucial for ATP synthesis and other essential cellular processes. By disrupting the membrane integrity, this compound can dissipate this proton gradient.

  • Interference with Electron Transport Chain: this compound may also interfere with the function of proteins involved in the electron transport chain, further compromising the cell's energy production.

A secondary, less established mechanism, suggested by in silico studies, is the potential inhibition of the MurA enzyme. This enzyme is a key component in the biosynthesis of peptidoglycan, a critical structural element of the bacterial cell wall. Inhibition of MurA would weaken the cell wall, making the bacterium more susceptible to other stressors, including the action of antibiotics.

Conclusion

The available evidence strongly supports the synergistic potential of this compound in combination with common antibiotics, particularly against challenging pathogens like MRSA. Its primary mechanism of disrupting the bacterial cell membrane enhances the efficacy of conventional antibiotics, offering a promising avenue for the development of novel combination therapies. Further research is warranted to fully elucidate the quantitative aspects of this synergy against a broader range of bacteria and antibiotics and to explore the clinical potential of this compound as an antibiotic adjuvant. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against antibiotic resistance.

References

Unraveling the Differential Impact of Lauric Acid on Gene Expression Compared to Other Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals reveals the distinct molecular signatures of lauric acid in contrast to other saturated fatty acids like palmitic, myristic, and stearic acids. This guide synthesizes experimental data on their differential effects on inflammatory and lipogenic gene expression, providing insights into their underlying signaling pathways.

Saturated fatty acids (SFAs), long considered a homogeneous group in dietary guidance, are now understood to elicit diverse biological responses at the molecular level. Their impact on cellular signaling and gene expression varies significantly depending on their chain length. This report provides a detailed comparison of the effects of this compound (C12), a medium-chain fatty acid, with those of the long-chain saturated fatty acids myristic acid (C14), palmitic acid (C16), and stearic acid (C18) on the expression of key genes involved in inflammation and lipid metabolism.

Comparative Analysis of Gene Expression

The differential impact of this compound and other SFAs on gene expression is most pronounced in the realms of inflammation and lipid biosynthesis. Quantitative data from various studies are summarized below, highlighting the unique profile of this compound.

Inflammatory Gene Expression

In the context of inflammation, this compound generally exhibits a less pro-inflammatory profile compared to its long-chain counterparts, particularly palmitic and stearic acid.

GeneCell Type/ModelThis compound (C12)Myristic Acid (C14)Palmitic Acid (C16)Stearic Acid (C18)Citation(s)
IL-6 Human Primary MyotubesNo significant changeData not available~11-fold increaseData not available[1]
THP-1 MonocytesIncreaseData not availableIncrease~10-fold increase[2]
IL-1β THP-1 MonocytesIncreaseData not availableIncrease>30-fold increase[2]
TNF-α THP-1 MonocytesNo significant changeData not availableIncreaseIncrease[2]
Mouse MacrophagesData not availableData not availableIncreaseIncrease[3]
COX-2 Mouse Bone Marrow-Derived MacrophagesIncreaseData not availableData not availableData not available

Table 1: Comparative effects of saturated fatty acids on inflammatory gene expression. Fold changes are approximate and represent the reported effects in the cited studies. "Data not available" indicates that no direct comparative quantitative data was found in the literature search.

Lipogenic Gene Expression

Saturated fatty acids are known to influence the expression of genes involved in de novo lipogenesis, primarily through the master regulator SREBP-1c. While quantitative comparative data is limited, studies indicate that diets rich in saturated fats can increase the expression of SREBP-1c and its downstream targets.

GeneTissue/Cell TypeThis compound (C12)Myristic Acid (C14)Palmitic Acid (C16)Stearic Acid (C18)Citation(s)
SREBP-1c Rodent LiverIncrease (dietary)Increase (dietary)Increase (activates)Increase (postprandial)
FAS Rodent LiverIncrease (dietary)Increase (dietary)Increase (SREBP-1c target)Increase (SREBP-1c target)
ACC Rodent LiverIncrease (dietary)Increase (dietary)Increase (SREBP-1c target)Increase (SREBP-1c target)
SCD1 Rodent LiverIncrease (dietary)Increase (dietary)Increase (SREBP-1c target)Increase (SREBP-1c target)

Table 2: General effects of saturated fatty acids on lipogenic gene expression. The effects are largely inferred from dietary studies and the known function of the SREBP-1c pathway.

Key Signaling Pathways

The differential effects of this compound and other saturated fatty acids on gene expression are orchestrated by distinct signaling pathways.

Inflammatory Signaling via Toll-Like Receptors (TLRs)

Saturated fatty acids can act as ligands for Toll-like receptors (TLRs), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes. This compound has been shown to activate NF-κB through TLR2 heterodimers (TLR2/1 and TLR2/6), while longer-chain SFAs like palmitic acid can activate both TLR2 and TLR4.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TLR2_1 TLR2/1 This compound->TLR2_1 Binds TLR2_6 TLR2/6 This compound->TLR2_6 Binds Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 Binds MyD88 MyD88 TLR2_1->MyD88 Recruit TLR2_6->MyD88 Recruit TLR4->MyD88 Recruit IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB (p65/p50) IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocates IkB IκB Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation NFkB_IkB->NFkB_p65 NFkB_IkB->IkB DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription

TLR-mediated inflammatory signaling cascade activated by saturated fatty acids.
Lipogenic Signaling via SREBP-1c

The Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid synthesis. In response to nutritional cues like insulin, SREBP-1c is processed and translocates to the nucleus to activate the transcription of lipogenic genes. Saturated fatty acids can influence this pathway at multiple levels.

SREBP1c_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP1c_pre Precursor SREBP-1c SCAP SCAP SREBP1c_pre->SCAP Binds S1P S1P SREBP1c_pre->S1P Transport to Golgi INSIG INSIG SCAP->INSIG Binds S2P S2P S1P->S2P Cleavage 1 nSREBP1c Mature SREBP-1c S2P->nSREBP1c Cleavage 2 & Release DNA DNA nSREBP1c->DNA Binds to SRE Lipogenic_Genes Lipogenic Genes (FAS, ACC, SCD1) DNA->Lipogenic_Genes Transcription Insulin Insulin Insulin->SREBP1c_pre Upregulates expression Saturated Fatty Acids Saturated Fatty Acids (e.g., Palmitic Acid) Saturated Fatty Acids->SREBP1c_pre Increase expression (dietary)

Simplified overview of the SREBP-1c signaling pathway for lipogenesis.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and other saturated fatty acids on gene expression.

Cell Culture and Fatty Acid Treatment for Inflammatory Gene Expression Analysis
  • Cell Lines:

    • THP-1 Human Monocytic Leukemia Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with 100-200 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Human Primary Myotubes: Primary human myoblasts are cultured in skeletal muscle cell growth medium and induced to differentiate into myotubes by switching to a low-serum differentiation medium for 5-7 days.

  • Fatty Acid Preparation and Treatment:

    • Saturated fatty acids (lauric, myristic, palmitic, stearic acid) are dissolved in ethanol or DMSO to create a stock solution.

    • The stock solution is then complexed with fatty acid-free bovine serum albumin (BSA) in a serum-free culture medium to a final concentration (e.g., 500 µM) and a specific molar ratio of fatty acid to BSA (e.g., 5:1).

    • Cells are incubated with the fatty acid-BSA complex for a specified duration (e.g., 4, 12, or 24 hours) prior to gene expression analysis. Control cells are treated with BSA vehicle alone.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

  • qPCR Reaction: qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay.

    • Reaction Mixture: A typical reaction includes cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA), and a qPCR master mix.

    • Thermal Cycling: The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then expressed as a fold change relative to the control group.

qPCR_Workflow start Fatty Acid-Treated Cells rna_isolation Total RNA Isolation start->rna_isolation cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_isolation->cDNA_synthesis qPCR Quantitative Real-Time PCR cDNA_synthesis->qPCR data_analysis Data Analysis (2-ΔΔCt Method) qPCR->data_analysis end Relative Gene Expression (Fold Change) data_analysis->end

General workflow for quantitative gene expression analysis using qPCR.

Conclusion

The available evidence clearly indicates that this compound possesses a distinct gene expression signature compared to long-chain saturated fatty acids. Its attenuated pro-inflammatory effects, particularly in comparison to palmitic and stearic acid, suggest a potentially more favorable metabolic profile. However, further research with direct, quantitative comparisons across a wider range of cell types and gene targets is necessary to fully elucidate the differential impacts of these fatty acids. The experimental protocols and signaling pathway diagrams provided herein offer a framework for future investigations in this critical area of nutritional science and drug development.

References

Safety Operating Guide

Proper Disposal of Lauric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of lauric acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with safety regulations and environmental protection standards.

Immediate Safety and Handling Precautions

This compound, while readily biodegradable, poses certain health and environmental risks that necessitate careful handling and disposal.[1][2] It is classified as a substance that can cause serious eye damage and is toxic to aquatic life.[3][4][5] Therefore, preventing its release into the environment is paramount.

When handling this compound, always wear appropriate personal protective equipment (PPE), including protective gloves and eye protection. In case of a spill, immediately clean up the area to prevent contamination. For solid this compound, sweep up the material and place it in a sealed container for disposal. If the spill is in liquid form, allow it to solidify before shoveling it into a container. Ensure the spill site is well-ventilated and wash the area after the material has been collected.

Quantitative Data Summary

The following table summarizes key quantitative data related to the ecological impact of this compound, underscoring the importance of proper disposal.

ParameterValueSpeciesTest GuidelineReference
Toxicity to Fish (LC50, 96h) 5 mg/LOryzias latipesOECD 203
Toxicity to Aquatic Invertebrates (EC50, 48h) 3.6 mg/LDaphnia magnaOECD 202
Toxicity to Algae (EC50, 72h) >7.6 mg/L (growth rate)Pseudokirchneriella subcapitataOECD 201
Biodegradability Readily biodegradable

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is as follows:

  • Waste Characterization: The waste generator is responsible for determining if the this compound waste is classified as hazardous according to local, regional, and national regulations.

  • Containerization: Place the waste this compound in a suitable, closed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste. This is the universally recommended method of disposal.

  • Empty Containers: Dispose of empty containers as unused product, following the same professional disposal route. Do not dispose of this compound or its containers in household garbage.

  • Spill Residue: Any materials used to clean up a this compound spill should also be placed in a sealed container and disposed of through a licensed waste disposal service.

  • Documentation: Maintain records of all waste disposal activities as required by your institution and local regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Lauric_Acid_Disposal_Workflow cluster_prep Preparation & Collection cluster_assessment Assessment & Segregation cluster_disposal Disposal Procedure cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Place in a Labeled, Sealed Container B->C D Is the waste contaminated with other chemicals? C->D E Segregate from incompatible materials D->E No F Consult SDS for Contaminant Disposal D->F Yes G Store in a Cool, Dry, Well-Ventilated Area E->G H Contact Licensed Waste Disposal Service F->H G->H I Arrange for Pickup and Proper Disposal H->I J Maintain Disposal Records I->J K Spill Occurs L Sweep up solid / Allow liquid to solidify K->L M Place in Sealed Container for Disposal L->M M->H

This compound Disposal Workflow

This workflow emphasizes the critical steps from waste identification and collection to final disposal through a licensed service, including a separate protocol for spill management. Adherence to these procedures will ensure the safety of laboratory personnel and the protection of the environment.

References

Essential Safety and Operational Guide for Handling Lauric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use of lauric acid in a laboratory setting, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent direct contact and ensure personal safety. The recommended PPE is outlined below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Chemical Resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1]
Protective ClothingA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Respiratory Protection RespiratorIf risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143). If the respirator is the sole means of protection, use a full-face supplied air respirator.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes risks and ensures a safe working environment.

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the work area to avoid dust formation and accumulation.

  • Locate and ensure accessibility of emergency eyewash stations and safety showers.

  • Review the Safety Data Sheet (SDS) for this compound before commencing work.

  • Inspect all PPE for integrity and proper functioning.

2. Handling this compound:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe in dust or aerosols.

  • When handling, do not eat, drink, or smoke.

  • Keep containers securely sealed when not in use.

  • Avoid release to the environment.

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Launder contaminated clothing separately before reuse.

  • Clean the work area to prevent accumulation of this compound dust.

Emergency and First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Wash off with soap and plenty of water. Seek medical advice if discomfort or irritation persists.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.
Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Characterization: The waste generator is responsible for properly characterizing all waste materials according to applicable regulatory entities.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal: Do not reuse empty containers. Dispose of empty containers as unused product.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.

Safe Handling Workflow for this compound

LauricAcidWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Ensure Ventilation & Emergency Equipment Access prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill Spill handle_weigh->spill Accident post_decontaminate Decontaminate Workspace handle_transfer->post_decontaminate Complete Handling disp_collect Collect Waste handle_transfer->disp_collect Generate Waste exposure Personal Exposure handle_transfer->exposure Accident post_ppe Doff & Store/Dispose PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disp_professional Arrange Professional Disposal post_wash->disp_professional Finalize Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_store->disp_professional spill->disp_professional Follow Spill Cleanup Protocol exposure->post_wash Follow First Aid Measures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauric Acid
Reactant of Route 2
Reactant of Route 2
Lauric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.